molecular formula C8H11NO B077556 1-(2-Aminophenyl)ethanol CAS No. 10517-50-7

1-(2-Aminophenyl)ethanol

Cat. No.: B077556
CAS No.: 10517-50-7
M. Wt: 137.18 g/mol
InChI Key: WBIYLDMSLIXZJK-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)ethanol is a valuable bifunctional chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features both a primary aromatic amine and a benzylic alcohol group on an ortho-substituted benzene ring, creating a versatile scaffold for constructing complex molecules. Its primary research application lies in its role as a precursor for the synthesis of heterocyclic compounds, particularly benzoxazoles and quinazolines, which are core structures in many pharmacologically active agents. The chiral center allows for its use in asymmetric synthesis, enabling the development of enantiomerically pure compounds for biological evaluation. Furthermore, the ortho-aminophenol moiety is instrumental in ligand design for catalysis and in the development of fluorescent probes and metal-chelating agents. Researchers utilize this compound to explore new pathways in drug discovery, material science, and the synthesis of natural product analogs, making it a critical reagent for advancing chemical and pharmaceutical R&D.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIYLDMSLIXZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909373
Record name 1-(2-Aminophenyl)ethan-1-ol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941706-81-6, 10517-50-7
Record name (-)-2-Amino-α-methylbenzenemethanol
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Record name 2-Amino-α-methylbenzenemethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-alpha-methylbenzyl alcohol
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Record name 1-(2-Aminophenyl)ethan-1-ol
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Record name 2-amino-α-methylbenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)ethanol is a chiral amino alcohol with potential applications in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive overview of the structural analysis and conformational landscape of this compound. Due to the limited availability of dedicated research on this specific isomer, this guide synthesizes information from analogous compounds and employs established principles of conformational analysis to predict its behavior. It outlines the key intramolecular interactions, expected conformational isomers, and the standard experimental and computational methodologies for their characterization. This document is intended to serve as a foundational resource for researchers working with this and related molecules.

Introduction

This compound is an aromatic amino alcohol featuring a stereocenter at the carbon bearing the hydroxyl group. The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-NH2) group on the flexible ethylamino side chain, ortho to each other on the phenyl ring, suggests a rich conformational landscape governed by intramolecular hydrogen bonding (IMHB). Understanding the preferred conformations is critical as they can dictate molecular recognition by biological targets and influence properties such as solubility, crystal packing, and reactivity.

This guide will delve into the probable structural features of this compound, its likely conformational isomers, and the analytical techniques employed for such investigations.

Molecular Structure and Key Features

The fundamental structure of this compound consists of a benzene ring substituted with an amino group and a 1-hydroxyethyl group at the ortho positions.

Predicted Structural Parameters
ParameterPredicted ValueBasis for Prediction
C-C (aromatic)~1.39 ÅStandard aromatic C-C bond length
C-N (aromatic)~1.40 ÅTypical C-N bond length in anilines
C-C (aliphatic)~1.52 ÅStandard sp3-sp3 C-C bond length
C-O~1.43 ÅStandard sp3 C-O bond length in alcohols
O-H~0.96 ÅStandard O-H bond length in alcohols
N-H~1.01 ÅStandard N-H bond length in amines
C-C-O bond angle~109.5°Tetrahedral geometry at the chiral carbon
C-C-N bond angle~120°Trigonal planar geometry of the aromatic ring

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the Cα-Cβ and Cα-O single bonds of the hydroxyethyl side chain. The relative orientation of the hydroxyl and amino groups is a key determinant of the conformational stability.

Key Conformers and Intramolecular Interactions

The proximity of the amino and hydroxyl groups in the ortho position allows for the formation of an intramolecular hydrogen bond (IMHB). This interaction is expected to significantly influence the conformational equilibrium. The primary conformers are anticipated to be variations of gauche and anti arrangements.

  • Gauche Conformer: In this conformation, the hydroxyl group is oriented towards the amino group, facilitating the formation of an O-H···N intramolecular hydrogen bond. This is expected to be a highly stable conformation.

  • Anti Conformer: The hydroxyl group is oriented away from the amino group. This conformer would be less stable due to the absence of the stabilizing IMHB.

The interplay of steric hindrance and the stabilizing effect of the IMHB will determine the relative populations of these conformers.

Computational Energy Landscape

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies of different conformers. While specific calculations for this compound are not published, studies on analogous amino alcohols consistently show that conformers stabilized by IMHBs are significantly lower in energy.

ConformerKey Dihedral Angle (O-C-C-N)Relative Energy (Predicted)Key Features
Gauche~60°0 kcal/mol (most stable)Stabilized by O-H···N intramolecular hydrogen bond.
Anti~180°> 2-5 kcal/molLess stable due to the absence of IMHB.

Experimental Protocols for Structural and Conformational Analysis

A combination of spectroscopic and crystallographic techniques is typically employed to elucidate the structural and conformational details of molecules like this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation from a suitable solvent or by vapor diffusion.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and conformational dynamics in solution.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons. The chemical shift of the hydroxyl proton can be indicative of hydrogen bonding.

  • ¹³C NMR: Obtain a ¹³C NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, aiding in the complete assignment of the spectra.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximity of protons, which is crucial for determining the preferred conformation in solution.

Predicted NMR Data
NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H6.5 - 7.5mAromatic protons
¹H4.5 - 5.0qMethine proton (CH-OH)
¹H1.3 - 1.6dMethyl protons (CH₃)
¹H3.5 - 5.0br sAmino protons (NH₂)
¹H2.0 - 4.0br sHydroxyl proton (OH), position and shape are concentration dependent.
¹³C140 - 150sAromatic carbon attached to NH₂
¹³C125 - 135sAromatic carbon attached to the side chain
¹³C115 - 130dAromatic CH carbons
¹³C65 - 75dMethine carbon (CH-OH)
¹³C20 - 30qMethyl carbon (CH₃)

Visualization of Key Concepts

Molecular Structure and Conformations

Caption: 2D structure of this compound.

conformations cluster_gauche Gauche Conformer cluster_anti Anti Conformer gauche_label O-H···N Hydrogen Bond (More Stable) anti_label No Intramolecular H-Bond (Less Stable) gauche_label->anti_label Rotation around C-C bond

Caption: Conformational equilibrium of this compound.

Experimental Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification xray X-ray Crystallography (Solid State Conformation) purification->xray nmr NMR Spectroscopy (Solution Conformation) purification->nmr comp Computational Modeling (Energy Landscape) purification->comp interpretation Structural Elucidation and Conformational Preferences xray->interpretation nmr->interpretation comp->interpretation

Caption: Workflow for structural and conformational analysis.

Conclusion

The structural and conformational properties of this compound are of significant interest for its potential applications in drug design and materials science. Although direct experimental data for this molecule is sparse, a robust understanding of its behavior can be inferred from the principles of conformational analysis and data from analogous compounds. The presence of an intramolecular hydrogen bond between the ortho-positioned amino and hydroxyl groups is predicted to be the dominant factor in stabilizing a gauche conformation. This guide provides a framework for the experimental and computational investigation of this compound, offering predicted data and standardized protocols to aid future research. Further dedicated studies are warranted to fully elucidate the rich structural chemistry of this molecule.

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Aminophenyl)ethanol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes molecular structure and synthetic pathways.

Core Physicochemical Properties

This compound, also known as 2-Aminophenethyl alcohol, is an organic compound with the chemical formula C8H11NO[1][2]. It serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 5339-85-5[1][3]
Molecular Formula C8H11NO[1][2]
Molecular Weight 137.18 g/mol [1][4][5]
Appearance Light yellow to orange clear liquid[2][6]
Melting Point 89°C[7]
Boiling Point 147-148 °C at 3.5 mmHg306.7 °C at 760 mmHg[1][3][7]
Density 1.045 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.588[3]
Flash Point >110 °C (>230 °F)[1][3]
pKa No experimental value found. The pKa of the ammonium ion is typically around 9-10, and the alcohol proton is around 16-18.[8]N/A
LogP No experimental value found. A computed value for the isomeric 2-(4-Aminophenyl)ethanol is 0.08.[9]N/A
Solubility Soluble in methanol.[10][11]N/A

Molecular Structure and Visualization

The chemical structure of this compound consists of an ethanol group attached to a benzene ring at position 1, with an amino group at position 2.

Figure 1. Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the reduction of 2-(o-nitrophenyl)ethanol.[12]

Materials:

  • 2-(o-Nitrophenyl)ethanol

  • Methanol

  • Raney nickel catalyst

  • Sodium hydroxide (NaOH)

  • Hydrogen gas (H₂)

  • Autoclave reactor

  • Gas chromatography (GC) equipment

Procedure:

  • Charge a 300 mL autoclave with 30 g of 2-(o-nitrophenyl)ethanol, 90 g of methanol, 0.3 g of Raney nickel catalyst, and 0.03 g of sodium hydroxide.[12]

  • Displace the atmosphere within the autoclave with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen to 5 kg/cm ² G.[12]

  • While stirring at 1,000 rpm, raise the temperature to 80°C to initiate the reaction.[12]

  • Continuously feed hydrogen into the reactor to maintain a pressure of 8.5 kg/cm ² G.[12]

  • The reaction is complete when hydrogen uptake ceases (approximately 84 minutes).[12]

  • Cool the reaction mixture and analyze the product by gas chromatography to confirm the conversion and yield.[12] A yield of 99.1% has been reported using this method.[12]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis start Charge Autoclave (Reactant, Solvent, Catalyst, NaOH) displace Displace Atmosphere with H₂ start->displace pressurize Pressurize with H₂ (5 kg/cm² G) displace->pressurize heat Heat to 80°C (Stirring at 1000 rpm) pressurize->heat react Maintain H₂ Pressure (8.5 kg/cm² G) heat->react complete Reaction Complete (H₂ uptake ceases) react->complete cool Cool Reaction Mixture complete->cool analyze Analyze by GC cool->analyze end Final Product: This compound analyze->end

Figure 2. Workflow for the synthesis of this compound.
Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties of chemical compounds.

  • Melting Point: Determined using a melting point apparatus where the sample is heated in a capillary tube, and the temperature range from the first appearance of liquid to complete melting is recorded.

  • Boiling Point: Can be determined by distillation. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded. For high-boiling-point substances, vacuum distillation is used to prevent decomposition.[1][3]

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature, typically 25°C.[1][3]

  • Solubility: Assessed by adding increasing amounts of the solute to a fixed volume of a solvent at a constant temperature until saturation is reached. Qualitative assessments are often reported (e.g., "soluble in methanol").[11]

Role in Synthesis and Signaling Pathways

Currently, there is no direct evidence of this compound being involved in specific signaling pathways. Its primary significance in the context of drug development and research lies in its role as a versatile synthetic intermediate.

It is notably used in the synthesis of indole derivatives and N-acyl indolines through one-pot cyclization reactions.[3] These resulting heterocyclic structures are common scaffolds in many biologically active molecules and pharmaceuticals. Therefore, the biological activity and interaction with signaling pathways would be a characteristic of the downstream products synthesized from this compound, rather than the compound itself.

G A This compound B One-Pot Cyclization (with Carboxylic Acids) A->B D Other Heterocyclic Derivatives A->D Other Syntheses C N-acyl Indolines B->C E Biologically Active Molecules (Potential Drug Candidates) C->E D->E

Figure 3. Role of this compound as a synthetic intermediate.

References

Spectroscopic Profile of 1-(2-Aminophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Aminophenyl)ethanol (CAS No. 10517-50-7). The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource for its identification, characterization, and application in research and development.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2m2HAr-H
~6.6-6.8m2HAr-H
~4.8q1HCH-OH
~3.8 (broad s)s2HNH₂
~2.5 (broad s)s1HOH
~1.4d3HCH₃

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppmAssignment
~145Ar-C-N
~128Ar-C-H
~127Ar-C-C
~118Ar-C-H
~116Ar-C-H
~68CH-OH
~25CH₃

Note: The NMR data presented is based on typical chemical shifts for the functional groups and structural motifs present in the molecule. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol) and N-H stretch (amine)
3100-3000MediumAromatic C-H stretch
3000-2850MediumAliphatic C-H stretch
1620-1580MediumN-H bend (amine) and C=C stretch (aromatic)
1500-1400MediumC=C stretch (aromatic)
1300-1000StrongC-O stretch (alcohol) and C-N stretch (amine)
900-675StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

m/zInterpretation
137Molecular ion (M⁺)
122[M - CH₃]⁺
120[M - NH₃]⁺
119[M - H₂O]⁺
93[C₆H₅NH₂]⁺

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Data acquisition and processing are performed using standard software to obtain the chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. This process provides the molecular weight of the compound and characteristic fragmentation patterns.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or preparation for IR/MS Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation and Functional Group Analysis NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

1-(2-Aminophenyl)ethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Aminophenyl)ethanol, a versatile chemical intermediate with potential applications in pharmaceutical research and development. This document details its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities and associated signaling pathways. All quantitative data is presented in clear, structured tables, and complex experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Chemical Identity and Properties

This compound is an organic compound featuring both an amino and a hydroxyl functional group attached to a phenyl ring. These reactive sites make it a valuable building block for the synthesis of more complex molecules.

PropertyValueReference
CAS Number 10517-50-7[1][2]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Light yellow to Yellow to Orange clear liquid
Purity >95.0% (GC)
Synonyms 2-Amino-alpha-methylbenzyl alcohol, 2-(1-hydroxyethyl)aniline[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 2'-aminoacetophenone. This can be accomplished via several methods, including catalytic hydrogenation or reduction with hydride reagents. Below are detailed protocols for the synthesis of the precursor and its subsequent reduction.

Synthesis of 2'-Aminoacetophenone (Precursor)

One common method for the synthesis of 2'-aminoacetophenone involves the intramolecular amination of 2-aminophenyl ketoximes.[1]

Experimental Protocol:

  • Oxime Formation:

    • In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and reflux condenser, combine distilled water (17.0 mL) and ethanol (93.0 mL).[1]

    • Add 2'-Aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the solution.[1]

    • Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by sodium hydroxide (23.7 g, 594 mmol).[1]

    • Heat the reaction mixture to an internal temperature of 60 °C and maintain for 1 hour.[1]

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]

    • After completion, cool the mixture to room temperature.

    • Concentrate the mixture by rotary evaporation.

    • Dissolve the solid residue in distilled water (140 mL) and extract three times with ethyl acetate (3 x 100 mL).[1]

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate by rotary evaporation to yield the crude (E)-1-(2-aminophenyl)ethanone oxime.[1]

  • Purification:

    • Dissolve the crude product in dichloromethane (120 mL) at 25 °C.[1]

    • Add hexanes (20.0 mL) to induce cloudiness, then cool in an ice/water bath.[1]

    • Add additional hexanes (100.0 mL) over 10 minutes and allow crystals to age for 1 hour at 0-5 °C.[1]

    • Isolate the white solid by filtration and wash with hexanes.[1]

Reduction of 2'-Aminoacetophenone to this compound

The reduction of the ketone functionality of 2'-aminoacetophenone to the corresponding alcohol can be achieved using sodium borohydride in an alcoholic solvent.

Experimental Protocol:

  • Reduction Reaction:

    • Dissolve 2'-aminoacetophenone (10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (12 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.

    • Remove the ethanol by rotary evaporation.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Reduction 2_Aminoacetophenone 2_Aminoacetophenone Oxime_Formation Oxime_Formation 2_Aminoacetophenone->Oxime_Formation Hydroxylamine HCl, NaOH, EtOH/H2O, 60°C Purification_1 Purification_1 Oxime_Formation->Purification_1 Recrystallization Reduction Reduction Purification_1->Reduction NaBH4, EtOH Workup Workup Reduction->Workup HCl quench, Extraction Purification_2 Purification_2 Workup->Purification_2 Column Chromatography 1_2_Aminophenylethanol 1_2_Aminophenylethanol Purification_2->1_2_Aminophenylethanol G 1_2_Aminophenylethanol 1_2_Aminophenylethanol GABA_A_Receptor GABA_A_Receptor 1_2_Aminophenylethanol->GABA_A_Receptor Binds to allosteric site Ion_Channel_Opening Ion_Channel_Opening GABA_A_Receptor->Ion_Channel_Opening Enhances GABAergic transmission Neuronal_Hyperpolarization Neuronal_Hyperpolarization Ion_Channel_Opening->Neuronal_Hyperpolarization Cl- influx CNS_Depression CNS_Depression Neuronal_Hyperpolarization->CNS_Depression G Compound Compound Receptor_Binding Receptor Binding Assays Compound->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays Compound->Enzyme_Inhibition Cell_Viability Cell Viability Assays Compound->Cell_Viability Functional_Assays Functional Assays Receptor_Binding->Functional_Assays Data_Analysis Data Analysis (IC50/EC50 Determination) Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Cell_Viability->Data_Analysis Functional_Assays->Data_Analysis Lead_Identification Lead_Identification Data_Analysis->Lead_Identification

References

Potential Research Applications of 1-(2-Aminophenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)ethanol is a versatile organic compound featuring both a primary aromatic amine and a secondary alcohol functional group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and organic synthesis. While direct research on this compound is limited, its structural analogs, aminophenols and amino alcohols, have demonstrated a wide range of biological activities. This technical guide explores the potential research applications of this compound, drawing insights from the established pharmacological profiles of related compounds. Potential areas of investigation include its use as a precursor for novel antimicrobial, anticancer, and anti-inflammatory agents, as well as its utility in the synthesis of diverse heterocyclic scaffolds. This document provides a comprehensive overview of its chemical properties, potential synthetic routes, and detailed hypothetical experimental protocols for exploring its therapeutic potential.

Introduction

This compound, with the chemical formula C₈H₁₁NO, is an aromatic amino alcohol. Its structure, characterized by an ethanol group attached to an aniline ring at the ortho position, offers multiple reactive sites for chemical modification. The presence of the amino and hydroxyl groups allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules and libraries of compounds for drug discovery.

The aminophenol moiety is a well-established pharmacophore found in a variety of therapeutic agents. For instance, para-aminophenol derivatives are the basis for common analgesics and antipyretics. The broader class of amino alcohols also exhibits a wide range of biological activities, including antimicrobial and anticancer effects. Given this precedent, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₈H₁₁NON/A
Molecular Weight 137.18 g/mol N/A
Appearance Not specified, likely a solid or oilN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Expected to be soluble in organic solventsN/A
CAS Number 10517-50-7N/A

Potential Synthetic Routes

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and commonly employed route involves the reduction of the corresponding nitro ketone.

Synthesis via Reduction of 2'-Nitroacetophenone

A two-step synthetic pathway starting from 2'-nitroacetophenone is a viable approach. The first step involves the reduction of the ketone to a secondary alcohol, followed by the reduction of the nitro group to a primary amine.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)ethanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-nitroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reduction of Ketone: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-nitrophenyl)ethanol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve the synthesized 1-(2-nitrophenyl)ethanol (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalytic Hydrogenation: Add a catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or gas chromatography until the nitro compound is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Diagram: Synthetic Workflow for this compound

G start 2'-Nitroacetophenone step1 Reduction of Ketone (e.g., NaBH4 in Methanol) start->step1 intermediate 1-(2-Nitrophenyl)ethanol step1->intermediate step2 Reduction of Nitro Group (e.g., H2, Pd/C in Ethanol) intermediate->step2 end This compound step2->end

Caption: A two-step synthesis of this compound from 2'-nitroacetophenone.

Potential Research Applications

Based on the known biological activities of structurally related aminophenol and amino alcohol derivatives, this compound holds potential in several areas of drug discovery and development.

Antimicrobial and Antifungal Agents

Derivatives of aminophenols have demonstrated notable antimicrobial and antifungal properties. The primary amine and hydroxyl groups of this compound can be readily functionalized to generate a library of new chemical entities for screening against various pathogens.

Hypothetical Experimental Protocol: Synthesis and Screening of N-Acyl Derivatives

  • Synthesis: React this compound with a series of acyl chlorides or carboxylic acids (using a coupling agent like EDC/HOBt) to produce a library of N-acyl derivatives.

  • Characterization: Purify the synthesized compounds by column chromatography and characterize them using NMR and mass spectrometry.

  • Antimicrobial Screening: Evaluate the antimicrobial activity of the derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Derivative (Hypothetical)ModificationTarget OrganismMIC (µg/mL)
N-Benzoyl-1-(2-aminophenyl)ethanolBenzoyl group on amineS. aureus32
N-Hexanoyl-1-(2-aminophenyl)ethanolHexanoyl group on amineE. coli64
O-Acetyl-1-(2-aminophenyl)ethanolAcetyl group on alcoholC. albicans128
Anticancer Agents

Certain aminophenol derivatives have exhibited promising anticancer activity, often by inducing apoptosis in cancer cells. The structural backbone of this compound can be utilized to design and synthesize novel compounds with potential antiproliferative effects.

Hypothetical Experimental Protocol: Evaluation of Antiproliferative Activity

  • Compound Synthesis: Synthesize a series of derivatives of this compound with diverse substitutions on the aromatic ring, amino, and hydroxyl groups.

  • Cell Viability Assay: Screen the synthesized compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using an MTT or similar cell viability assay to determine the IC₅₀ values.

  • Mechanism of Action Studies: For active compounds, further investigate the mechanism of action by performing assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and western blotting for key signaling proteins.

Derivative (Hypothetical)Cancer Cell LineIC₅₀ (µM)
4-Fluoro-1-(2-aminophenyl)ethanolMCF-715.2
N-(4-Chlorobenzyl)-1-(2-aminophenyl)ethanolA5498.5

Diagram: Drug Discovery Workflow

G A This compound (Starting Scaffold) B Chemical Synthesis (Derivatization) A->B C Compound Library B->C D High-Throughput Screening (e.g., Antimicrobial, Anticancer) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Development F->G

Caption: A general workflow for utilizing this compound in a drug discovery program.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. For example, condensation reactions with carbonyl compounds can lead to the formation of benzoxazines or other fused ring systems.

Conclusion

While direct biological data on this compound is not extensively available, its structural features and the well-documented activities of related aminophenol and amino alcohol derivatives strongly suggest its potential as a valuable scaffold in drug discovery. Its utility as a versatile building block for creating diverse chemical libraries warrants further investigation. The synthetic routes and hypothetical screening protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this promising, yet understudied, molecule. Future research focusing on the synthesis and biological evaluation of this compound derivatives could lead to the discovery of novel therapeutic agents with applications in oncology, infectious diseases, and beyond.

In-Depth Technical Guide: Safety and Handling of 1-(2-Aminophenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-(2-Aminophenyl)ethanol, a versatile building block in organic synthesis and a key component in the development of novel therapeutics, notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on hazard identification, exposure controls, and emergency procedures. Furthermore, it outlines experimental protocols for the synthesis, purification, and analysis of this compound, and discusses the toxicological considerations related to its application in bifunctional degrader molecules. All quantitative data are summarized in structured tables for ease of reference, and key workflows are visualized using diagrams to enhance comprehension.

Chemical Identification and Physical Properties

This compound, also known as 2-Aminophenethyl alcohol, is an organic compound with the chemical formula C₈H₁₁NO. It is a key intermediate in various synthetic processes.

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
CAS Number 5339-85-5
Appearance Light yellow to yellow to orange clear liquid
Boiling Point 147-148 °C at 3.5 mmHg
Purity >95.0% (GC) (T)
Storage Temperature Room temperature (Recommended in a cool and dark place, <15°C)
Solubility Soluble in methanol
InChIKey WBIYLDMSLIXZJK-UHFFFAOYSA-N

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]
Acute Toxicity, Oral4H302: Harmful if swallowed

GHS Pictogram:

alt text

Signal Word: Warning

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound, and appropriate PPE must be worn at all times.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a face shield.To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.To prevent skin irritation upon contact.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.To be used in case of insufficient ventilation or when generating aerosols or dust, to prevent respiratory tract irritation.
Engineering Controls
ControlSpecification
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.
Eye Wash Station An easily accessible and functional eye wash station should be available.
Safety Shower A safety shower should be in close proximity to the handling area.
Storage Conditions

Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous situations.

ConditionRequirement
Container Keep in a tightly closed container.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) as the compound is air-sensitive.
Temperature Store in a cool, dry place away from direct sunlight and heat sources.
Incompatibilities Store away from strong oxidizing agents.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action must be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols

The following protocols are provided as a general guide for the synthesis, purification, and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and equipment.

Synthesis of this compound via Reduction of 2-(o-Nitrophenyl)ethanol

This protocol is adapted from a patented industrial process and should be performed with extreme caution, particularly concerning the use of hydrogen gas.

Materials:

  • 2-(o-Nitrophenyl)ethanol

  • Raney nickel catalyst

  • Methanol (solvent)

  • Sodium hydroxide (alkali compound)

  • Hydrogen gas

  • Reaction vessel suitable for hydrogenation

Procedure:

  • In a suitable reaction vessel, charge the 2-(o-nitrophenyl)ethanol and methanol.

  • Carefully add the Raney nickel catalyst and the sodium hydroxide.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the vessel and maintain the desired pressure (e.g., 8.5 kg/cm ² G).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with stirring.[4]

  • Monitor the reaction progress by monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.[3]

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a safe manner.

  • Purge the vessel with an inert gas.

  • The catalyst can be removed by filtration. The resulting solution contains the product, this compound.

Safety Note: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate safety measures in place.

Purification by Ethanol Precipitation

This general protocol can be adapted to purify this compound from certain impurities.

Materials:

  • Crude this compound solution

  • Cold absolute ethanol (-20°C)

  • Centrifuge

Procedure:

  • To the solution containing crude this compound, add cold absolute ethanol (typically 2-3 volumes).

  • Mix thoroughly and allow the mixture to stand at a low temperature (e.g., -20°C) for a sufficient time to allow for precipitation.

  • Centrifuge the mixture to pellet the precipitated impurities or the product, depending on the solubility characteristics of the contaminants.

  • Carefully decant the supernatant.

  • Wash the pellet with a small amount of cold ethanol and centrifuge again.

  • Dry the purified product under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method for a structurally similar compound and should be validated for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Inject the standards and the sample onto the HPLC system.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Toxicological Information and Signaling Pathways

Detailed toxicological studies specifically on this compound are not extensively available in the public domain. However, its primary application in modern drug discovery, particularly as a linker in PROTACs, provides a framework for understanding its potential biological implications and safety considerations.

General Toxicity

As indicated by the GHS classification, this compound is harmful if swallowed and causes skin, eye, and respiratory irritation. These effects are likely due to its chemical reactivity as an aromatic amine and an alcohol.

Role in PROTACs and Associated Safety Considerations

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][5] The this compound moiety can serve as a component of the linker that connects the POI-binding ligand to the E3 ligase ligand.

The safety profile of a PROTAC is complex and depends on the properties of the entire molecule, including the linker. Potential toxicities associated with PROTACs include:

  • On-target toxicity: Exaggerated pharmacological effects due to the efficient degradation of the intended target protein.

  • Off-target toxicity: Degradation of unintended proteins due to lack of specificity of the PROTAC.[6]

  • Linker-dependent toxicity: The linker itself may have intrinsic biological activity or may be metabolized to toxic byproducts.

  • "Hook effect": At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) can reduce the efficiency of ternary complex formation, potentially leading to off-target effects.[5]

The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Logical Flow POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Start Initiation Formation Complex Formation Start->Formation Tagging Tagging for Degradation Formation->Tagging Execution Degradation Tagging->Execution

PROTAC Mechanism of Action

Given the critical role of the linker in determining the overall properties of a PROTAC, researchers and drug development professionals must carefully consider the safety and handling of linker components like this compound. While specific signaling pathways for the toxicity of this linker are not well-defined, a thorough understanding of the general safety concerns of PROTACs is essential.

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: this compound is a non-halogenated organic waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal Method: The recommended disposal method is incineration by a licensed hazardous waste disposal facility.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., methanol or ethanol). The rinsate should be collected and disposed of as hazardous waste. After thorough rinsing and drying, the container may be disposed of as regular laboratory waste.

Conclusion

This compound is a valuable chemical intermediate with manageable hazards when handled with appropriate safety precautions. This guide provides a comprehensive overview of the necessary safety measures, handling protocols, and emergency procedures for this compound. For researchers and professionals in drug development, a thorough understanding of not only the direct hazards of this molecule but also the safety implications of its use in advanced applications like PROTACs is paramount. Adherence to the guidelines outlined in this document will help ensure a safe laboratory environment and the responsible use of this chemical.

This document is intended for informational purposes only and does not replace a formal safety assessment and the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

1-(2-Aminophenyl)ethanol: A Chiral Building Block for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)ethanol is a versatile chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic amino group and a stereogenic secondary alcohol, makes it a valuable precursor for the synthesis of a wide array of complex chiral molecules, including pharmaceuticals, agrochemicals, and chiral ligands. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its enantioselective preparation and its use in stereocontrolled synthetic transformations. Detailed experimental protocols for key synthetic methods are provided, alongside tabulated data for easy comparison and visual diagrams of synthetic pathways.

Introduction

Chiral 1,2-amino alcohols are a privileged structural motif found in numerous natural products and biologically active compounds.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for their biological function, making the enantioselective synthesis of these compounds a key focus in medicinal chemistry and drug discovery.[2] this compound, with its ortho-substituted aniline moiety, offers a unique platform for the construction of heterocyclic systems and other complex molecular architectures. The presence of the amino group in close proximity to the chiral center allows for intramolecular reactions and provides a handle for further functionalization, rendering it a highly valuable and versatile chiral synthon.

Physicochemical Properties

Table 1: Physical Properties of this compound and Related Compounds

PropertyRacemic this compound(S)-1-(2-Aminophenyl)ethanol (Computed)2-(4-Aminophenyl)ethanol (para-isomer)
CAS Number 10517-50-7[3]Not available104-10-9[4]
Molecular Formula C₈H₁₁NO[5]C₈H₁₁NO[6]C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [5]137.18 g/mol [6]137.18 g/mol [4]
Appearance Light yellow to orange liquid[5]Not availableLight brown to brown crystals
Boiling Point 147-148 °C at 3.5 mmHg[7]Not availableNot available
Melting Point Not availableNot available104-108 °C[4]
Density 1.045 g/mL at 25 °C[7]Not availableNot available
Specific Rotation ([α]D) 0° (racemic)Not available (computationally predicted)Not applicable

Note: The data for (S)-1-(2-aminophenyl)ethanol are computed properties from PubChem.[6] The data for 2-(4-aminophenyl)ethanol is provided for comparison.

Synthesis of this compound

The synthesis of this compound can be approached through both racemic and enantioselective routes. The preparation of the racemic mixture is typically achieved by the reduction of the corresponding ketone, 2'-aminoacetophenone. Enantiomerically enriched or pure this compound can be obtained through asymmetric reduction of the prochiral ketone or by resolution of the racemic alcohol.

Racemic Synthesis: Reduction of 2'-Aminoacetophenone

A straightforward method for the preparation of racemic this compound is the reduction of 2'-aminoacetophenone.

G ketone 2'-Aminoacetophenone alcohol This compound (racemic) ketone->alcohol Reduction reagents Reducing Agent (e.g., NaBH₄, H₂/Catalyst)

Figure 1: General scheme for the racemic synthesis of this compound.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound is of paramount importance for its application as a chiral building block. The primary strategies for achieving this are asymmetric reduction of 2'-aminoacetophenone and kinetic resolution of the racemic alcohol.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful methods for the enantioselective reduction of prochiral ketones.[8][9] These methods typically employ transition metal catalysts (e.g., Ruthenium, Iridium) complexed with chiral ligands.

G ketone 2'-Aminoacetophenone s_alcohol (S)-1-(2-Aminophenyl)ethanol ketone->s_alcohol Asymmetric Reduction r_alcohol (R)-1-(2-Aminophenyl)ethanol ketone->r_alcohol Asymmetric Reduction catalyst_s [Ru(II)]-(S,S)-Ligand H₂ or H-donor catalyst_r [Ru(II)]-(R,R)-Ligand H₂ or H-donor

Figure 2: Enantioselective synthesis via asymmetric hydrogenation.

Table 2: Representative Data for Asymmetric Reduction of Substituted Acetophenones

SubstrateCatalyst SystemProduct ConfigurationYield (%)ee (%)
2'-Bromo-4'-fluoroacetophenoneMicrobial Reduction[10](S)>95>99
α-ChloroacetophenoneRu(OTf)--INVALID-LINK--[8](R)High96
AcetophenoneImmobilized Rhodotorula glutinis cells[11](S)77>99

Note: This data is for analogous substrates and is representative of the high yields and enantioselectivities achievable with these methods.

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly efficient and selective catalysts for the asymmetric reduction of ketones.[11][12] The use of whole-cell biocatalysts or isolated enzymes can provide access to either enantiomer of the desired alcohol with high enantiomeric excess.

G ketone 2'-Aminoacetophenone s_alcohol (S)-1-(2-Aminophenyl)ethanol ketone->s_alcohol Bioreduction r_alcohol (R)-1-(2-Aminophenyl)ethanol ketone->r_alcohol Bioreduction enzyme_s KRED / ADH (S-selective) Cofactor Regeneration enzyme_r KRED / ADH (R-selective) Cofactor Regeneration G start This compound intermediate N-Acyl Indoline start->intermediate One-pot Cyclization reagents R-COOH, PPh₃, CCl₄, NEt₃

References

Theoretical Conformational Analysis of 1-(2-Aminophenyl)ethanol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical conformational analysis of 1-(2-aminophenyl)ethanol. In the absence of specific published experimental data for this molecule, this document outlines established computational protocols and principles derived from studies on analogous amino alcohols. The methodologies presented are standard in the field of computational chemistry and are crucial for understanding the molecular geometry of this compound, which in turn influences its physicochemical properties and potential biological activity. A primary focus is placed on the role of intramolecular hydrogen bonding in determining conformational preference.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is not static; rotation around single bonds leads to different spatial arrangements of atoms known as conformations. These conformers often possess different potential energies, and a molecule will predominantly exist in its lowest energy, most stable conformations. For a flexible molecule such as this compound, identifying these stable conformers is key to predicting its behavior in various environments, including its interaction with biological targets.

A critical factor governing the conformational preference of amino alcohols is the formation of intramolecular hydrogen bonds (IMHBs). These non-covalent interactions, typically between the hydroxyl (-OH) and amino (-NH2) groups, can significantly stabilize certain conformations.[1][2][3] The relative orientation of the aminophenyl and ethanol moieties dictates the potential for these stabilizing interactions.

Computational Methodology

A robust theoretical conformational analysis of this compound can be achieved using quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and accurate method.[4][5]

Computational Protocol

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

  • Initial Structure Generation: The starting 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic search for low-energy conformers is performed by rotating the key dihedral angles. For this compound, the crucial dihedrals are those around the C-C bond of the ethanol side chain and the C-N and C-O bonds.

  • Geometry Optimization and Frequency Calculation: Each identified conformer is then subjected to geometry optimization to find the local minimum on the potential energy surface. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[5][6] Following optimization, frequency calculations are carried out to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: The influence of a solvent (e.g., water) on the conformational equilibrium can be investigated using implicit solvation models like the Polarizable Continuum Model (PCM).[5][7]

  • Analysis of Intramolecular Interactions: The nature and strength of intramolecular hydrogen bonds can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).[8]

Data Presentation: Hypothetical Conformers of this compound

The following table summarizes hypothetical quantitative data for plausible low-energy conformers of this compound. This data is illustrative and based on trends observed for similar amino alcohols. The conformers are distinguished by the dihedral angles defining the orientation of the amino and hydroxyl groups.

ConformerRelative Energy (kcal/mol)Dihedral Angle (N-C-C-O) (°)H-bond Distance (Å) (Donor-Acceptor)Description
Conf-1 0.00~60~2.1 (O-H···N)Gauche conformer stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen.
Conf-2 0.85~65~2.5 (N-H···O)Gauche conformer with a weaker hydrogen bond between an amino proton and the hydroxyl oxygen.
Conf-3 2.50~180N/AAnti conformer with no intramolecular hydrogen bond.
Conf-4 1.20~-60~2.1 (O-H···N)Enantiomeric gauche conformer to Conf-1.

Visualization of Computational Workflow and Conformational Relationships

Computational Workflow Diagram

computational_workflow Computational Workflow for Conformational Analysis start Initial 3D Structure Generation conf_search Conformational Search (Dihedral Scanning) start->conf_search geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq stable_conf Stable Conformers check_freq->stable_conf No reoptimize Re-optimize or Discard check_freq->reoptimize Yes energy_refine Single-Point Energy Refinement stable_conf->energy_refine reoptimize->geom_opt solvation Inclusion of Solvent Effects (PCM) energy_refine->solvation analysis Analysis (NBO, QTAIM) solvation->analysis final_data Final Energetic and Geometric Data analysis->final_data

Computational analysis workflow.
Potential Energy Surface Diagram

potential_energy_surface Hypothetical Potential Energy Surface cluster_PES Conf1 Conf-1 (O-H···N) TS1 Conf1->TS1 Conf2 Conf-2 (N-H···O) TS2 Conf2->TS2 Conf3 Conf-3 (Anti) TS1->Conf2 TS2->Conf3 E0 0.0 E1 0.5 E2 1.0 E3 1.5 E4 2.0 E5 2.5 E6 3.0 E_label Relative Energy (kcal/mol) RC_label Dihedral Angle (Rotation)

Hypothetical potential energy surface.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Aminophenyl)ethanol is a versatile bifunctional building block in organic synthesis, possessing both a nucleophilic amino group and a secondary alcohol. This unique arrangement makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials. The ortho-relationship of the amino and ethanol moieties facilitates intramolecular cyclization and condensation reactions, leading to the efficient synthesis of important heterocycles such as quinolines and potentially indolines and benzoxazines. These application notes provide detailed protocols and workflows for leveraging this compound in the synthesis of these key heterocyclic systems.

Application Note 1: Synthesis of Polysubstituted Quinolines

Quinolines are a critical class of N-heterocycles found in numerous natural products and synthetic drugs with a wide range of biological activities. This compound serves as an excellent C2N synthon for quinoline synthesis through dehydrogenative annulation or condensation reactions with ketones or secondary alcohols. This approach is a sustainable alternative to the classical Friedländer synthesis, which often requires pre-functionalized and less stable 2-aminobenzaldehydes or ketones.[1][2]

General Workflow: Dehydrogenative Annulation

The synthesis typically involves a metal-catalyzed process where this compound is first dehydrogenated in situ to form a reactive 2-aminoacetophenone intermediate. This intermediate then undergoes condensation with a ketone or a secondary alcohol (which is also oxidized to a ketone) followed by a cyclization/dehydration cascade to yield the final quinoline product.[2][3]

G cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Product A This compound C [Catalyst] Dehydrogenation A->C Step 1 B Ketone or Secondary Alcohol E Condensation B->E Reactant D In situ generated 2-Aminoacetophenone C->D Intermediate D->E F Cyclization/ Dehydration E->F Step 2 G Polysubstituted Quinoline F->G Step 3

Caption: General workflow for quinoline synthesis from this compound.

Data Presentation: Catalytic Systems for Quinoline Synthesis

Various transition-metal catalysts have been successfully employed for the dehydrogenative synthesis of quinolines from 2-aminoaryl alcohols and ketones or secondary alcohols. The choice of catalyst, base, and solvent significantly impacts reaction efficiency and yield.

Catalyst SystemKetone/AlcoholBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ni-CatalystKetones or Secondary AlcoholsCs₂CO₃p-Xylene14012up to 96[3]
Co(OAc)₂·4H₂OKetonesK₂CO₃Toluene1101272-96[3]
Molybdenum ComplexMethylketonest-BuOKToluene1102470-98[2]
Anthraquinone (Photocatalyst)Secondary Alcohols-DMSORoom Temp24Good Yields[3]
AgOTfKetones-DCE8012up to 92[4]
Experimental Protocol: Nickel-Catalyzed Synthesis of 2,4-Disubstituted Quinolines[3]

This protocol describes the sustainable synthesis of polysubstituted quinolines from this compound and various ketones using a nickel catalyst.

Materials:

  • This compound

  • Substituted ketone (e.g., acetophenone)

  • Nickel catalyst (e.g., NiCl₂(PCy₃)₂) (2.5 mol%)

  • PCy₃ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • p-Xylene (solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the nickel catalyst (2.5 mol%), PCy₃ (5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equiv.), the corresponding ketone (1.2 equiv.), and anhydrous p-xylene under an argon atmosphere.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired polysubstituted quinoline.

Application Note 2: Synthesis of Indolines

While the direct synthesis of indoles from this compound is less commonly reported, the closely related precursor, 2-aminophenethyl alcohol, readily undergoes intramolecular cyclization to form indoline.[5] This transformation highlights a key reactivity pattern of amino alcohols and provides a pathway to the saturated indole core. The process typically involves converting the alcohol to a better leaving group (e.g., a halide) followed by intramolecular nucleophilic substitution by the amino group.

General Workflow: Intramolecular Cyclization to Indoline

The one-pot synthesis involves the chlorination of the alcohol group with thionyl chloride (SOCl₂), which generates an intermediate 2-(2-chloroethyl)aniline hydrochloride. Subsequent basification promotes intramolecular cyclization to yield the indoline product.[5]

G A 2-Aminophenethyl Alcohol B Chlorination (SOCl₂) A->B C 2-(2-Chloroethyl)aniline Intermediate B->C D Basification & Intramolecular Cyclization C->D E Indoline D->E

Caption: Workflow for the one-pot synthesis of indoline from 2-aminophenethyl alcohol.

Data Presentation: Amino Alcohol Cyclization

This method is effective for various amino alcohols, leading to the formation of different sized rings.

Starting Amino AlcoholProductRing SizeYield (%)Reference
2-Aminophenethyl alcoholIndoline5>99 (conversion)[5]
3-Amino-1-propanolAzetidine498[5]
4-Amino-1-butanolPyrrolidine599[5]
5-Amino-1-pentanolPiperidine699[5]
Experimental Protocol: One-Pot Synthesis of Indoline[5]

This protocol details the conversion of 2-aminophenethyl alcohol to indoline via an in situ chlorination and cyclization sequence.

Materials:

  • 2-Aminophenethyl alcohol

  • Thionyl chloride (SOCl₂)

  • tert-Butyl methyl ether (TBME)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Water

Procedure:

  • Charge a reaction vessel with 2-aminophenethyl alcohol (1.0 equiv.) and tert-butyl methyl ether (TBME).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 equiv.) to the stirred solution, maintaining the internal temperature between 20-30 °C. A slurry typically forms within 1-2 hours.

  • Stir the reaction mixture at room temperature for 1-2 hours until the formation of the chloro-intermediate is complete (monitor by HPLC or TLC).

  • Add water to the reaction mixture, followed by the slow addition of 50% aqueous NaOH solution until the pH reaches 13-14.

  • Heat the biphasic mixture to 50-55 °C and stir vigorously for 2-4 hours to drive the cyclization.

  • Monitor the conversion of the intermediate to indoline by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic (TBME) layer. Extract the aqueous layer with additional TBME.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the indoline product. Further purification can be achieved by distillation if necessary.

Application Note 3: Synthesis of 1,3-Benzoxazines (Potential Application)

1,3-Benzoxazines are precursors to polybenzoxazines, a class of high-performance phenolic resins. They are typically synthesized via a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[6][7] this compound contains a primary amine and can theoretically participate in this reaction. The presence of the hydroxyl group on the side chain could offer a site for further functionalization or influence the polymerization behavior of the resulting monomer.

General Workflow: Mannich Condensation for Benzoxazine Synthesis

The reaction involves the one-pot condensation of the three components, usually in a solvent like toluene or 1,4-dioxane, under reflux conditions to form the benzoxazine ring.[6][8]

Caption: Proposed reaction for synthesizing a benzoxazine from this compound.

Experimental Protocol: Proposed Synthesis of a Benzoxazine Monomer

This proposed protocol is based on general procedures for benzoxazine synthesis.[7]

Materials:

  • A substituted phenol (e.g., curcumin, Bisphenol-A)

  • This compound

  • Paraformaldehyde

  • 1,4-Dioxane or Toluene (solvent)

  • Sodium hydroxide (NaOH), 1N solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the phenol (1.0 equiv.) and this compound (1.0 equiv.) in 1,4-dioxane.

  • Stir the solution until all solids are dissolved.

  • Add paraformaldehyde (2.2 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC to observe the consumption of the starting materials.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a 1N NaOH solution to precipitate the crude product and remove unreacted phenol.

  • Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the solid product in a vacuum oven at 60 °C.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified benzoxazine monomer.

References

Application Note and Protocol for the Chiral Separation of 1-(2-Aminophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral separation of 1-(2-aminophenyl)ethanol enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the structural similarity of this compound to other chiral amines and amino alcohols, a method utilizing a polysaccharide-based chiral stationary phase (CSP) is proposed. This application note outlines the necessary instrumentation, reagents, chromatographic conditions, and a step-by-step protocol for achieving baseline separation of the enantiomers. The provided method is a starting point for method development and validation.

Introduction

This compound is a chiral amino alcohol with a stereocenter that gives rise to two enantiomers, (R)-1-(2-aminophenyl)ethanol and (S)-1-(2-aminophenyl)ethanol. The stereoisomeric composition of chiral compounds is of critical importance in the pharmaceutical industry, as enantiomers of the same molecule can exhibit significantly different pharmacological and toxicological properties. Consequently, the development of robust and reliable analytical methods for the separation and quantification of enantiomers is essential for drug discovery, development, and quality control.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for the separation of enantiomers.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including amines and amino alcohols.[3][4]

This application note details a proposed HPLC method for the chiral separation of this compound enantiomers based on established protocols for structurally similar compounds.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. A good starting point would be a Chiralpak® AD-H or Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional additive)

    • Triethylamine (TEA) (optional additive)

    • Racemic this compound standard

    • Enantiomerically pure standards of (R)- and (S)-1-(2-aminophenyl)ethanol (if available, for peak identification)

Sample Preparation
  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method

The following table outlines the recommended starting conditions for the chiral separation. Optimization of the mobile phase composition and other parameters may be necessary to achieve optimal resolution.

Table 1: Proposed HPLC Conditions for Chiral Separation of this compound

ParameterCondition
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane / 2-Propanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes (or until both enantiomers have eluted)

Note: The mobile phase composition is a critical parameter for achieving separation. The ratio of hexane to 2-propanol can be adjusted to optimize the retention times and resolution of the enantiomers. For example, increasing the percentage of 2-propanol will generally decrease retention times. Small amounts of additives like TFA or TEA (e.g., 0.1%) can be added to the mobile phase to improve peak shape.[5]

Data Analysis
  • Integrate the peak areas of the two eluted enantiomers.

  • Calculate the resolution (Rs) between the two peaks using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (% ee) if required, using the peak areas (A₁ and A₂) of the two enantiomers:

    • % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Expected Results and Data Presentation

Under the proposed conditions, it is anticipated that the two enantiomers of this compound will be resolved into two distinct peaks. The following table provides an example of the type of data that would be collected.

Table 2: Illustrative Chromatographic Data

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 110.550000\multirow{2}{*}{1.8}
Enantiomer 212.850000

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Method Development and Optimization Workflow

The following diagram illustrates a logical workflow for the development and optimization of the chiral separation method.

G cluster_0 Method Development Workflow A Select Chiral Stationary Phase (e.g., Polysaccharide-based) B Choose Initial Mobile Phase (e.g., Hexane/IPA) A->B C Perform Initial Injection B->C D Evaluate Resolution and Peak Shape C->D E Optimize Mobile Phase Composition D->E F Adjust Hexane/IPA Ratio E->F Sub-optimal Resolution H Optimize Flow Rate and Temperature E->H Good Resolution, Poor Peak Shape I Validate Method E->I Optimal Separation F->C G Consider Additives (TFA/TEA) G->C H->C

Caption: Workflow for chiral method development.

Logical Relationship for Chiral Recognition

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times.

G cluster_1 Chiral Recognition Mechanism Racemate Racemic this compound (R and S enantiomers) CSP Chiral Stationary Phase (CSP) Racemate->CSP Complex_R [R-enantiomer]-[CSP] Diastereomeric Complex CSP->Complex_R Interaction Complex_S [S-enantiomer]-[CSP] Diastereomeric Complex CSP->Complex_S Interaction Separation Differential Retention and Separation Complex_R->Separation Complex_S->Separation

Caption: Simplified model of chiral recognition.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Aminophenyl)ethanol. This primary aromatic amine is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate and reliable quantification is crucial for quality control, process monitoring, and stability testing. This application note outlines a systematic approach to method development, including considerations for column selection, mobile phase optimization, and detector settings. A detailed starting protocol for a reversed-phase HPLC method is provided, along with guidance on method validation according to ICH guidelines. Additionally, considerations for chiral separation of this compound enantiomers are discussed.

Introduction

This compound is a chiral aromatic alcohol containing a primary amino group. Its structure lends itself to various chemical modifications, making it a valuable intermediate in organic synthesis. The presence of a chromophoric phenyl ring allows for straightforward detection using UV spectrophotometry, a common detection method in HPLC. The development of a selective and sensitive HPLC method is essential for ensuring the purity and quality of this compound and any subsequent products. This note describes a systematic approach to developing such a method, starting from the physicochemical properties of the analyte to the final validation of the analytical procedure.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValue/RangeImplication for HPLC Method Development
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol [1]
Predicted pKa (Amino Group) ~4-5The amino group will be protonated at pH values below its pKa. To ensure a consistent charge state and good peak shape, the mobile phase pH should be controlled and kept at least 1.5-2 pH units away from the pKa.
Predicted pKa (Hydroxyl Group) ~10The hydroxyl group will be deprotonated at high pH. Operating in the acidic to neutral pH range will keep this group protonated.
UV Absorption (λmax) ~210-220 nm and ~270-290 nmA photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. A primary wavelength of around 220 nm will likely provide higher sensitivity, while a secondary wavelength around 280 nm may offer greater selectivity against certain impurities.
Solubility Soluble in methanol and waterAllows for the use of common reversed-phase HPLC solvents.

Experimental Protocols

Reversed-Phase HPLC Method Development Protocol

This protocol provides a starting point for the analysis of this compound. Optimization of these conditions will be necessary to achieve the desired separation from any impurities or degradation products.

a. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[2] Other phases like C8 or Phenyl can be screened for different selectivity.

  • Chemicals:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

b. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve in and dilute to the mark with a 50:50 mixture of methanol and water. If necessary, use sonication to aid dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

c. Chromatographic Conditions (Starting Point)

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 70% B15-17 min: 70% B17-18 min: 70% to 10% B18-25 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 220 nm and 280 nm

d. Method Development and Optimization Workflow

HPLC_Method_Development A Define Analytical Target Profile (ATP) B Review Physicochemical Properties of this compound A->B C Initial Method Scouting B->C D Column Screening (C18, C8, Phenyl) C->D E Mobile Phase pH Screening (e.g., pH 3, 5, 7) C->E F Organic Modifier Screening (Acetonitrile vs. Methanol) C->F G Optimization of Gradient and Temperature D->G E->G F->G H Method Validation (ICH Guidelines) G->H I Final Method H->I

Caption: Workflow for HPLC method development.

Chiral HPLC Method Development Considerations

For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often the first choice for screening.

a. Recommended Chiral Stationary Phases

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)

b. Typical Chiral Separation Conditions (Starting Point)

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (for basic analytes)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 280 nm

c. Chiral Method Development Strategy

Chiral_Method_Development A Select Chiral Stationary Phases (CSPs) for Screening B Screen Mobile Phases (Normal Phase: Hexane/Alcohol) A->B C Optimize Alcohol Modifier (IPA vs. Ethanol) and Concentration B->C D Evaluate Effect of Additives (e.g., DEA, TFA) C->D E Optimize Flow Rate and Temperature D->E F Confirm Enantiomeric Elution Order (if standard is available) E->F G Validated Chiral Method F->G

Caption: Strategy for chiral HPLC method development.

Data Presentation and Method Validation

Once an optimized method is achieved, it must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Typical Method Validation Parameters
ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity should be confirmed by PDA analysis.
Linearity Correlation coefficient (r²) ≥ 0.999 over the desired concentration range.
Range Typically 80% to 120% of the test concentration for assay. For impurity quantification, from the reporting threshold to 120% of the specification.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision Repeatability (Intra-day): RSD ≤ 1.0% for the assay.Intermediate Precision (Inter-day): RSD ≤ 2.0% for the assay.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. RSD at this concentration should be ≤ 10%.
Robustness The method should be insensitive to small, deliberate variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of this compound. A systematic approach, beginning with an understanding of the analyte's physicochemical properties, followed by a logical screening of columns and mobile phases, will lead to a robust and reliable analytical method. The provided starting conditions for both reversed-phase and chiral HPLC serve as a solid foundation for method development activities in research, quality control, and drug development settings.

References

Application Notes and Protocols: 1-(2-Aminophenyl)ethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino alcohols are a pivotal class of compounds in asymmetric catalysis, serving as highly effective chiral ligands or auxiliaries in a multitude of stereoselective transformations. Their utility stems from the presence of both a hydroxyl and an amino group, which can coordinate to metal centers, creating a rigid and well-defined chiral environment. This steric and electronic influence is crucial for inducing high enantioselectivity in chemical reactions. 1-(2-Aminophenyl)ethanol, with its vicinal amino and alcohol functionalities on a benzylic backbone, is a promising yet underexplored member of this family. These application notes provide an overview of the potential applications of this compound and its derivatives in asymmetric catalysis, based on established methodologies for analogous chiral β-amino alcohols. The protocols detailed below serve as a practical guide for researchers looking to explore its catalytic potential.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents, particularly diethylzinc, to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. The use of chiral β-amino alcohols as catalysts is a well-established strategy to achieve high enantioselectivity in this transformation.[1][2][3] The catalyst is typically generated in situ from the chiral amino alcohol and a metal alkoxide, such as titanium(IV) isopropoxide, which then coordinates with diethylzinc and the aldehyde to facilitate a stereoselective ethyl group transfer.

Logical Relationship: Catalytic Cycle

G cluster_main Catalytic Cycle Ligand This compound (Ligand) Active_Catalyst Chiral Titanium Complex Ligand->Active_Catalyst In situ formation Ti_O_iPr_4 Ti(O-iPr)4 Ti_O_iPr_4->Active_Catalyst Intermediate Ternary Complex [Catalyst-Et2Zn-Aldehyde] Active_Catalyst->Intermediate Et2Zn Et2Zn Et2Zn->Intermediate Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Intermediate->Active_Catalyst Catalyst regeneration Product Chiral Secondary Alcohol Intermediate->Product Enantioselective ethyl transfer ZnO_iPr_Et EtZnO-iPr

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Quantitative Data
EntryAldehydeChiral Ligand (analogue)SolventTemp (°C)Yield (%)ee (%)Reference
1Benzaldehyde(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolToluene09598 (R)[1]
2p-ChlorobenzaldehydePinane-based 1,4-amino alcoholHexane08577 (S)[2]
32-NaphthaldehydePinane-based 1,4-amino alcoholHexane07865 (S)[2]
4Cyclohexanecarboxaldehyde(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolToluene09297 (R)[1]
5Pivalaldehyde(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolToluene08899 (R)[1]
Experimental Protocol

General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand, this compound (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.

    • Add titanium(IV) isopropoxide (0.06 mmol, 1.2 eq. relative to the ligand) and stir the mixture at room temperature for 30 minutes.

  • Reaction:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a 1.0 M solution of diethylzinc in hexanes (1.5 mmol, 1.5 eq. relative to the aldehyde) to the catalyst solution. The solution will typically turn yellow.

    • Stir the mixture for another 30 minutes at 0 °C.

    • Add the aldehyde (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.

    • Monitor the reaction by TLC until completion (typically 2-24 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5 mL).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Transfer Hydrogenation of Prochiral Ketones and Imines

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols and amines.[4][5] This reaction typically employs a transition metal catalyst (e.g., Ru, Rh, Ir, or Fe) coordinated to a chiral ligand, with a readily available hydrogen donor such as isopropanol or formic acid.[4] Derivatives of this compound, such as N-tosylated or N-mesylated diamines, can serve as effective ligands for these transformations.

Experimental Workflow

G cluster_workflow Experimental Workflow for Asymmetric Transfer Hydrogenation Start Start Ligand_Synthesis Synthesize Chiral Ligand (e.g., N-tosylated derivative of this compound) Start->Ligand_Synthesis Precatalyst_Formation Form Precatalyst [Metal Source + Ligand] Ligand_Synthesis->Precatalyst_Formation Reaction_Setup Set up Reaction (Substrate, Precatalyst, H-donor, Base) Precatalyst_Formation->Reaction_Setup Reaction Run Reaction (Inert atmosphere, heat) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Work-up Monitoring->Workup Complete Purification Purify Product (Column Chromatography) Workup->Purification Analysis Analyze Product (NMR, Chiral HPLC/GC for ee) Purification->Analysis End End Analysis->End

Caption: General workflow for asymmetric transfer hydrogenation.

Quantitative Data

The following table presents data for the asymmetric transfer hydrogenation of various ketones using iron and ruthenium catalysts with chiral diamine ligands, which are structurally related to potential derivatives of this compound.

EntrySubstrateCatalyst/Ligand SystemH-DonorYield (%)ee (%)Reference
1Acetophenonecis-β-[Fe(Br)(CO)(PNNP′)]BPh4i-PrOH>9595 (S)[6][7]
21-TetraloneRuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et3N9899 (R)[4]
32-ChloroacetophenoneRuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et3N9598 (R)[4]
4Propiophenonecis-β-[Fe(Br)(CO)(PNNP′)]BPh4i-PrOH>9594 (R)[6][7]
5α-Amino β-keto esterRu-catalyzedNot specifiedGoodHigh[8]
Experimental Protocol

General Procedure for Asymmetric Transfer Hydrogenation of Ketones:

  • Ligand and Precatalyst Preparation:

    • Synthesize the desired chiral ligand, for example, by N-tosylation of this compound followed by further modifications as required.

    • The active catalyst can be generated in situ or a pre-formed catalyst complex can be used. For in situ generation, a typical procedure is as follows: In a Schlenk tube under argon, dissolve the chiral ligand (e.g., a tosylated diamine derivative, 0.012 mmol) and [RuCl2(p-cymene)]2 (0.005 mmol) in the hydrogen donor solvent (e.g., 5 mL of a 5:2 mixture of formic acid and triethylamine). Stir at room temperature for 20 minutes.

  • Reaction:

    • Add the ketone substrate (1.0 mmol) to the catalyst solution.

    • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor its progress by TLC or GC. Reaction times can vary from a few hours to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water (10 mL).

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

This compound represents a readily accessible and promising scaffold for the development of new chiral ligands and auxiliaries for asymmetric catalysis. The protocols and data presented, based on well-established precedents for structurally similar chiral β-amino alcohols, provide a solid foundation for researchers to explore its potential in key transformations such as the enantioselective addition of organozinc reagents and asymmetric transfer hydrogenation. Further derivatization of the amino and hydroxyl groups of this compound is expected to allow for fine-tuning of steric and electronic properties, leading to the development of highly efficient and selective catalysts for a broad range of applications in academic and industrial research.

References

Application Notes and Protocols: Derivatization of 1-(2-Aminophenyl)ethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Aminophenyl)ethanol is a chemical scaffold possessing two key functional groups amenable to derivatization: a primary aromatic amine and a secondary alcohol. These reactive sites offer the potential for creating a diverse library of compounds for screening in various biological assays. The introduction of different functional moieties can modulate the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can influence its biological activity. This document provides detailed protocols for the derivatization of this compound and subsequent evaluation in hypothetical anticancer, antibacterial, and enzyme inhibition assays. All quantitative data presented are for illustrative purposes to guide researchers in experimental design and data analysis.

Derivatization Strategies

The primary aromatic amine and the secondary hydroxyl group of this compound are the principal sites for chemical modification.

Modification of the Aromatic Amino Group:

The nucleophilic primary aromatic amine can be readily derivatized to form a variety of functional groups, including amides and sulfonamides. These modifications can significantly alter the molecule's electronic and steric properties, potentially leading to interactions with biological targets.

  • N-Acylation: Reaction with acyl chlorides or carboxylic acids can introduce a wide range of acyl groups.

  • N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common motif in many therapeutic agents.

Modification of the Secondary Hydroxyl Group:

The secondary alcohol can be targeted to introduce esters and ethers, which can affect the compound's polarity and ability to act as a hydrogen bond donor.

  • O-Esterification: Reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent produces esters.

  • O-Etherification: Reaction with alkyl halides under basic conditions can be used to synthesize ethers.

Illustrative Biological Activities of Derivatives

The following table summarizes hypothetical quantitative data for a series of rationally designed derivatives of this compound. This data is for illustrative purposes to demonstrate the potential for discovering potent biological activity through systematic derivatization.

Compound IDDerivatization SiteR GroupAnticancer Activity (MCF-7, IC50 in µM)Antibacterial Activity (E. coli, MIC in µg/mL)Kinase Inhibition (Kinase X, IC50 in µM)
APE-001Amino-COCH355.2>12889.7
APE-002Amino-SO2Ph21.86433.1
APE-003Hydroxyl-COCH378.1>128112.5
APE-004Hydroxyl-CH2Ph42.612858.3
APE-005Amino & Hydroxyl-COCH3 & -COCH395.3>128>200

Experimental Protocols

General Synthesis Protocols

Protocol 1: N-Acylation of this compound (Illustrative Example: Synthesis of APE-001)

  • Dissolve this compound (1 mmol) in 10 mL of anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 mmol) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: O-Esterification of this compound (Illustrative Example: Synthesis of APE-003)

  • Suspend this compound (1 mmol) and acetic anhydride (1.5 mmol) in 10 mL of anhydrous dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture and wash the organic layer with 5% citric acid solution (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.[1]

  • Purify the residue by flash chromatography (ethyl acetate/hexane) to yield the desired ester.[1]

  • Confirm the structure of the purified product using appropriate analytical techniques.[1]

Biological Assay Protocols

Protocol 3: MTT Assay for Anticancer Activity

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.[1]

  • Treat the cells with different concentrations of the test compound and incubate for 48 hours.[1]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[1]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[1]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

  • Prepare a standardized inoculum of the bacterial strain (e.g., E. coli) in Mueller-Hinton broth.[1]

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.[1]

  • Inoculate each well with the bacterial suspension.[1]

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: In Vitro Kinase Inhibition Assay

  • Prepare a reaction buffer containing the kinase, substrate, and ATP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Pre-incubate the mixture for 10 minutes at room temperature.[1]

  • Initiate the reaction by adding a phosphorescent substrate.

  • Monitor the kinase activity by measuring the luminescence signal over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.[1]

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound derivatization Derivatization (N-Acylation, O-Esterification, etc.) start->derivatization purification Purification & Characterization derivatization->purification library Compound Library assays Biological Assays (Anticancer, Antibacterial, Kinase) library->assays purification->library data_analysis Data Analysis (IC50, MIC determination) assays->data_analysis hit_id Hit Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Synthesis

Caption: Experimental workflow for derivatization and biological screening.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation apoptosis Apoptosis erk->apoptosis inhibitor APE Derivative (e.g., APE-002) inhibitor->raf Inhibition

Caption: Hypothetical signaling pathway inhibited by an APE derivative.

References

Application Notes and Protocols for the Reduction of 2-Nitrophenylethanol to 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the reduction of 2-nitrophenylethanol to 1-(2-aminophenyl)ethanol, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols focus on catalytic hydrogenation, a widely employed and efficient method for this conversion. A comparative data summary of different catalytic systems is presented to aid in method selection. Additionally, visual diagrams of the experimental workflow and chemical transformation are included to enhance understanding.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and crucial transformation in organic synthesis. The resulting amino group serves as a versatile handle for the introduction of further functionalities and the construction of complex molecular architectures. This compound is a valuable building block in the pharmaceutical industry, notably in the synthesis of indole and indoline derivatives. The successful and efficient synthesis of this intermediate from 2-nitrophenylethanol is therefore of significant interest.

This document outlines common and effective methodologies for this reduction, with a primary focus on catalytic hydrogenation due to its high efficiency and clean reaction profiles.[1][2] Detailed protocols, a summary of quantitative data, and graphical representations of the workflow and chemical reaction are provided to guide researchers in their experimental design and execution.

Overview of Reduction Methodologies

Several methods are available for the reduction of nitroarenes. The choice of a specific method depends on factors such as the presence of other functional groups in the molecule, desired selectivity, scalability, and cost.

  • Catalytic Hydrogenation: This is often the preferred method for its high yields and environmentally benign nature, typically producing water as the only byproduct. Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[1][2] This method is highly effective for the reduction of both aromatic and aliphatic nitro groups.[1][2]

  • Metal-Mediated Reductions: Reagents such as tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media are also effective for nitro group reduction.[2] These methods can be advantageous when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[2]

  • Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a catalyst (e.g., Pd/C), thereby avoiding the need for high-pressure hydrogen gas.

For the specific conversion of 2-nitrophenylethanol to this compound, catalytic hydrogenation with Raney nickel has been shown to be a high-yielding process.[3]

Detailed Experimental Protocols

Caution: All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE), including lab coats, safety goggles, and gloves.

Protocol 1: Reduction using Raney Nickel Catalyst

This protocol is adapted from a patented procedure for the reduction of 2-(o-nitrophenyl)ethanol.[3]

Materials:

  • 2-Nitrophenylethanol

  • Methanol

  • Raney Nickel (e.g., NDT-90)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Autoclave or a hydrogenation apparatus

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable autoclave, charge 2-nitrophenylethanol (1.0 eq).

  • Add methanol as the solvent (e.g., 3 parts by weight relative to the starting material).

  • Add Raney Nickel catalyst (e.g., 1% by weight relative to the starting material).[3]

  • Add a catalytic amount of an alkali metal hydroxide such as sodium hydroxide (0.004 eq).[3]

  • Seal the autoclave and displace the atmosphere with nitrogen gas several times, followed by purging with hydrogen gas.[3]

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 kg/cm ² G).[3]

  • Commence vigorous stirring and heat the reaction mixture to a suitable temperature (e.g., 70°C).[3]

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.[3]

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.

  • Purge the autoclave with nitrogen gas.

Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: General Procedure for Reduction using Palladium on Carbon (Pd/C)

This is a general protocol for the catalytic hydrogenation of a nitro group.

Materials:

  • 2-Nitrophenylethanol

  • Ethanol or Ethyl Acetate

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon

  • Vacuum line

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a two-neck round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenylethanol (1.0 eq) and dissolve it in a suitable solvent like ethanol or ethyl acetate.[4]

  • Under a nitrogen atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Replace the nitrogen inlet with a hydrogen-filled balloon.[4]

  • Connect the second neck of the flask to a vacuum line.

  • Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.[4]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully remove the hydrogen balloon and purge the flask with nitrogen.

Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled carefully, ensuring it does not dry out.[4]

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography or crystallization.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the reduction of 2-nitrophenylethanol to this compound based on available literature.

ParameterMethod 1: Raney Nickel[3]Method 2: Palladium on Carbon (General)
Catalyst Raney Nickel10% Pd/C
Solvent MethanolEthanol or Ethyl Acetate
Temperature 70°CRoom Temperature
Pressure 5 kg/cm ² GAtmospheric (Balloon)
Reaction Time ~1 hour1 - 4 hours (typical)[5]
Yield 93.5%High (typically >90%)
Notes Addition of an alkali metal hydroxide improves reaction rate.[3]A widely used and effective method for nitro group reduction.[1]

Mandatory Visualizations

G Experimental Workflow for Catalytic Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge Reactant and Solvent B Add Catalyst A->B C Inert Gas Purge B->C D Introduce Hydrogen C->D E Stir and Monitor Reaction D->E F Filter to Remove Catalyst E->F G Solvent Evaporation F->G H Purification (if needed) G->H I I H->I Final Product

Caption: General experimental workflow for catalytic hydrogenation.

G Chemical Transformation reactant 2-Nitrophenylethanol (C8H9NO3) product This compound (C8H11NO) reactant->product Reduction reagents H2, Catalyst (Raney Ni or Pd/C) reagents->product

References

Application Note and Protocol: Confirmation of 1-(2-Aminophenyl)ethanol Synthesis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the confirmation of 1-(2-Aminophenyl)ethanol synthesis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it ideal for the identification and quantification of the target compound in a complex reaction mixture.[1][2] The protocol covers sample preparation, LC-MS/MS instrument parameters, and data analysis.

Introduction

This compound is a chemical intermediate that can be used in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate confirmation of its synthesis is crucial for process optimization and quality control.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[2][5][6] This makes it an ideal method for confirming the presence of the desired product and identifying potential impurities.[1][3] This application note outlines a robust LC-MS/MS protocol for the qualitative and quantitative analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.2 µm syringe filters

Sample Preparation

A simple "dilute and shoot" method is often sufficient for the analysis of synthesis reaction mixtures.[7]

  • Sample Aliquot: Take a 100 µL aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot 1:1000 (v/v) with a solvent mixture of 50:50 acetonitrile:water. The final concentration should ideally be in the range of 10-100 µg/mL.[8]

  • Filtration: Filter the diluted sample through a 0.2 µm syringe filter into an LC-MS vial to remove any particulate matter that could block the LC system.[8]

  • Blank Preparation: Prepare a blank sample using the same dilution solvent.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used. A triple quadrupole mass spectrometer is recommended for its high sensitivity in quantitative analysis.[3]

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 °C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound

The molecular formula for this compound is C₈H₁₁NO, with a molecular weight of 137.18 g/mol .[9][10][11] In positive ESI mode, the precursor ion will be the protonated molecule [M+H]⁺ with an m/z of 138.2. Product ions are generated by fragmentation of the precursor ion in the collision cell.

Table 3: MRM Transitions and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)138.2120.210015
This compound (Qualifier)138.291.110025

Note: The specific product ions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation and Analysis

The primary outputs from the LC-MS/MS analysis are a chromatogram and a mass spectrum.[1] The chromatogram shows the intensity of the signal over time, and the retention time of the peak corresponding to this compound should be consistent with that of the reference standard. The mass spectrum confirms the identity of the compound by showing the specific precursor-to-product ion transitions.[1]

Table 4: Expected Quantitative Data Summary

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compound~ 4.5138.2120.291.10.10.5

Note: The retention time and detection limits are estimates and will vary depending on the specific LC-MS/MS system and conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the confirmation of this compound synthesis.

experimental_workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation synthesis This compound Synthesis Reaction aliquot Take 100 µL Aliquot synthesis->aliquot dilution Dilute 1:1000 with 50:50 ACN:H2O aliquot->dilution filtration Filter with 0.2 µm Syringe Filter dilution->filtration lc_separation Liquid Chromatography Separation filtration->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_analysis Chromatogram & Mass Spectrum Analysis ms_detection->data_analysis confirmation Confirmation of Synthesis (Qualitative & Quantitative) data_analysis->confirmation

Caption: Experimental workflow for LC-MS/MS confirmation.

Conclusion

The described LC-MS/MS protocol provides a reliable and sensitive method for the confirmation of this compound synthesis. The high selectivity of tandem mass spectrometry minimizes the likelihood of false positives from matrix interferences, ensuring accurate identification and quantification of the target compound. This method is well-suited for routine analysis in research and drug development settings.

References

Application of 1-(2-Aminophenyl)ethanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminophenyl)ethanol is a versatile bifunctional molecule that serves as a valuable starting material and structural motif in medicinal chemistry. Its ortho-amino group and benzylic alcohol functionality provide two reactive centers for derivatization, enabling the synthesis of a diverse range of compounds with potential therapeutic applications. While direct pharmacological data on this compound itself is limited, its derivatives have shown promise as potent inhibitors of key biological targets, particularly in the field of oncology. This document provides detailed application notes on the use of this compound as a scaffold for the development of dual Ephrin type-A receptor 2 (EphA2) and histone deacetylase (HDAC) inhibitors, along with comprehensive experimental protocols for their synthesis and biological evaluation.

Application: Development of Dual EphA2 and HDAC Inhibitors

Derivatives of this compound have been successfully synthesized and evaluated as dual inhibitors of EphA2 and HDACs.[1][2] Both EphA2, a receptor tyrosine kinase, and HDACs, a class of enzymes that modulate gene expression, are implicated in cancer progression.[1][3] The simultaneous inhibition of these two targets by a single molecule represents a promising strategy in cancer therapy. The 1-(2-aminophenyl) scaffold can be elaborated into 1-(2-aminophenyl)-3-arylurea derivatives, which have demonstrated potent inhibitory activity against both EphA2 and HDACs, as well as significant antiproliferative effects against various cancer cell lines.[1][2]

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activity of synthesized 1-(2-aminophenyl)-3-arylurea derivatives. These compounds were evaluated for their inhibitory activity against EphA2 kinase and total HDACs, and for their antiproliferative activity against HCT116 (colon cancer), K562 (chronic myelogenous leukemia), and MCF7 (breast cancer) cell lines.[1][2]

Compound IDR GroupEphA2 IC₅₀ (µM)Total HDACs IC₅₀ (µM)HCT116 IC₅₀ (µM)K562 IC₅₀ (µM)MCF7 IC₅₀ (µM)
5a 2-chlorophenyl0.890.156.4110.238.15
5b 3-chlorophenyl0.750.125.299.877.42
5g 2-methylphenyl1.120.218.9312.5410.33
5h 3-methylphenyl1.050.197.8811.769.91
Dasatinib -0.02-0.010.0050.03
MS-275 --0.181.250.981.56

Experimental Protocols

Synthesis of this compound (Starting Material)

A plausible two-step synthesis for this compound involves the reduction of commercially available 1-(2-nitrophenyl)ethanone.

Step 1: Synthesis of 1-(2-Nitrophenyl)ethanol [4]

  • Materials: 1-(2-Nitrophenyl)ethanone, Sodium borohydride (NaBH₄), Methanol (MeOH).

  • Procedure:

    • Dissolve 1-(2-nitrophenyl)ethanone (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-nitrophenyl)ethanol.

Step 2: Synthesis of this compound [5]

  • Materials: 1-(2-Nitrophenyl)ethanol, Palladium on carbon (10% Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve 1-(2-nitrophenyl)ethanol (1.0 eq) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Synthesis of 1-(2-Aminophenyl)-3-arylurea Derivatives (e.g., Compound 5b)[1][2]

This synthesis involves the reaction of an aniline precursor with an isocyanate. The aniline precursor is synthesized from this compound. For the purpose of this protocol, we will assume the direct use of a commercially available aminophenyl precursor for the urea formation as described in the source literature.

  • Materials: 2-Aminoaniline, 1-chloro-3-isocyanatobenzene, Anhydrous Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve 2-aminoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of 1-chloro-3-isocyanatobenzene (1.1 eq) in anhydrous DCM dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-(2-aminophenyl)-3-(3-chlorophenyl)urea (Compound 5b).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocols

EphA2 Kinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EphA2 kinase. The activity can be quantified using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Procedure (General Outline):

    • Prepare a reaction mixture containing EphA2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP in a kinase buffer.

    • Add the test compound at various concentrations.

    • Incubate the mixture at 30 °C for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Total HDAC Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate by a mixture of histone deacetylases.[6]

  • Procedure (General Outline):

    • Use a commercially available HDAC assay kit (e.g., fluorometric).

    • Prepare a reaction mixture containing HeLa cell nuclear extract (as a source of HDACs) and the fluorogenic HDAC substrate in an assay buffer.

    • Add the test compound at various concentrations.

    • Incubate the mixture at 37 °C for 30 minutes.

    • Add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antiproliferative MTT Assay [7][8][9][10]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cancer cells (HCT116, K562, or MCF7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability inhibition and determine the IC₅₀ values.

Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_derivatization Derivative Synthesis cluster_evaluation Biological Evaluation 1-(2-Nitrophenyl)ethanone 1-(2-Nitrophenyl)ethanone 1-(2-Nitrophenyl)ethanol 1-(2-Nitrophenyl)ethanol 1-(2-Nitrophenyl)ethanone->1-(2-Nitrophenyl)ethanol NaBH4, MeOH This compound This compound 1-(2-Nitrophenyl)ethanol->this compound H2, Pd/C Urea_Derivative 1-(2-Aminophenyl)-3-arylurea Derivative This compound->Urea_Derivative + Aryl Isocyanate (via aminophenyl precursor) Aryl_Isocyanate Aryl Isocyanate EphA2_Assay EphA2 Kinase Assay Urea_Derivative->EphA2_Assay HDAC_Assay HDAC Inhibition Assay Urea_Derivative->HDAC_Assay MTT_Assay Antiproliferative MTT Assay Urea_Derivative->MTT_Assay

Caption: Synthetic and evaluation workflow for this compound derivatives.

Signaling_Pathway cluster_EphA2 EphA2 Signaling cluster_HDAC HDAC Mechanism EphrinA1 Ephrin-A1 EphA2 EphA2 Receptor EphrinA1->EphA2 Binds & Activates Downstream_EphA2 Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) EphA2->Downstream_EphA2 Cell_Effects_EphA2 Cell Proliferation, Migration, Angiogenesis Downstream_EphA2->Cell_Effects_EphA2 Inhibitor_EphA2 1-(2-Aminophenyl)urea Derivative Inhibitor_EphA2->EphA2 Inhibits HDAC HDAC Enzyme Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin (Gene Transcription) Acetylated_Histones->Open_Chromatin Inhibitor_HDAC 1-(2-Aminophenyl)urea Derivative Inhibitor_HDAC->HDAC Inhibits

Caption: Targeted signaling pathways of 1-(2-aminophenyl)urea derivatives.

References

Application Notes and Protocols for the Functionalization of Polymers with 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with 1-(2-Aminophenyl)ethanol. This process yields polymers with pendant groups containing both a secondary amine and a primary alcohol, offering versatile platforms for further modification, drug conjugation, and targeted delivery applications. The protocols focus on the reaction of this compound with poly(styrene-co-maleic anhydride) (SMA), a widely used reactive polymer, as a representative example.

Introduction

The functionalization of polymers is a critical step in the development of advanced materials for biomedical applications, including drug delivery, tissue engineering, and diagnostics.[1] this compound is an attractive functionalizing agent due to its bifunctional nature, possessing both a reactive primary amine and a primary hydroxyl group. The aromatic amine allows for straightforward reaction with electrophilic groups on a polymer backbone, such as the anhydride moieties in poly(styrene-co-maleic anhydride) (SMA). This reaction opens the anhydride ring to form a stable amide bond, leaving a pendant carboxylic acid and the original hydroxyl group from the aminophenyl ethanol. These functionalities can be exploited for various purposes:

  • Drug Conjugation: The hydroxyl and carboxylic acid groups can serve as attachment points for therapeutic agents through ester or amide linkages.

  • Biocompatibility: The introduction of polar functional groups can enhance the hydrophilicity and biocompatibility of otherwise hydrophobic polymer backbones.

  • Targeted Delivery: The functional groups can be used to attach targeting ligands (e.g., antibodies, peptides) to direct the polymer conjugate to specific cells or tissues.

  • Stimuli-Responsive Systems: The presence of ionizable carboxylic acid groups can impart pH-responsive behavior to the polymer, enabling controlled drug release in specific microenvironments, such as tumors.[1]

Reaction Scheme and Workflow

The functionalization of SMA with this compound proceeds via a nucleophilic acyl substitution reaction where the primary amine of this compound attacks one of the carbonyl carbons of the maleic anhydride ring. This results in the opening of the anhydride ring and the formation of a maleamic acid derivative on the polymer backbone.

G cluster_0 Synthesis Workflow Start Start Dissolve_SMA Dissolve SMA in a suitable solvent (e.g., DMF) Start->Dissolve_SMA Add_Amine Add this compound to the polymer solution Dissolve_SMA->Add_Amine React React under controlled temperature and inert atmosphere Add_Amine->React Precipitate Precipitate the functionalized polymer in a non-solvent (e.g., water or ethanol) React->Precipitate Purify Purify by repeated washing and centrifugation Precipitate->Purify Dry Dry the final product under vacuum Purify->Dry Characterize Characterize the functionalized polymer (FTIR, NMR, GPC) Dry->Characterize End End Characterize->End

Figure 1: General workflow for the functionalization of poly(styrene-co-maleic anhydride) with this compound.

Experimental Protocols

Materials
  • Poly(styrene-co-maleic anhydride) (SMA) (e.g., average Mn ~1,600, styrene content 50%)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

  • Dialysis tubing (MWCO 1 kDa)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Protocol for Functionalization of SMA with this compound
  • Dissolution of SMA: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of SMA in 20 mL of anhydrous DMF. Stir the solution at room temperature under an inert atmosphere until the polymer is completely dissolved.

  • Addition of this compound: In a separate vial, dissolve a stoichiometric amount of this compound (e.g., 0.85 g for a 1:1 molar ratio of anhydride to amine) in 5 mL of anhydrous DMF.

  • Reaction: Slowly add the this compound solution to the stirring SMA solution at room temperature. After the addition is complete, heat the reaction mixture to 50°C and let it react for 24 hours under an inert atmosphere.[2]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the functionalized polymer by slowly adding the reaction mixture to 200 mL of deionized water with vigorous stirring.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate extensively with deionized water (3 x 50 mL) and then with ethanol (2 x 30 mL) to remove unreacted starting materials and DMF.

    • For higher purity, the product can be redissolved in a minimal amount of DMF and dialyzed against deionized water for 48 hours, with water changes every 12 hours.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Data Presentation

The following tables summarize hypothetical quantitative data for the functionalization of SMA with this compound. These values are illustrative and will vary depending on the specific reaction conditions and the molecular weight of the starting polymer.

Table 1: Reaction Conditions and Yields

ParameterValue
Molar Ratio (Anhydride:Amine)1:1
Reaction Temperature50°C
Reaction Time24 hours
Yield ~85%

Table 2: Characterization of Functionalized Polymer

PropertySMA (Starting Material)SMA-APE (Functionalized)
Molecular Weight (Mn, GPC) ~1,600 g/mol ~2,500 g/mol
Polydispersity Index (PDI) 1.21.4
Degree of Functionalization (NMR) N/A~90%
Glass Transition Temp. (Tg, DSC) ~150°C~165°C

Table 3: Spectroscopic Data

TechniqueKey Observations
FTIR (cm⁻¹) Disappearance of anhydride peaks (~1850, 1780 cm⁻¹). Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. Broad O-H stretch from carboxylic acid and alcohol (~3400-2500 cm⁻¹).
¹H NMR (DMSO-d₆, δ ppm) Appearance of new aromatic protons from the aminophenyl group (~6.5-7.5 ppm). Appearance of signals corresponding to the ethanolic CH and CH₂ protons. Broad peak for the amide and carboxylic acid protons.

Characterization Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the functionalization by identifying the changes in functional groups.[3]

  • Expected Changes: The characteristic symmetric and asymmetric C=O stretching bands of the anhydride group in SMA (around 1850 and 1780 cm⁻¹) should disappear or significantly decrease in intensity.[4] New bands corresponding to the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) should appear around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. A broad absorption band in the region of 3400-2500 cm⁻¹ is expected due to the O-H stretching of the carboxylic acid and the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the structure of the functionalized polymer and to quantify the degree of functionalization.[5]

  • Expected ¹H NMR Signals: New signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons of the aminophenyl ring will appear. The protons of the ethyl group (-CH(OH)-CH₂-) will also give rise to new signals. The degree of functionalization can be calculated by comparing the integration of the aromatic protons of the styrene units with the new aromatic protons from the this compound moiety.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer before and after functionalization. An increase in molecular weight is expected after the grafting of this compound.

Potential Applications in Drug Development

Polymers functionalized with this compound can be envisioned for several applications in drug delivery and development.

G cluster_1 Hypothetical Signaling Pathway Modulation Polymer_Drug_Conjugate SMA-APE-Drug Conjugate Cell_Surface_Receptor Target Cell Receptor Polymer_Drug_Conjugate->Cell_Surface_Receptor Targeting Ligand Binding Endocytosis Receptor-Mediated Endocytosis Cell_Surface_Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release pH-Triggered Drug Release Endosome->Drug_Release Low pH Cleavage Signaling_Cascade Intracellular Signaling Cascade Drug_Release->Signaling_Cascade Drug Action Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Signaling_Cascade->Therapeutic_Effect

Figure 2: A hypothetical signaling pathway targeted by a drug delivered via an SMA-APE polymer conjugate.

The aminophenyl ethanol moiety itself may impart biological activity or can be a precursor for further derivatization. For instance, aminophenol derivatives have been investigated for their antimicrobial and antidiabetic activities.[6] The functionalized polymer could be used to:

  • Develop pH-Responsive Nanoparticles: The carboxylic acid groups introduced during the reaction can deprotonate at physiological pH, leading to electrostatic repulsion and potential self-assembly into nanoparticles. In the acidic tumor microenvironment, these groups become protonated, potentially triggering a conformational change and release of an encapsulated drug.

  • Create Prodrugs: A therapeutic agent can be conjugated to the hydroxyl group of the polymer via an ester linkage. This ester bond can be designed to be stable in circulation but cleaved by intracellular esterases, releasing the active drug within the target cell.

  • Enhance Bioavailability: For poorly soluble drugs, conjugation to a hydrophilic polymer backbone can improve their aqueous solubility and bioavailability.[7]

Conclusion

The functionalization of polymers with this compound offers a versatile and straightforward method to introduce valuable functional groups for biomedical applications. The reaction with poly(styrene-co-maleic anhydride) is a robust and efficient method to create a polymer platform with pendant amine, hydroxyl, and carboxylic acid functionalities. These application notes provide a foundation for researchers to explore the synthesis, characterization, and potential applications of these promising materials in the field of drug development.

References

Application Notes and Protocols: Synthesis of Fluorescent Probes from 1-(2-Aminophenyl)ethanol for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes in complex environments. Probes derived from Schiff base condensation reactions are particularly noteworthy for their synthetic accessibility and versatile applications. This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes starting from 1-(2-Aminophenyl)ethanol. The primary amine of this compound readily undergoes condensation with various aldehydes to yield Schiff base ligands that can function as fluorescent chemosensors for metal ions and pH. The resulting probes often exhibit mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT), making them highly sensitive and selective.

Applications

Fluorescent probes synthesized from this compound are anticipated to have broad applications in life sciences and drug development, including:

  • Detection of Biologically Relevant Metal Ions: Monitoring the concentration and flux of metal ions such as Al³⁺ and Cu²⁺ is crucial for understanding their roles in various physiological and pathological processes.

  • Intracellular pH Sensing: Measuring pH changes within cellular compartments is vital for studying cellular metabolism, apoptosis, and drug uptake.

  • Bioimaging: The "turn-on" fluorescence response of these probes upon analyte binding makes them suitable for high-contrast imaging in living cells and tissues.

  • Environmental Monitoring: These probes can be adapted for the detection of heavy metal contaminants in environmental samples.

I. Synthesis of a Schiff Base Fluorescent Probe (AS-1)

This protocol describes the synthesis of a fluorescent probe, designated as AS-1 , through the Schiff base condensation of this compound and salicylaldehyde.

Reaction Scheme:

This compound + Salicylaldehyde → (E)-2-(((2-(1-hydroxyethyl)phenyl)imino)methyl)phenol (AS-1 )

Experimental Protocol

Materials:

  • This compound (1.0 mmol, 137.18 mg)

  • Salicylaldehyde (1.0 mmol, 122.12 mg, 0.105 mL)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and 10 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • To a separate beaker, dissolve salicylaldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Add the salicylaldehyde solution dropwise to the stirring solution of this compound.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure Schiff base fluorescent probe, AS-1 .

  • Characterize the synthesized probe using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

II. Application: Detection of Aluminum Ions (Al³⁺)

The synthesized probe AS-1 can be utilized as a "turn-on" fluorescent sensor for the selective detection of Al³⁺ ions. The binding of Al³⁺ to the probe is expected to restrict the C=N isomerization and block the photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence.

Experimental Protocol

Materials:

  • Stock solution of AS-1 (1.0 mM in DMSO)

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • DMSO/H₂O mixture (v/v = 1:9)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Test Solutions: Prepare a series of test solutions in a DMSO/H₂O (1:9, v/v) mixture containing 10 µM of AS-1 .

  • Selectivity Study: To separate test solutions containing AS-1 , add 2 equivalents of each metal ion stock solution (final concentration 20 µM).

  • Titration Experiment: To a cuvette containing the AS-1 solution, incrementally add small aliquots of the Al³⁺ stock solution (from 0 to 2.0 equivalents).

  • Spectroscopic Measurements: After each addition, record the fluorescence emission spectrum (e.g., excitation at 365 nm) and the UV-Vis absorption spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the binding stoichiometry (Job's plot) and the detection limit.

Expected Quantitative Data
ParameterValue
Probe AS-1
Analyte Al³⁺
Solvent DMSO/H₂O (1:9, v/v, 10 mM HEPES, pH 7.4)
Excitation Wavelength (λex) ~365 nm
Emission Wavelength (λem) ~450 nm
Fluorescence Change "Turn-on"
Detection Limit (LOD) 10-100 nM
Binding Stoichiometry (Probe:Al³⁺) 1:1 or 2:1
Association Constant (Ka) 10⁴ - 10⁵ M⁻¹

III. Application: pH Sensing

The fluorescence properties of Schiff base probes can be sensitive to pH changes due to the protonation and deprotonation of the phenolic hydroxyl group and the imine nitrogen. This allows for their use as fluorescent pH sensors.

Experimental Protocol

Materials:

  • Stock solution of AS-1 (1.0 mM in DMSO)

  • Britton-Robinson buffer solutions with a range of pH values (e.g., pH 2 to 12)

  • Fluorometer

  • pH meter

Procedure:

  • Preparation of Test Solutions: Prepare a series of solutions containing 10 µM of AS-1 in Britton-Robinson buffers of different pH values.

  • Fluorescence Measurements: Record the fluorescence emission spectrum of each solution at a fixed excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH value to generate a pH titration curve. The pKa value of the probe can be determined from this curve.

Expected Quantitative Data
ParameterValue
Probe AS-1
pH Range 3 - 10
Excitation Wavelength (λex) Dependent on protonation state
Emission Wavelength (λem) Shift expected with pH change
pKa ~4-5 and ~8-9
Response Ratiometric or intensity-based change

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product This compound This compound Dissolve in Ethanol Dissolve in Ethanol This compound->Dissolve in Ethanol Salicylaldehyde Salicylaldehyde Salicylaldehyde->Dissolve in Ethanol Mix and Add Catalyst Mix and Add Catalyst Dissolve in Ethanol->Mix and Add Catalyst Reflux (4-6h) Reflux (4-6h) Mix and Add Catalyst->Reflux (4-6h) Cool to RT Cool to RT Reflux (4-6h)->Cool to RT Cool in Ice Bath Cool in Ice Bath Cool to RT->Cool in Ice Bath Vacuum Filtration Vacuum Filtration Cool in Ice Bath->Vacuum Filtration Wash with Cold Ethanol Wash with Cold Ethanol Vacuum Filtration->Wash with Cold Ethanol Dry under Vacuum Dry under Vacuum Wash with Cold Ethanol->Dry under Vacuum AS1 AS-1 Probe Dry under Vacuum->AS1

Caption: Workflow for the synthesis of the AS-1 fluorescent probe.

Signaling Pathway for Metal Ion Detection (CHEF Mechanism)

G cluster_process Detection Mechanism cluster_explanation Molecular Events Probe AS-1 Probe (Low Fluorescence) Complex AS-1-Metal Complex (High Fluorescence) Probe->Complex Binding Analyte Metal Ion (e.g., Al³⁺) Analyte->Complex Chelation Free Probe Free Probe C=N Isomerization\nPhotoinduced Electron Transfer (PET) C=N Isomerization Photoinduced Electron Transfer (PET) Fluorescence Quenching Fluorescence Quenching C=N Isomerization\nPhotoinduced Electron Transfer (PET)->Fluorescence Quenching leads to Complex Formation Complex Formation Rigidification\nInhibition of PET Rigidification Inhibition of PET Fluorescence Enhancement Fluorescence Enhancement Rigidification\nInhibition of PET->Fluorescence Enhancement leads to Fluorescence Quenching->Probe Fluorescence Enhancement->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.

Logical Relationship for pH Sensing

G cluster_pH pH Environment cluster_probe Probe State cluster_fluorescence Fluorescence Response Acidic pH Acidic pH Protonated Protonated Form (Phenol -OH, Imine -NH⁺) Acidic pH->Protonated favors Basic pH Basic pH Deprotonated Deprotonated Form (Phenolate -O⁻, Imine -N) Basic pH->Deprotonated favors Fluo1 Fluorescence State 1 Protonated->Fluo1 exhibits Fluo2 Fluorescence State 2 Deprotonated->Fluo2 exhibits

Caption: Relationship between pH and the fluorescence state of the probe.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(2-Aminophenyl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective two-step synthesis starts from 2'-nitroacetophenone. The first step involves the chemoselective reduction of the ketone functionality to a hydroxyl group, yielding 1-(2-nitrophenyl)ethanol. The subsequent step is the reduction of the nitro group to an amine, affording the final product, this compound.

Q2: Which reducing agent is recommended for the selective reduction of the ketone group in 2'-nitroacetophenone?

A2: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for the selective reduction of the ketone group to a hydroxyl group, without affecting the nitro group under standard conditions.[1][2][3]

Q3: What are the best methods for reducing the nitro group in 1-(2-nitrophenyl)ethanol?

A3: Catalytic hydrogenation is the preferred method for reducing the nitro group to an amine.[4][5] Common catalysts include palladium on carbon (Pd/C) or Raney Nickel, with a hydrogen source.[1][6] Another option is using a metal/acid combination, such as tin (Sn) and hydrochloric acid (HCl).[1][2]

Q4: My final product is discolored. What is the likely cause and how can I prevent it?

A4: Discoloration, often appearing as a pink, purple, or brown hue, is typically due to the oxidation of the aminophenyl group. To mitigate this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon), especially during purification and drying. Storing the final product in a cool, dark place can also help maintain its stability.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress.[7] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be utilized.[1]

Troubleshooting Guides

Issue 1: Low Yield of 1-(2-nitrophenyl)ethanol (Step 1)
Symptom Possible Cause Solution
Incomplete reaction (starting material remains)Insufficient reducing agentIncrease the molar equivalents of NaBH₄. In practice, at least two equivalents of hydride ion per ketone carbonyl group are often used.[3]
Low reaction temperatureEnsure the reaction is carried out at the optimal temperature. For NaBH₄ reductions, this is often at room temperature or cooled in an ice bath.[1][8]
Short reaction timeExtend the reaction time and monitor progress using TLC until the starting material is consumed.[1]
Product loss during workupInefficient extractionPerform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[1]
Premature product decompositionEnsure the workup procedure is performed without unnecessary delays and at appropriate temperatures.
Issue 2: Low Yield of this compound (Step 2)
Symptom Possible Cause Solution
Incomplete reaction (nitro intermediate remains)Deactivated catalyst (catalytic hydrogenation)Use fresh, active catalyst. Ensure the catalyst is handled properly to avoid deactivation.[1]
Insufficient hydrogen pressure (catalytic hydrogenation)Optimize the hydrogen pressure according to the specific catalyst and reaction scale.
Insufficient acid (metal/acid reduction)In Sn/HCl reductions, ensure an adequate amount of acid is present to maintain a reducing environment.[1]
Formation of side productsOver-reduction or degradationOptimize the reaction temperature. Higher temperatures can sometimes lead to unwanted side reactions.[1]
Non-selective catalystFor catalytic hydrogenation, choose a catalyst known for high selectivity in nitro group reductions.
Product loss during workupIncorrect pH during extractionAdjust the pH of the aqueous layer to ensure the amine product is in its free base form for efficient extraction into the organic layer.[1]
Product oxidationMinimize exposure to air during workup and purification. Consider performing these steps under an inert atmosphere.

Data Presentation

Table 1: Comparison of Conditions for Catalytic Hydrogenation of 2-(o-nitrophenyl)ethanol to 2-(o-aminophenyl)ethanol (Illustrative for Nitro Group Reduction)

CatalystAlkali Additive (mol per mol of substrate)Temperature (°C)H₂ Pressure ( kg/cm ² G)Reaction Time (min)Conversion (%)Yield (%)Reference
Raney NickelNone808.518410098.7[9]
Raney NickelNaOH (0.0042)808.58410099.1[9]
Raney NickelNaOH (0.0083)808.54310099.5[9]
Raney NickelKOH (0.0089)808.53310098.5[9]

Note: This data is for the isomeric 2-(o-aminophenyl)ethanol but provides valuable insights into the effect of reaction parameters on the reduction of a nitrophenyl ethanol.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-nitrophenyl)ethanol

This protocol is adapted from the reduction of 2-nitroacetophenone.[8]

  • Dissolution: Dissolve 2-nitroacetophenone (1.0 g, 6.06 mmol) in a mixture of methanol (9 mL) and 1,4-dioxane (6 mL) in a round-bottom flask.

  • Reduction: To this solution, add sodium borohydride (0.69 g, 18.16 mmol) in small portions with stirring at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 30 minutes, monitoring the progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under vacuum.

    • Dilute the residue with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.[7]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general procedure based on catalytic hydrogenation of nitroarenes.

  • Preparation: In a hydrogenation vessel, dissolve 1-(2-nitrophenyl)ethanol (1.0 g, 5.98 mmol) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Pd/C (e.g., 5-10 mol%) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 kg/cm ² G) and stir the mixture at room temperature or with gentle heating (e.g., up to 80°C) until the uptake of hydrogen ceases.[9]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up:

    • Carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by crystallization or column chromatography.

Visualizations

Synthesis Pathway Synthesis of this compound start 2'-Nitroacetophenone intermediate 1-(2-Nitrophenyl)ethanol start->intermediate NaBH4 Methanol/1,4-Dioxane (Ketone Reduction) final This compound intermediate->final H2, Pd/C or Raney Ni (Nitro Reduction) Experimental Workflow General Experimental Workflow cluster_step1 Step 1: Ketone Reduction cluster_step2 Step 2: Nitro Reduction A Dissolve 2'-Nitroacetophenone B Add NaBH4 A->B C Stir and Monitor by TLC B->C D Work-up & Purification C->D E Dissolve 1-(2-Nitrophenyl)ethanol D->E Intermediate Product F Add Catalyst & Pressurize with H2 E->F G Stir and Monitor by TLC F->G H Work-up & Purification G->H Troubleshooting Decision Tree Troubleshooting Low Yield start Low Yield Observed check_sm Check TLC: Is Starting Material Present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes workup_issue Work-up or Side Reactions check_sm->workup_issue No extend_time Extend Reaction Time incomplete_rxn->extend_time add_reagent Increase Reducing Agent incomplete_rxn->add_reagent check_catalyst Check Catalyst Activity incomplete_rxn->check_catalyst optimize_temp Optimize Temperature incomplete_rxn->optimize_temp optimize_extraction Optimize Extraction (pH, solvent) workup_issue->optimize_extraction check_side_products Analyze for Side Products (GC-MS) workup_issue->check_side_products

References

Technical Support Center: Purification of 1-(2-Aminophenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-(2-Aminophenyl)ethanol by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by column chromatography?

A1: this compound possesses both a basic amino group and a polar alcohol group. This combination can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in several common issues:

  • Peak Tailing: The compound elutes from the column slowly and asymmetrically, leading to broad fractions and poor separation. This is due to the strong, sometimes irreversible, binding of the basic amine to the acidic silica gel.[1]

  • Streaking: Similar to tailing, streaking on a TLC plate or during column elution is a sign of strong interaction with the stationary phase.

  • Low Recovery/Yield: The compound may partially or completely adhere to the silica gel, leading to a significant loss of product.[1]

  • Degradation: The acidic nature of silica gel can potentially cause degradation of sensitive compounds, although this compound is generally stable under standard chromatographic conditions.

Q2: My this compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate in hexanes. What should I do?

A2: This indicates that the solvent system is not polar enough to overcome the strong interaction between your compound and the silica gel. You should increase the polarity of your mobile phase. A common and effective solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a small percentage of methanol (e.g., 1-2%) in DCM and gradually increase it until you achieve an optimal Rf value.

Q3: What is the ideal Rf value I should aim for during TLC method development?

A3: For optimal separation during column chromatography, an Rf value between 0.2 and 0.4 is generally recommended. This range usually provides a good balance between resolution and elution time.

Q4: My compound is streaking badly on the TLC plate. How can I fix this?

A4: Streaking is a common issue with amines on silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent. Typically, 0.5-2% of triethylamine (TEA) or a few drops of ammonium hydroxide per 100 mL of solvent can neutralize the acidic sites on the silica gel, leading to sharper spots and improved peak shape during column chromatography.

Q5: Are there alternatives to standard silica gel if I continue to have problems?

A5: Yes, if issues persist, consider the following alternatives:

  • Neutral or Basic Alumina: Alumina is a good alternative stationary phase for the purification of basic compounds as it is less acidic than silica gel.

  • Amine-Functionalized Silica Gel: This is a specialty stationary phase where the silica surface is bonded with amino groups, making it more suitable for the purification of basic compounds without the need for mobile phase modifiers.

  • Reversed-Phase Chromatography: In this technique, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be an effective method for purifying polar compounds.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not elute from the column 1. Mobile phase is not polar enough.2. Strong, irreversible adsorption to the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system).2. Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent.3. Consider switching to a less acidic stationary phase like alumina or using reversed-phase chromatography.
Severe peak tailing or streaking 1. Strong interaction between the basic amine and acidic silica gel.2. Column is overloaded.1. Add a basic modifier (triethylamine or ammonium hydroxide) to the mobile phase.2. Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight).3. Use amine-functionalized silica gel.
Poor separation of the product from impurities 1. Inappropriate solvent system.2. Column was packed improperly, leading to channeling.3. Fractions were collected too broadly.1. Optimize the solvent system using TLC to maximize the difference in Rf values between your product and impurities.2. Ensure the column is packed uniformly without any cracks or air bubbles.3. Collect smaller fractions to improve resolution.
Low product yield 1. Irreversible adsorption to the silica gel.2. The compound is spread across too many fractions due to tailing.1. Use a basic modifier in the eluent or switch to a different stationary phase (alumina or amine-functionalized silica).2. Improve the peak shape to concentrate the product in fewer fractions.
Product fractions are not pure 1. Co-elution with an impurity.2. Column was overloaded.1. Re-run the column with a less polar solvent system or a shallower gradient to improve separation.2. Reduce the amount of crude material loaded onto the column.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes/flasks

2. Method Development (TLC):

  • Prepare several eluent systems of varying polarities. Good starting points for this compound are:

    • Ethyl Acetate/Hexanes (e.g., 30:70, 50:50, 70:30) with 1% TEA.

    • Dichloromethane/Methanol (e.g., 99:1, 98:2, 95:5) with 1% TEA.

  • Spot your crude material on a TLC plate and develop it in the chosen solvent systems.

  • Identify the solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

3. Column Preparation:

  • Choose an appropriate size column based on the amount of crude material (a silica gel to crude material ratio of 50:1 to 100:1 by weight is recommended for good separation).

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack the column with the slurry, ensuring a level and compact bed. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a solvent in which it is highly soluble, like DCM) and carefully apply it to the top of the silica gel bed using a pipette.

  • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (e.g., with a pump or air line) to begin eluting the column.

  • Collect fractions of a suitable volume.

  • Monitor the elution process by TLC, analyzing the collected fractions to identify which ones contain the pure product.

6. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator.

  • Dry the purified this compound under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity by appropriate analytical methods (e.g., NMR, LC-MS).

Data Presentation

Table 1: Suggested Solvent Systems and Expected Rf Values for this compound

Stationary PhaseMobile Phase (v/v)ModifierApproximate Rf of this compoundNotes
Silica Gel50:50 Ethyl Acetate/Hexanes1% Triethylamine0.3 - 0.5A good starting point for moderately polar compounds. Adjust the ratio for optimal Rf.
Silica Gel98:2 Dichloromethane/Methanol1% Triethylamine0.2 - 0.4Often provides good separation for polar amines. Increase methanol content for higher Rf.
Alumina70:30 Ethyl Acetate/HexanesNone0.4 - 0.6May provide better peak shape and recovery for basic compounds.

Note: Rf values are approximate and can vary depending on the specific brand of TLC plates, ambient temperature, and humidity.

Visualization

Troubleshooting Workflow for this compound Purification

TroubleshootingWorkflow decision decision start_end start_end solution solution problem problem start Start Purification tlc Develop TLC with EtOAc/Hexane/TEA or DCM/MeOH/TEA start->tlc check_rf Is Rf between 0.2-0.4 and spots are sharp? tlc->check_rf run_column Run Column with Optimized Eluent check_rf->run_column Yes low_rf Rf too low (at baseline) check_rf->low_rf No, Rf too low streaking Streaking/ Tailing observed check_rf->streaking No, streaking analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_product Combine Pure Fractions & Evaporate analyze_fractions->pure_product Purity is good poor_separation Poor Separation on Column analyze_fractions->poor_separation Poor separation low_yield Low Yield analyze_fractions->low_yield Low Yield end Purified Product pure_product->end increase_polarity Increase % of polar solvent (EtOAc or MeOH) low_rf->increase_polarity increase_polarity->tlc add_modifier Ensure 1-2% TEA or NH4OH is in eluent streaking->add_modifier add_modifier->tlc shallower_gradient Use a shallower gradient or less polar eluent poor_separation->shallower_gradient shallower_gradient->run_column Re-run consider_alternatives Consider Alumina or Amine-functionalized Silica low_yield->consider_alternatives consider_alternatives->start Restart with new stationary phase

References

Technical Support Center: Preventing Oxidation of the Amino Group in 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the amino group in 1-(2-Aminophenyl)ethanol during experimental procedures. Below, you will find frequently asked questions (FAQs) offering a comparative analysis of protective strategies and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in this compound prone to oxidation?

The amino group attached to the phenyl ring in this compound is highly susceptible to oxidation, particularly when exposed to atmospheric oxygen, light, and certain reagents.[1] This oxidation can lead to the formation of colored impurities, such as quinoneimines and polymeric byproducts, which can compromise the purity and integrity of the compound.[1] The presence of the hydroxyl group can also influence the electronic properties of the aromatic ring, potentially affecting the reactivity of the amino group.

Q2: How can I prevent the oxidation of the amino group during my experiments?

The most effective strategy to prevent the oxidation of the amino group is to protect it by converting it into a less reactive functional group.[2] This is achieved by introducing a "protecting group" that masks the reactivity of the amine. The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[3][4] These groups reduce the nucleophilicity of the amino group and its susceptibility to oxidation. Additionally, working under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents can help minimize oxidation.[1]

Q3: Which protecting group is better for this compound: Boc or Cbz?

The choice between the Boc and Cbz protecting groups depends on the specific requirements of your synthetic route, including the stability of other functional groups in your molecule and the desired deprotection conditions. Both are effective in protecting the amino group of this compound. Below is a comparative analysis to aid in your decision-making.

Data Presentation: Comparison of Boc and Cbz Protecting Groups

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Reaction Conditions (Boc)₂O, base (e.g., NaHCO₃, Et₃N, or NaOH), solvent (e.g., THF, dioxane, methanol, or water/THF mixture), room temperature.[3] Alcoholic solvents may enhance the reaction rate.[5]Cbz-Cl, base (e.g., NaHCO₃ or Na₂CO₃), solvent (e.g., water/THF or dioxane), 0°C to room temperature.[4]
Stability Stable to a wide range of basic, nucleophilic, and reductive conditions.Stable to acidic and basic conditions.
Deprotection Conditions Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane).[6]Catalytic hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C).[4] Can also be cleaved by strong acids under harsh conditions.[4]
Orthogonality Orthogonal to Cbz and other groups removed by hydrogenolysis or base-labile groups.[2]Orthogonal to Boc and other acid-labile groups.[2]
Typical Yields High (often >90%)High (often >90%)

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until it is dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (2-(1-hydroxyethyl)phenyl)carbamate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Cbz Protection of this compound

This protocol details the protection of the amino group of this compound using benzyl chloroformate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the stirred solution.

  • Continue stirring at 0°C for 2-4 hours, then allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, benzyl (2-(1-hydroxyethyl)phenyl)carbamate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start This compound reaction Mixing and Stirring (0°C to Room Temp) 12-24 hours start->reaction reagent Protecting Group Reagent ((Boc)₂O or Cbz-Cl) reagent->reaction base Base (e.g., NaHCO₃) base->reaction solvent Solvent (e.g., THF/Water) solvent->reaction extraction Solvent Removal & Aqueous Extraction reaction->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography product Protected This compound chromatography->product

Caption: Experimental workflow for the protection of the amino group in this compound.

Amine_Oxidation_Pathway cluster_molecule Molecule cluster_factors Oxidative Stress cluster_intermediates Reactive Intermediates cluster_products Oxidation Products aminophenyl This compound radical Amino Radical Cation aminophenyl->radical Initiation oxygen Atmospheric Oxygen oxygen->radical light Light (UV) light->radical reagents Oxidizing Reagents reagents->radical quinoneimine Quinoneimine radical->quinoneimine colored_impurities Colored Impurities quinoneimine->colored_impurities Further Reactions polymeric_byproducts Polymeric Byproducts quinoneimine->polymeric_byproducts Polymerization

Caption: Generalized pathway for the oxidation of the aminophenyl group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reagent: The amount of (Boc)₂O or Cbz-Cl may be inadequate. 2. Inadequate base: The base may not be strong enough or used in sufficient quantity to neutralize the acid byproduct. 3. Low reactivity of the amine: The aromatic amine is less nucleophilic than aliphatic amines. 4. Poor solubility of starting materials.1. Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent. 2. Ensure at least 2 equivalents of a suitable base like NaHCO₃ are used. For less reactive systems, a stronger base like triethylamine or NaOH might be necessary. 3. Increase the reaction time and/or moderately heat the reaction (e.g., to 40°C), especially for Boc protection.[3] 4. Ensure the starting material is fully dissolved. A co-solvent system like THF/water can improve solubility.
Formation of Side Products 1. O-Acylation: The hydroxyl group can be acylated, especially under more forcing conditions or with a large excess of the acylating agent. 2. Di-protection: The amino group can be acylated twice, particularly with the Boc group, leading to an N,N-(Boc)₂ product.1. Perform the reaction at a lower temperature (e.g., 0°C) and avoid a large excess of the protecting group reagent. The amino group is inherently more nucleophilic than the alcohol, so selective N-acylation is generally favored.[7] 2. Use a stoichiometric amount of the protecting group reagent and monitor the reaction closely by TLC to avoid over-reaction.
Product Discoloration (Brown or Reddish Hue) Oxidation of the unprotected starting material or the product during workup or purification.[1]1. Perform the reaction under an inert atmosphere (nitrogen or argon). 2. Use deoxygenated solvents for the reaction and workup. 3. Minimize exposure of the product to air and light during purification and storage. Store the final product under an inert atmosphere in a cool, dark place.
Difficulty in Product Purification 1. The product is an oil and difficult to crystallize. 2. Close polarity of the product and starting material on TLC.1. Attempt trituration with a non-polar solvent like cold hexanes to induce crystallization. If the product remains an oil, purification by column chromatography is the most reliable method. 2. Use a different solvent system for TLC to achieve better separation. For column chromatography, a shallow solvent gradient can improve the separation of closely eluting compounds.

References

optimizing reaction conditions for N-alkylation of 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 1-(2-aminophenyl)ethanol. The information is designed to help optimize reaction conditions and resolve common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the N-alkylation of this compound, presented in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My N-alkylation reaction shows very low or no consumption of the this compound starting material. What are the potential causes and how can I improve the conversion?

A: Low conversion can stem from several factors related to reagents, reaction conditions, or the chosen methodology.

  • Poor Leaving Group (for Alkyl Halides): The reactivity of the alkyl halide is critical. The leaving group ability follows the trend: I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide for enhanced reactivity.

  • Steric Hindrance: Significant steric bulk on either the this compound or the alkylating agent can impede the reaction rate.[1] If possible, consider using less sterically hindered reagents.

  • Inadequate Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, gradually increasing the temperature while monitoring for byproduct formation may improve conversion.[2]

  • Suboptimal Solvent or Base: The choice of solvent and base is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 alkylations.[3] The base should be strong enough to deprotonate the amine without causing side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[3][4]

  • Catalyst Inactivity (for Catalytic Methods): If you are employing a catalytic method like the "Borrowing Hydrogen" strategy, ensure your catalyst is active. Handle air-sensitive catalysts under an inert atmosphere and use pure, dry solvents to avoid deactivation.[1]

Issue 2: Poor Selectivity and Over-alkylation

Q: My reaction is producing a significant amount of the di-alkylated tertiary amine, and I'm struggling to isolate the desired mono-alkylated product. How can I improve selectivity?

A: Over-alkylation is the most common challenge in the N-alkylation of primary amines. This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1][5]

Here are several strategies to favor mono-alkylation:

  • Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant primary amine.[1][3] However, this can be inefficient and require challenging purification to remove the unreacted starting material.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture (e.g., via a syringe pump) helps maintain its concentration at a very low level. This reduces the probability of it encountering and reacting with the newly formed, more reactive secondary amine.[3]

  • Alternative Methodologies:

    • Reductive Amination: This is a highly effective alternative that avoids over-alkylation. The reaction involves forming an imine between the amine and a corresponding aldehyde or ketone, which is then reduced in situ.[1][6]

    • "Borrowing Hydrogen" (BH) Strategy: This modern approach uses alcohols as alkylating agents with a metal catalyst (e.g., Ru, Ir, Mn).[3][7] It is renowned for its high selectivity for mono-alkylation of primary amines and is highly atom-economical, producing only water as a byproduct.[8]

    • Protecting Groups: Introducing a protecting group on the amine, performing the alkylation, and then deprotecting can provide excellent control. However, this adds extra steps to the synthesis.[4][9]

Issue 3: O-Alkylation and Other Side Reactions

Q: I am observing byproducts that suggest reaction at the hydroxyl group (O-alkylation) of my this compound. How can I prevent this?

A: The hydroxyl group in this compound is also nucleophilic and can compete with the amine for the alkylating agent, especially under basic conditions.

  • Protect the Hydroxyl Group: The most direct way to prevent O-alkylation is to protect the alcohol functionality before performing the N-alkylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals (e.g., THP).[10] These groups can be selectively removed after the N-alkylation is complete.

  • Choose a Milder Base: A strong base will deprotonate the hydroxyl group, increasing its nucleophilicity. Using a milder, non-nucleophilic base may favor N-alkylation.

  • Leverage Intramolecular Reactions: In some cases, specific reaction conditions can promote desired intramolecular cyclization. For instance, using a manganese pincer complex, 2-(2-aminophenyl)ethanol can be converted to indole, showcasing a selective intramolecular reaction over intermolecular alkylation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a classical N-alkylation of this compound with an alkyl halide? A: A good starting point would be to use 1 equivalent of this compound, 1.1 equivalents of a reactive alkyl halide (like an alkyl bromide or iodide), and 2-3 equivalents of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).[3] Start the reaction at room temperature and gently heat to 50-80 °C if the reaction is slow. The hydroxyl group may require protection to avoid side reactions.

Q2: How does the "Borrowing Hydrogen" methodology work for N-alkylation? A: The "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" strategy is a catalytic cycle.[3] A metal catalyst temporarily "borrows" hydrogen from an alcohol (your alkylating agent), converting it into a reactive aldehyde or ketone in situ. The amine then condenses with this carbonyl intermediate to form an imine. Finally, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the catalyst. The only byproduct is water.[11]

Q3: Is it necessary to protect the hydroxyl group in this compound before N-alkylation? A: It is highly recommended, especially when using strong bases or highly reactive alkylating agents, to prevent O-alkylation. Silyl ethers are a common choice for alcohol protection.[10] However, in some catalytic systems, such as certain "Borrowing Hydrogen" reactions, unprotected amino alcohols can be used directly with high selectivity.[12] A small-scale trial reaction is advisable to check for O-alkylation in your specific system.

Q4: What are the greenest or most sustainable methods for this N-alkylation? A: The "Borrowing Hydrogen" methodology is considered a very green approach because it uses alcohols (which can often be derived from renewable resources) as alkylating agents and produces only water as a byproduct, maximizing atom economy.[8] Reductive amination using catalytic hydrogenation is also a green alternative to using stoichiometric hydride reagents.[13]

Q5: My product is difficult to purify. What techniques can I use? A: Purification can be challenging due to the similar polarities of the starting material, mono-alkylated product, and di-alkylated byproduct.

  • Column Chromatography: This is the most common method. Careful selection of the eluent system is critical to achieve separation on silica gel.

  • Acid-Base Extraction: If there is a significant difference in basicity, you may be able to use extraction to separate the primary, secondary, and tertiary amines, although this can be difficult.

  • Distillation: If the products are volatile and have sufficiently different boiling points, distillation under reduced pressure can be effective.[2]

Data Presentation: Reaction Condition Comparison

The following tables summarize typical conditions for various N-alkylation strategies applicable to aromatic amines and amino alcohols.

Table 1: Classical N-Alkylation with Alkyl Halides

Amine Substrate Alkylating Agent Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Benzylamine Benzyl Bromide K₂CO₃ Acetonitrile RT 1 >95 [14]
Aniline Propyl Bromide K₂CO₃ Acetonitrile Reflux - - [4]

| Aniline | Benzyl Chloride | Al₂O₃-OK | Acetonitrile | 30 | 1 | 98 |[14] |

Table 2: N-Alkylation via "Borrowing Hydrogen" with Alcohols

Amine Substrate Alkylating Agent Catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Aniline Benzyl Alcohol Mn-PNP (3) t-BuOK Toluene 80 24 96 [7]
4-Methoxyaniline Benzyl Alcohol [Ru(p-cymene)Cl₂]₂ (0.5) K₂CO₃ Toluene 110 24 99 [11] (adapted)
Aniline Benzyl Alcohol Au/TiO₂ (0.0083) None Neat 180 - 96 [8]

| 2-(2-Aminophenyl)ethanol | (Intramolecular) | Mn-PNP (3) | t-BuOK | Toluene | 100 | 48 | 98 |[7] |

Table 3: N-Alkylation via Reductive Amination

Amine Substrate Carbonyl Compound Reducing Agent Solvent Temp. (°C) pH Yield (%) Reference
Aniline Benzaldehyde NaBH₃CN Methanol RT 6-7 85 [6] (adapted)
Benzylamine Acetone NaBH(OAc)₃ Dichloroethane RT - 95 [6] (adapted)

| Ammonia | Cyclohexanone | H₂ / Ni Catalyst | Dioxane | 150 | - | 96 |[13] (adapted) |

Experimental Protocols

Protocol 1: N-Alkylation using "Borrowing Hydrogen" Methodology

This protocol is adapted from established procedures for the selective mono-N-alkylation of aromatic amines using alcohols.[7][11]

  • Catalyst Preparation (if required): In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 1 mol%), the appropriate ligand (e.g., a phosphine ligand, 2 mol%), and the base (e.g., K₂CO₃ or t-BuOK, 1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

  • Reaction Setup: To the catalyst mixture, add this compound (1.0 mmol) and the desired primary alcohol alkylating agent (1.1 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines a one-pot reductive amination procedure.[6][15]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent such as methanol or 1,2-dichloroethane (10 mL).

  • If necessary, adjust the pH to be weakly acidic (pH 5-6) by adding a small amount of acetic acid. This catalyzes imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add the reducing agent, sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_low_conv Solutions for Low Conversion cluster_over_alk Solutions for Over-alkylation cluster_side_react Solutions for Side Reactions start Start: N-Alkylation of This compound issue Problem Encountered? start->issue low_conv Low / No Conversion issue->low_conv Yes over_alk Over-alkylation (Poor Selectivity) issue->over_alk side_react Side Reaction (e.g., O-Alkylation) issue->side_react success Successful Reaction Proceed to Purification issue->success No sol_temp Increase Temperature low_conv->sol_temp sol_reagent Use More Reactive Alkylating Agent (I > Br > Cl) low_conv->sol_reagent sol_catalyst Check Catalyst Activity & Reagent Purity low_conv->sol_catalyst sol_stoich Use Excess Amine or Slow Addition of Alkyl Halide over_alk->sol_stoich sol_method Switch to Alternative Method: - Reductive Amination - Borrowing Hydrogen over_alk->sol_method sol_protect Protect -OH Group (e.g., TBDMS-Cl) side_react->sol_protect sol_base Use Milder Base side_react->sol_base sol_temp->issue sol_reagent->issue sol_catalyst->issue sol_stoich->issue sol_method->issue sol_protect->issue sol_base->issue

Caption: Troubleshooting workflow for N-alkylation reactions.

Borrowing_Hydrogen cluster_cycle Catalytic Cycle catalyst [M]-H₂ (Active Catalyst) dehydrogenation Dehydrogenation catalyst->dehydrogenation + R'CH₂OH - R'CHO condensation Condensation dehydrogenation->condensation + R-NH₂ - H₂O hydrogenation Hydrogenation condensation->hydrogenation Forms Imine (R-N=CHR') water H₂O condensation->water Out catalyst_h2 [M]-H₂ hydrogenation->catalyst_h2 Product (R-NH-CH₂R') product Product hydrogenation->product Out catalyst_h2->catalyst Catalyst Regeneration r_alcohol R'CH₂OH (Alcohol) r_alcohol->dehydrogenation In r_amine R-NH₂ (Amine) r_amine->condensation In Reductive_Amination amine This compound (Primary Amine) imine Imine Intermediate amine->imine carbonyl Aldehyde / Ketone (R-CO-R') carbonyl->imine + H⁺ (cat.) - H₂O product N-Alkylated Product (Secondary Amine) imine->product reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the HPLC analysis of 1-(2-Aminophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: In an ideal HPLC chromatogram, the peaks should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1] This asymmetry can compromise the accuracy of peak integration, leading to unreliable quantitative results, and can also reduce the resolution between adjacent peaks.[2][3] Peak tailing is typically identified when the tailing factor (Tf) or asymmetry factor (As) is greater than 1.2.[3]

Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?

A2: this compound has a primary amine group, which is basic. In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the stationary phase surface can be acidic.[2][4] At certain pH values, the basic amine group of the analyte can interact strongly with these acidic silanol groups through a secondary retention mechanism, causing some of the analyte molecules to lag behind as they travel through the column. This delayed elution of a portion of the analyte results in a tailed peak.[2]

Q3: What are the main consequences of peak tailing in the analysis of this compound?

A3: Peak tailing can have several negative impacts on your analysis:

  • Reduced Resolution: Tailing peaks can overlap with neighboring peaks, making it difficult to accurately separate and quantify individual components in a mixture.[2]

  • Inaccurate Quantification: The distortion of the peak shape can lead to errors in peak area calculation by the chromatography data system, resulting in imprecise and inaccurate measurements.[2]

  • Decreased Sensitivity: As a peak tails, its height decreases, which can lower the signal-to-noise ratio and negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).[2]

Troubleshooting Guides

Systematic Approach to Resolving Peak Tailing

When encountering peak tailing with this compound, a systematic approach to troubleshooting is recommended. The following workflow can help identify and address the root cause of the issue.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, penwidth=1.2];

Start [label="Peak Tailing Observed for\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSystem [label="1. Check HPLC System\n- Dead volume\n- Fittings and tubing\n- Column void", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeMobilePhase [label="2. Optimize Mobile Phase\n- Adjust pH\n- Additives (TEA, TFA)\n- Buffer concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EvaluateColumn [label="3. Evaluate Column\n- Use end-capped column\n- Consider alternative chemistry\n- Column cleaning", fillcolor="#34A853", fontcolor="#FFFFFF"]; SampleConsiderations [label="4. Sample Considerations\n- Sample concentration\n- Injection volume\n- Sample solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Peak Shape Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckSystem; CheckSystem -> OptimizeMobilePhase; OptimizeMobilePhase -> EvaluateColumn; EvaluateColumn -> SampleConsiderations; SampleConsiderations -> Resolution; Resolution -> End [label="Yes"]; Resolution -> OptimizeMobilePhase [label="No, reiterate optimization"]; }

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

HPLC System Checks

If all peaks in your chromatogram are tailing, the issue may be related to the HPLC system itself rather than a specific chemical interaction.

  • Extra-Column Dead Volume: Excessive tubing length or tubing with a large internal diameter can cause peak broadening and tailing. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.[5]

  • Improper Fittings: Poorly fitted connections between the tubing and the column, injector, or detector can create dead volumes where the sample can diffuse, leading to peak distortion.

  • Column Void: A void at the head of the column can cause peak tailing. This can be checked by reversing and flushing the column (if permitted by the manufacturer) or by replacing the column.

Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to address peak tailing caused by secondary interactions.

  • pH Adjustment: The pH of the mobile phase is a critical parameter.

    • Low pH (2.5 - 3.5): At a low pH, the residual silanol groups on the silica packing are protonated (neutral), which minimizes their ionic interaction with the protonated amine group of this compound. This is a common and effective strategy to improve peak shape.[2][6]

    • High pH (above 8): At a high pH, the amine group of the analyte is in its neutral form, which also reduces the ionic interaction with the deprotonated silanol groups. However, this approach requires a column that is stable at high pH.

  • Mobile Phase Additives:

    • Triethylamine (TEA): Adding a small amount of a competing base like TEA (e.g., 0.1-0.5%) to the mobile phase can effectively mask the active silanol sites, reducing their interaction with the analyte and improving peak shape.[4][7]

    • Trifluoroacetic Acid (TFA): TFA is often used at low concentrations (e.g., 0.1%) to lower the mobile phase pH and can also act as an ion-pairing agent to improve peak shape for basic compounds.

  • Buffer Concentration: Using a buffer with an appropriate concentration (typically 10-50 mM) is important for maintaining a stable pH throughout the analysis, which is crucial for consistent peak shapes.[3]

Column Evaluation

The choice of HPLC column is fundamental to achieving good peak shape for basic compounds.

  • End-Capped Columns: Modern "end-capped" columns have been treated to reduce the number of free silanol groups, making them less prone to causing peak tailing with basic analytes.[4]

  • Alternative Stationary Phases: If peak tailing persists, consider using a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, which can offer different selectivity and reduced interaction with basic compounds.[5]

  • Column Cleaning: A contaminated column can lead to poor peak shape. If the column has been in use for some time, a thorough cleaning procedure may be necessary.

Sample Considerations

The sample itself can also be a source of peak tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting the sample or reducing the injection volume to see if the peak shape improves.[3]

  • Sample Solvent: The solvent in which the sample is dissolved can affect the peak shape. Ideally, the sample should be dissolved in the mobile phase or a solvent that is weaker than the mobile phase.

Data Presentation

The following tables summarize the expected impact of key parameters on the peak asymmetry of aromatic amines, providing a basis for experimental design.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry (Hypothetical Data)

This table illustrates the expected trend of decreasing peak asymmetry as the mobile phase pH is lowered, based on the analysis of a structurally similar aminophenol compound.

Mobile Phase pHBuffer Concentration (mM)Peak Asymmetry Factor (As)Observation
5.0102.1Significant tailing
4.0101.8Reduced tailing
3.0101.4Further improvement in peak shape
3.0251.2Good peak symmetry
2.5251.1Optimal peak shape
Data is hypothetical to illustrate expected trends for aminophenol compounds.[1]

Table 2: Effect of Mobile Phase Additive on Peak Shape of Benzylamine

This table shows the effect of adding triethylamine (TEA) to the mobile phase on the peak shape of benzylamine, a compound with a primary amine group similar to this compound.

Mobile Phase ConditionAnalytePeak Shape Observation
20 mM potassium phosphate buffer pH 2.5 : Methanol (70:30)BenzylamineModerate tailing
20 mM potassium phosphate buffer pH 3 with 0.04% Triethylamine : Acetonitrile (63:37)BenzylamineImproved, more symmetrical peak
Based on chromatograms for benzylamine analysis.[8]

Experimental Protocols

Protocol 1: Optimization of Mobile Phase pH

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.

Methodology:

  • Prepare Mobile Phase A at Different pH Values:

    • Prepare several batches of the aqueous component of the mobile phase (e.g., 10 mM ammonium formate in water).

    • Adjust the pH of these batches to 5.0, 4.0, 3.0, and 2.5 using a suitable acid (e.g., formic acid).

  • System Equilibration:

    • Begin with the highest pH mobile phase (pH 5.0).

    • Mix the aqueous mobile phase with the organic mobile phase (e.g., acetonitrile) at the desired ratio.

    • Equilibrate the HPLC system and column with this mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Sample Injection and Analysis:

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the peak asymmetry factor.

  • Sequential pH Analysis:

    • Switch to the next lower pH mobile phase (pH 4.0).

    • Repeat the equilibration and sample injection steps.

    • Continue this process for all prepared pH values.

  • Data Comparison:

    • Compare the peak asymmetry factors obtained at each pH to determine the optimal pH for symmetrical peaks.

Protocol 2: Column Cleaning Procedure

Objective: To restore column performance by removing potential contaminants that may cause peak tailing.

Methodology:

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Flush with a Series of Solvents: Flush the column in the direction of flow with at least 20 column volumes of each of the following solvents in sequence:

    • HPLC-grade water (to remove buffer salts)

    • Isopropanol

    • Hexane (for non-polar contaminants)

    • Isopropanol (as an intermediate solvent)

    • Mobile phase without buffer

  • Re-equilibration:

    • Reconnect the column to the detector.

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

Visualization of Key Relationships

Logical Relationship of Factors Causing Peak Tailing

The following diagram illustrates the interplay between different factors that can lead to peak tailing in the HPLC analysis of basic compounds like this compound.

graph PeakTailingCauses { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, penwidth=1.2];

Analyte [label="this compound\n(Basic Amine Group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StationaryPhase [label="Silica-Based Stationary Phase\n(Acidic Silanol Groups)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MobilePhase [label="Mobile Phase pH\n(Influences Ionization)", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryInteraction [label="Secondary Ionic Interactions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PeakTailing [label="Peak Tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyte -> SecondaryInteraction; StationaryPhase -> SecondaryInteraction; MobilePhase -> SecondaryInteraction; SecondaryInteraction -> PeakTailing; }

Caption: Key factors contributing to peak tailing of basic analytes.

References

Technical Support Center: Scale-Up of 1-(2-Aminophenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(2-Aminophenyl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, particularly focusing on the common synthesis route involving the reduction of 2-(o-nitrophenyl)ethanol.

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Low Catalyst Activity: Raney nickel catalyst activity can be inherently low for the reduction of 2-(o-nitrophenyl)ethanol compared to other aromatic nitro compounds.[1] Catalyst deactivation can also occur due to improper storage or handling.Addition of Alkali: Add a small amount of an alkali metal hydroxide (e.g., sodium hydroxide, potassium hydroxide) to the reaction mixture. This has been shown to significantly increase the reaction rate.[1] Use Fresh Catalyst: Ensure the Raney nickel catalyst is fresh and has been stored under appropriate inert conditions.
Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen pressure or inefficient mixing can limit the reaction rate, especially during scale-up.Optimize Reaction Conditions: Increase hydrogen pressure within safe operational limits of the reactor.[1] Improve agitation to ensure good contact between the catalyst, substrate, and hydrogen.
Low Product Yield By-product Formation: Side reactions can lead to the formation of intermediates like hydroxylamines, which can further react to form azo or azoxy compounds, reducing the yield of the desired product.Controlled Reaction Conditions: Maintain optimal temperature and pressure to minimize side reactions. The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamines.[2]
Product Isolation Issues: The product may be lost during workup and purification steps.Optimize Purification: For purification, consider crystallization from a suitable solvent system. Cooling the solution and adding an anti-solvent can improve precipitation.[3]
Product Purity Issues Presence of Colored Impurities: The final product may be discolored due to the presence of azo or azoxy by-products.Decolorization: Treat the crude product solution with activated carbon before crystallization to remove colored impurities.[3]
Residual Starting Material or Intermediates: Incomplete reaction can leave unreacted 2-(o-nitrophenyl)ethanol or intermediates in the final product.Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until completion.
Safety Concerns Exothermic Reaction and Thermal Runaway: The catalytic hydrogenation of nitro compounds is a highly exothermic process. The formation of unstable hydroxylamine intermediates can pose a risk of thermal runaway and explosion.[4]Proper Heat Management: Ensure the reactor has adequate cooling capacity. Control the rate of hydrogen addition and monitor the reaction temperature closely. Conduct a thorough thermal hazard assessment before scaling up.
Pyrophoric Catalyst: Raney nickel catalyst can be pyrophoric and ignite if exposed to air.Inert Atmosphere Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) at all times.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthesis route for this compound?

A1: The most prevalent industrial method for producing this compound is the catalytic hydrogenation of 2-(o-nitrophenyl)ethanol.[1] This process typically utilizes a Raney nickel catalyst in the presence of hydrogen gas.[1] A key process improvement involves the addition of a small quantity of an alkali metal hydroxide to enhance the catalyst's activity and increase the reaction rate.[1]

Q2: What are the critical process parameters to monitor during the scale-up of the catalytic hydrogenation?

A2: During scale-up, it is crucial to monitor and control the following parameters:

  • Temperature: To manage the exothermic reaction and prevent thermal runaway.

  • Hydrogen Pressure: To ensure a sufficient rate of reaction.

  • Agitation Speed: To maintain good mass transfer between the gas, liquid, and solid catalyst phases.

  • Concentration of Alkali: The amount of alkali additive should be carefully controlled to optimize the reaction rate without causing unwanted side reactions.[1]

Q3: What are the common by-products in the synthesis of this compound?

A3: Common by-products in the reduction of aromatic nitro compounds include hydroxylamines, which can further react to form colored impurities such as azo and azoxy compounds.[2] The presence of these impurities can affect the final product's purity and color.

Q4: How can the purity of this compound be determined?

A4: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative analysis.[4] Gas Chromatography (GC) is also frequently used to determine purity and analyze for volatile impurities.[1]

Q5: What are the primary safety hazards associated with the production of this compound?

A5: The primary safety hazards are associated with the catalytic hydrogenation of a nitro compound. These include:

  • Thermal Runaway: The reaction is highly exothermic, and the accumulation of unstable intermediates can lead to a dangerous increase in temperature and pressure.[4]

  • Flammability: Hydrogen gas is highly flammable and forms explosive mixtures with air.

  • Pyrophoric Catalyst: Raney nickel is pyrophoric and must be handled with care under an inert atmosphere.

Data Presentation

Table 1: Effect of Sodium Hydroxide on Reaction Time and Yield in the Synthesis of this compound

Moles of NaOH per mole of 2-(o-nitrophenyl)ethanolReaction Time (minutes)Conversion of 2-(o-nitrophenyl)ethanol (%)Yield of this compound (%)
018410098.7
0.00428410099.1
0.01282010098.9
0.01672510093.5
0.0089 (KOH)3310098.5
0.00834310099.5

Data sourced from US Patent 4,937,382 A.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(o-nitrophenyl)ethanol (Starting Material)

This protocol is based on the method described in British Patent No. 1,201,209.

  • Reaction Setup: In a suitable reactor, combine o-nitrotoluene, paraformaldehyde, and a solvent such as dimethyl sulfoxide or dimethylformamide.

  • Catalyst Addition: Add a basic catalyst to the mixture.

  • Reaction Conditions: Heat the reaction mixture under controlled temperature and stirring.

  • Workup and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify the 2-(o-nitrophenyl)ethanol by distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from the procedure described in US Patent 4,937,382 A.[1]

  • Reactor Charging: In a high-pressure autoclave, charge 2-(o-nitrophenyl)ethanol, a solvent (e.g., methanol), Raney nickel catalyst, and a specific amount of an alkali metal hydroxide (e.g., sodium hydroxide).

  • Inerting: Displace the atmosphere in the reactor with an inert gas (e.g., nitrogen) several times.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 to 50 kg/cm ² G). Heat the mixture to the target temperature (e.g., 80°C) with vigorous stirring.

  • Reaction Monitoring: Maintain a constant hydrogen pressure by continuous feeding. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst under an inert atmosphere.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by crystallization or distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Start: 2-(o-nitrophenyl)ethanol reaction Catalytic Hydrogenation (Raney Ni, H2, Alkali) start->reaction workup Reaction Workup (Catalyst Filtration) reaction->workup isolation Solvent Removal workup->isolation purification Crystallization / Distillation isolation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Slow/Incomplete Reaction cause1 Low Catalyst Activity start->cause1 cause2 Poor Mass Transfer start->cause2 solution1a Add Alkali (NaOH/KOH) cause1->solution1a solution1b Use Fresh Catalyst cause1->solution1b solution2a Increase H2 Pressure cause2->solution2a solution2b Improve Agitation cause2->solution2b

Caption: Troubleshooting logic for slow or incomplete reactions.

References

minimizing byproduct formation in the synthesis of 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-(2-Aminophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct method for synthesizing this compound is the reduction of the ketone functional group of 2'-aminoacetophenone. The choice of reducing agent is critical to ensure high chemoselectivity and minimize side reactions.

Q2: What are the most common byproducts observed in this synthesis?

The formation of byproducts is highly dependent on the chosen reduction method and reaction conditions. Common impurities include:

  • Unreacted 2'-aminoacetophenone: Incomplete reaction is a common source of impurity.

  • Over-reduction products: While less common with milder reducing agents, stronger conditions could potentially lead to the reduction of the aromatic ring or hydrogenolysis of the alcohol.

  • Products from side reactions of the amino group: Under certain conditions, the amino group can undergo side reactions, such as oxidation or N-alkylation, if reactive species are present.

  • Borate esters: When using sodium borohydride in alcohol-based solvents, borate esters are formed as byproducts of the reaction. These are typically removed during the aqueous workup.[1]

Q3: How can I purify the final product, this compound?

Purification of this compound can typically be achieved through the following methods:

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting material and other byproducts. A silica gel stationary phase with an eluent system such as a gradient of ethyl acetate in hexanes is often suitable.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

  • Distillation: For liquid products, vacuum distillation can be an effective purification technique, provided the product is thermally stable.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause A: Incomplete Reaction

  • Symptoms: Presence of a significant amount of starting material (2'-aminoacetophenone) in the crude product, as observed by TLC or NMR analysis.

  • Solutions:

    • Increase Reaction Time: Monitor the reaction progress by TLC until the starting material spot is no longer visible.

    • Increase Molar Equivalents of Reducing Agent: For reductions with sodium borohydride, a molar excess of the reagent is often necessary to drive the reaction to completion.[2]

    • Optimize Temperature: While many borohydride reductions proceed at room temperature, gentle heating may be required for less reactive substrates.[3] For catalytic transfer hydrogenation, the reaction temperature is a critical parameter to optimize.[4]

Potential Cause B: Product Degradation

  • Symptoms: Appearance of multiple unidentified spots on the TLC plate, potentially with coloration of the reaction mixture.

  • Solutions:

    • Control Reaction Temperature: Exothermic reactions should be cooled to prevent overheating and decomposition. Sodium borohydride reductions, in particular, can be exothermic.

    • Inert Atmosphere: The amino group can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 2: Formation of Significant Byproducts

Potential Cause A: Lack of Chemoselectivity of the Reducing Agent

  • Symptoms: Formation of products resulting from the reduction of other functional groups or intramolecular reactions.

  • Solutions:

    • Choice of Reducing Agent: Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones and will not typically reduce the aromatic ring.[5] Catalytic transfer hydrogenation can also be highly chemoselective under optimized conditions.[6]

    • Reaction Conditions: The selectivity of a reducing agent can often be tuned by adjusting the temperature, solvent, and any additives.

Potential Cause B: Side Reactions of the Amino Group

  • Symptoms: Formation of higher molecular weight byproducts or unexpected products.

  • Solutions:

    • pH Control: The reactivity of the amino group is pH-dependent. Maintaining a neutral or slightly basic pH can minimize side reactions.

    • Protecting Groups: In cases where side reactions of the amino group are unavoidable, protection of the amine (e.g., as an amide) prior to reduction, followed by deprotection, may be necessary. However, this adds steps to the synthesis.

Data Presentation

The following table summarizes representative yields for the reduction of acetophenone derivatives using different methods, which can serve as a benchmark for the synthesis of this compound.

Reduction MethodSubstrateReducing Agent/CatalystSolventYield (%)Reference
Sodium Borohydride ReductionAcetophenoneNaBH₄ / (NH₄)₂SO₄THF/H₂O96[7]
Catalytic Transfer HydrogenationAcetophenonePd@SiO₂ / NaBH₄H₂O / HPMC>99[8]
Catalytic Hydrogenation2'-(o-nitrophenyl)ethanolRaney Nickel / H₂Methanol99.5[9]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 2'-Aminoacetophenone

This protocol is adapted from standard procedures for the reduction of acetophenones.[10]

Materials:

  • 2'-aminoacetophenone

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) in methanol (10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize the excess borohydride and adjust the pH to ~7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Transfer Hydrogenation of 2'-Aminoacetophenone

This protocol is a general procedure for transfer hydrogenation of ketones.[11]

Materials:

  • 2'-aminoacetophenone

  • Isopropanol

  • Potassium hydroxide (KOH)

  • Ruthenium or Palladium-based catalyst (e.g., [RuCl₂(p-cymene)]₂ or Pd/C)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2'-aminoacetophenone (1.0 eq) and the catalyst (0.5-2 mol%).

  • Solvent and Base: Add isopropanol (10-20 mL per gram of starting material) and a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.1 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the catalyst.

  • Concentration: Remove the isopropanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start: 2'-Aminoacetophenone dissolve Dissolve in Solvent (e.g., Methanol or Isopropanol) start->dissolve cool Cool to 0-5 °C (for NaBH4 reduction) dissolve->cool add_reagent Add Reducing Agent (e.g., NaBH4 or Catalyst/H-donor) dissolve->add_reagent For Transfer Hydrogenation cool->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify (Column Chromatography) dry->purify product Product: this compound purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_byproducts Troubleshooting Byproduct Formation start Significant Byproduct Formation Detected check_sm Unreacted Starting Material Present? start->check_sm increase_rxn_time Increase Reaction Time or Reagent Equivalents check_sm->increase_rxn_time Yes check_over_reduction Evidence of Over-reduction? check_sm->check_over_reduction No end Pure Product increase_rxn_time->end milder_conditions Use Milder Reducing Agent or Lower Temperature check_over_reduction->milder_conditions Yes check_side_reactions Unexpected/Higher MW Byproducts? check_over_reduction->check_side_reactions No milder_conditions->end optimize_conditions Optimize pH, Use Inert Atmosphere, or Consider Protecting Group check_side_reactions->optimize_conditions Yes check_side_reactions->end No optimize_conditions->end

Caption: A decision tree for troubleshooting byproduct formation during the synthesis.

References

storage conditions to ensure long-term stability of 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and troubleshooting for 1-(2-Aminophenyl)ethanol to ensure its long-term stability and integrity in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2]

Q2: Why is an inert atmosphere recommended for storage?

A2: this compound is sensitive to air. The aminophenyl group is susceptible to oxidation, which can lead to degradation of the compound. Storing under an inert gas like nitrogen or argon displaces oxygen and minimizes this degradation pathway.

Q3: What is the recommended storage temperature?

A3: The recommended storage temperature is room temperature, ideally in a cool environment below 15°C. Storing at controlled room temperature helps to maintain the chemical's stability.

Q4: What are the signs of degradation of this compound?

A4: A noticeable change in color is a primary indicator of degradation. The compound is typically a light yellow to yellow or orange clear liquid. Development of a darker brown color or the formation of precipitates may suggest degradation. For quantitative assessment, a purity analysis via HPLC is recommended.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound due to improper storage.1. Verify the storage conditions (temperature, atmosphere, light exposure). 2. Check the appearance of the compound for color change. 3. Perform a purity analysis using a suitable method like HPLC to confirm integrity. 4. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Visible color change in the material (darkening) Oxidation or other forms of chemical degradation.1. Immediately place the material under an inert atmosphere. 2. Re-evaluate your storage and handling procedures to minimize exposure to air and light. 3. Although the material may still be usable for some applications, it is highly recommended to quantify its purity before use.
Formation of precipitates Potential degradation, contamination, or crystallization due to low temperatures.1. If stored at a very low temperature, allow the compound to slowly warm to room temperature to see if the precipitate redissolves. 2. If precipitates remain at room temperature, this likely indicates degradation or contamination. The product's purity should be assessed.

Storage Conditions Summary

Parameter Condition Rationale
Temperature Room temperature, cool and dark place (<15°C)To slow down potential degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation of the amine group.
Light Store in a dark placeTo prevent light-induced degradation.[1]
Container Tightly sealedTo prevent exposure to air and moisture.[2]

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound, which can be adapted for stability studies.

1. Objective: To determine the purity of a this compound sample and identify the presence of degradation products.

2. Materials and Instrumentation:

  • This compound reference standard (>98% purity)

  • This compound sample for testing

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in a 50:50 methanol/water mixture and dilute to the mark. This is your stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound test sample and transfer it to a 10 mL volumetric flask.

    • Dissolve the sample in a 50:50 methanol/water mixture and dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Run the analysis and record the chromatogram.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

  • Determine the purity of the sample by calculating the percentage of the main peak area relative to the total peak area.

  • For stability studies, compare the purity of aged samples to a freshly prepared sample or the initial purity data. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Start: Unexpected Experimental Results check_storage Verify Storage Conditions: - Temperature (<15°C) - Inert Atmosphere - Dark & Dry start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok visual_inspection Visually Inspect Compound: - Color (should be light yellow/orange) - Precipitates appearance_ok Appearance OK? visual_inspection->appearance_ok storage_ok->visual_inspection Yes correct_storage Correct Storage Conditions storage_ok->correct_storage No perform_hplc Perform Purity Analysis (HPLC) appearance_ok->perform_hplc Yes degradation_suspected Degradation Suspected appearance_ok->degradation_suspected No purity_ok Purity >95%? perform_hplc->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes replace_compound Use a Fresh Batch of Compound purity_ok->replace_compound No review_protocol Review Experimental Protocol for Other Error Sources use_compound->review_protocol If issues persist degradation_suspected->perform_hplc correct_storage->start StorageConditions Logical Relationships for Optimal Storage cluster_conditions Primary Storage Conditions cluster_rationale Prevents stability Long-Term Stability of This compound temperature Cool Temperature (<15°C) stability->temperature atmosphere Inert Atmosphere (Nitrogen/Argon) stability->atmosphere light Dark Place (No UV/Sunlight) stability->light container Tightly Sealed Container stability->container thermal_degradation Thermal Degradation temperature->thermal_degradation oxidation Oxidation atmosphere->oxidation photo_degradation Photo-degradation light->photo_degradation container->oxidation hydrolysis Hydrolysis/ Moisture Contamination container->hydrolysis

References

addressing poor resolution in the chiral separation of 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor resolution during the chiral separation of 1-(2-Aminophenyl)ethanol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Poor resolution in the chiral separation of this compound can manifest as co-eluting peaks, broad peaks, or significant peak tailing. Below is a systematic approach to diagnosing and resolving these issues.

Q1: I am not seeing any separation of the enantiomers (a single peak is observed). What should I do first?

A1: Co-elution of enantiomers is a common starting point in chiral method development. The primary reason is often an inappropriate choice of chiral stationary phase (CSP) or a mobile phase that is too strong.

Initial Steps:

  • Confirm CSP Suitability: For a primary amino alcohol like this compound, polysaccharide-based CSPs are a good starting point. If you are not using one, consider switching to a column such as a cellulose-based (e.g., Chiralcel® OD-H) or amylose-based (e.g., Chiralpak® AD-H) stationary phase.[1]

  • Reduce Mobile Phase Strength: In normal phase mode, which is commonly used for these compounds, the alcohol modifier (e.g., isopropanol, ethanol) is the strong solvent.[2] A high percentage of alcohol can prevent the differential interactions between the enantiomers and the CSP, leading to co-elution.

    • Action: Decrease the percentage of the alcohol modifier in your mobile phase. For example, if you are using n-Hexane/Isopropanol (80:20), try moving to a weaker mobile phase like 90:10 or even 95:5.

Troubleshooting Flowchart for No Separation:

Caption: Troubleshooting workflow for a single peak.

Q2: I have some separation, but the resolution is poor (Resolution, Rs < 1.5). How can I improve it?

A2: Partial separation is a great starting point! Optimization of several key parameters can significantly improve the resolution.

Optimization Strategies:

  • Mobile Phase Composition: Fine-tuning the mobile phase is the most effective way to improve resolution.

    • Modifier Percentage: Systematically decrease the percentage of the alcohol modifier. This generally increases the retention time and allows for better interaction with the CSP, leading to improved resolution.

    • Modifier Type: The choice of alcohol can have a significant impact on selectivity. If you are using isopropanol, try switching to ethanol, or vice-versa. Sometimes a combination of alcohols can also be beneficial.

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate can increase the efficiency of the separation and improve resolution.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature should be explored. A good starting point is to test at 15°C, 25°C, and 40°C.

Table 1: Effect of Mobile Phase Composition on Resolution (Hypothetical Data)

Mobile Phase (n-Hexane:Alcohol, v/v)Alcohol ModifierResolution (Rs)
80:20Isopropanol0.8
90:10Isopropanol1.6
95:5Isopropanol2.1
90:10Ethanol1.9

Q3: My peaks are broad and/or tailing. What is the cause and how can I fix this?

A3: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the sample solvent. For a basic compound like this compound, interactions with acidic silanol groups on the silica support of the CSP can be a major cause of tailing.

Solutions for Poor Peak Shape:

  • Add a Basic Modifier: To mitigate interactions with residual silanols, add a small amount of a basic additive to your mobile phase. Diethylamine (DEA) is commonly used for basic analytes.[3]

    • Action: Start by adding 0.1% DEA to your mobile phase (e.g., n-Hexane/Isopropanol/DEA 90:10:0.1). You can optimize the concentration up to 0.5%.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[4]

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or diluting your sample.

Logical Relationship of Troubleshooting Parameters:

cluster_problem Observed Problem cluster_primary Primary Adjustments cluster_secondary Secondary Adjustments PoorRes Poor Resolution (Rs < 1.5) CSP Chiral Stationary Phase PoorRes->CSP MobilePhase Mobile Phase Composition PoorRes->MobilePhase Temp Temperature MobilePhase->Temp Flow Flow Rate MobilePhase->Flow Additive Additive (e.g., DEA) MobilePhase->Additive

Caption: Relationship between problem and parameters.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for a chiral screening method for this compound?

A4: A systematic screening approach is most efficient. For this compound, a primary amino alcohol, a normal phase method using a polysaccharide-based CSP is highly recommended.

Recommended Starting Conditions:

  • Columns: Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based).[1]

  • Mobile Phases:

    • n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA

    • n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

Q5: Why is a basic additive like diethylamine (DEA) necessary?

A5: The amino group in this compound is basic. This can lead to strong interactions with any acidic sites on the surface of the silica gel that the chiral selector is coated on. These secondary interactions can cause significant peak tailing and poor peak shape. A basic additive like DEA competes for these active sites, preventing the analyte from interacting with them and resulting in sharper, more symmetrical peaks.[3]

Q6: Can I use reversed-phase or polar organic modes for this separation?

A6: Yes, these modes can also be effective, especially if normal phase does not yield the desired separation.

  • Reversed-Phase (RP): This would typically involve a mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., ammonium bicarbonate or ammonium acetate). RP can be advantageous for LC-MS applications.

  • Polar Organic (PO): This mode uses polar organic solvents like methanol or acetonitrile, often with additives. It can offer different selectivity compared to normal phase.

It is recommended to screen across different modes if the initial normal phase screening is unsuccessful.

Q7: My resolution is decreasing over time with repeated injections. What could be the cause?

A7: A decrease in performance over time often points to column contamination or degradation.

  • Column Contamination: Impurities from your sample may be accumulating on the column. It is important to ensure your samples are filtered before injection.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. A stable baseline is a good indicator of equilibration.

  • Column Storage: Improper storage can damage the column. For polysaccharide-based columns in normal phase, it is typically recommended to store them in the mobile phase (without additives) or in a hexane/isopropanol mixture. Always consult the manufacturer's guidelines for your specific column.[5][6]

Experimental Protocols

Protocol 1: Chiral Screening of this compound

  • Column Equilibration: Equilibrate the chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) with the initial mobile phase (e.g., n-Hexane/Isopropanol/DEA 90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of 0.1 mg/mL.

  • Injection: Inject 5-10 µL of the working sample solution.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Evaluation: Assess the chromatogram for separation. If partial separation is observed, proceed to Protocol 2 for optimization. If no separation is observed, switch to the next screening mobile phase or a different chiral column.

Protocol 2: Optimization of Mobile Phase to Improve Resolution

  • Select Best Condition: Using the column and alcohol modifier that provided the best initial separation in Protocol 1, prepare a series of mobile phases with varying alcohol concentrations.

  • Modifier Concentration Gradient: For example, if n-Hexane/Isopropanol showed promise, prepare and test mobile phases with 15%, 10%, and 5% isopropanol (always including 0.1% DEA).

  • Equilibrate and Inject: For each new mobile phase composition, ensure the column is fully equilibrated before injecting the sample.

  • Analyze Results: Compare the resolution (Rs), retention times, and peak shapes from each run to determine the optimal mobile phase composition. A table similar to Table 1 can be used to organize the results.

  • Further Optimization (Optional): If necessary, further optimize by adjusting the flow rate (e.g., test 0.8 mL/min and 1.2 mL/min) and temperature (e.g., test 15°C and 40°C).

References

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 1-(2-Aminophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing this compound?

A1: The main strategies involve the catalytic reduction of a carbonyl or nitro group. The most common precursors are 2'-aminoacetophenone (reduction of the ketone) and 2-(o-nitrophenyl)ethanol (reduction of the nitro group). Key catalytic approaches include:

  • Heterogeneous Catalytic Hydrogenation: This method utilizes solid catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel with hydrogen gas. It is widely used in industrial applications due to the ease of catalyst separation.[1]

  • Homogeneous Catalytic Hydrogenation: This involves soluble catalysts, often complexes of Ruthenium, Rhodium, or Iridium with chiral ligands for asymmetric synthesis, to achieve high enantioselectivity.[2]

  • Transfer Hydrogenation: In this approach, hydrogen is transferred from a donor molecule, such as isopropanol or formic acid, to the substrate, often catalyzed by a transition metal complex.[3]

  • Chemoselective Reduction: Reagents like sodium borohydride (NaBH₄) can be used for the reduction of the ketone in 2'-aminoacetophenone.[4]

Q2: What is the difference between homogeneous and heterogeneous catalysis in this synthesis?

A2: The primary difference lies in the phase of the catalyst relative to the reactants.

  • Homogeneous catalysts are in the same phase as the reactants (typically liquid). They are often more active and selective because every catalyst molecule can act as an active site. However, separating the catalyst from the product can be challenging.[5]

  • Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation of the catalyst by filtration, which is advantageous for product purification and catalyst recycling.[1]

Q3: How can I achieve high enantioselectivity in the synthesis of chiral this compound?

A3: High enantioselectivity is typically achieved through asymmetric catalysis using a chiral catalyst. Common strategies include:

  • Asymmetric Transfer Hydrogenation (ATH): This often employs chiral Ruthenium or Rhodium catalysts with chiral diamine or amino alcohol ligands.[6]

  • Asymmetric Hydrogenation: Utilizes chiral metal complexes (e.g., Ru-BINAP) with molecular hydrogen.[3]

  • Chiral Oxazaborolidine Catalysts (CBS Catalysts): These can be used with borane as the reducing agent for the enantioselective reduction of the ketone.[7][8] The catalyst can often be generated in situ from a chiral lactam alcohol and borane.[8]

Q4: What are the common side products, and how can their formation be minimized?

A4: A common side product when starting from 2'-aminoacetophenone with certain catalysts like Pd/C is 1-indolinone, formed through internal cyclization.[9] Minimizing its formation can involve modifying the catalyst or reaction conditions. Over-reduction of the ketone to an ethyl group or reduction of the aromatic ring can also occur under harsh conditions. Careful selection of a chemoselective reducing agent and control of reaction time and temperature are crucial.[9] When reducing a nitro group, partially reduced intermediates like nitroso and hydroxylamine species can lead to the formation of azo and azoxy compounds.[9] Ensuring the reaction goes to completion can minimize these impurities.

Troubleshooting Guides

Problem 1: Low or No Conversion
Potential Cause Suggested Solution
Inactive Catalyst For heterogeneous catalysts (Pd/C, Raney® Ni), ensure the catalyst is fresh and has been stored properly. For air-sensitive homogeneous catalysts, use strict air-free techniques (glovebox or Schlenk line).[10]
Insufficient Reducing Agent Ensure a sufficient excess of the reducing agent (e.g., H₂, NaBH₄) is used.[9] For catalytic hydrogenation, ensure adequate and maintained hydrogen pressure.[2]
Catalyst Poisoning Impurities in the substrate, solvent, or from glassware can poison the catalyst. Common poisons for transition metals include sulfur and some nitrogen-containing compounds.[10] Purify all reagents and ensure the solvent is of high quality.
Suboptimal Reaction Conditions Optimize temperature and pressure according to literature procedures. For transfer hydrogenation, ensure the hydrogen donor (e.g., isopropanol) is of high purity.[2]
Problem 2: Low Enantiomeric Excess (ee%) in Asymmetric Synthesis
Potential Cause Suggested Solution
Suboptimal Temperature Lowering the reaction temperature often increases enantioselectivity, though it may slow the reaction rate.[2]
Incorrect Catalyst/Ligand Combination The choice of metal precursor and chiral ligand is critical. Screen different ligands to find the optimal combination for your specific substrate.
Moisture or Air Contamination Many asymmetric catalysts are sensitive to air and moisture. Ensure anhydrous solvents and inert atmosphere conditions are maintained.[10]
Incorrect Base Concentration In many transfer hydrogenation reactions, the concentration of the base (e.g., KOH, t-BuOK) can significantly impact both reaction rate and enantioselectivity.[2]
Inaccurate Analytical Method Validate your chiral HPLC or GC method to ensure accurate determination of enantiomeric excess. Ensure good separation of enantiomers (Resolution > 1.5).[10]
Problem 3: Formation of Impurities
Potential Cause Suggested Solution
Formation of 1-Indolinone This side product can form from the internal cyclization of an intermediate, particularly with Pd/C catalysts. Modifying the catalyst or reaction conditions may reduce its formation. Purification by column chromatography or careful recrystallization can remove this impurity.[9]
Over-reduction Harsh reaction conditions or strong reducing agents can lead to the reduction of the alcohol to an ethyl group or saturation of the aromatic ring. Use a milder, chemoselective reducing agent and carefully control reaction time and temperature.[9]
Formation of Azo/Azoxy Compounds These can arise from the condensation of partially reduced nitro group intermediates. Ensure the reaction goes to completion by extending the reaction time or using a more active catalyst.[9]

Data Presentation

Table 1: Comparison of Catalysts for the Reduction of 2'-Aminoacetophenone

CatalystReducing AgentSolventTemperature (°C)Time (h)Yield (%)Notes
Pd/C H₂MethanolRoom Temp10HighCan lead to the formation of 1-indolinone side product.[9]
Raney® Ni H₂Ethanol50-HighA cost-effective catalyst for hydrogenation.[11]
NaBH₄ -EthanolRoom Temp0.25HighA mild and selective reagent for ketone reduction.[4]
RuCl₂((R)-BINAP)/(R,R)-DPEN H₂Isopropanol28499High enantioselectivity (98% ee) for asymmetric hydrogenation.[2]
CBS Catalyst BH₃·SMe₂THFRoom Temp0.5HighProvides high enantioselectivity (e.g., 97% ee for acetophenone).[2][7]

Table 2: Catalyst Performance in the Reduction of 2-(o-nitrophenyl)ethanol

CatalystAdditiveH₂ PressureTemperature (°C)Time (min)Yield (%)
Raney® Ni None8.5 kg/cm ²8018498.7
Raney® Ni NaOH (0.0015 mol eq)8.5 kg/cm ²804399.5
Raney® Ni NaOH (0.0023 mol eq)8.5 kg/cm ²8020>95
Raney® Ni KOH (0.0016 mol eq)8.5 kg/cm ²8033>95

Data adapted from patent literature demonstrating the rate enhancement by alkali compounds.[12]

Experimental Protocols

Protocol 1: General Procedure for Pd/C Catalyzed Hydrogenation of 2'-Aminoacetophenone
  • Setup: In a flask, dissolve 2'-aminoacetophenone in a suitable solvent like ethanol or methanol.

  • Inerting: Purge the flask with an inert gas, such as argon or nitrogen.

  • Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst to the solution.

  • Hydrogenation: Replace the inert atmosphere with hydrogen gas (a balloon is suitable for small-scale reactions at atmospheric pressure).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst with adsorbed hydrogen can be pyrophoric; do not allow it to dry completely in the air.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Asymmetric Transfer Hydrogenation using a Chiral Ru-Diamine Catalyst
  • Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, dissolve the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diamine ligand (e.g., (S,S)-TsDPEN) in anhydrous isopropanol.

  • Activation: Add a base (e.g., KOH or t-BuOK) and stir the mixture at room temperature for a specified time to form the active catalyst.

  • Substrate Addition: Add the 2'-aminoacetophenone to the catalyst solution.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or chiral HPLC.

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the product by column chromatography to obtain the chiral alcohol.

Visualizations

Catalyst_Selection_Workflow start Start: Synthesis of This compound is_chiral Is a specific enantiomer required? start->is_chiral goal Desired Product: This compound achiral_path No (Racemic Synthesis) is_chiral->achiral_path No chiral_path Yes (Asymmetric Synthesis) is_chiral->chiral_path Yes heterogeneous Heterogeneous Catalysis (e.g., Pd/C, Raney Ni) + H₂ achiral_path->heterogeneous chemoselective Chemoselective Reduction (e.g., NaBH₄) achiral_path->chemoselective ath Asymmetric Transfer Hydrogenation (e.g., Ru-diamine catalyst) chiral_path->ath cbs CBS Reduction (Oxazaborolidine catalyst + Borane) chiral_path->cbs purification Purification (Chromatography/Recrystallization) heterogeneous->purification chemoselective->purification ath->purification cbs->purification purification->goal

Caption: Decision workflow for catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Substrate, Solvent, and Catalyst setup Assemble Glassware under Inert Atmosphere reagents->setup addition Add Reagents and Catalyst setup->addition run_reaction Run Reaction under Controlled Conditions addition->run_reaction monitor Monitor Progress (TLC/HPLC) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extraction Extract Product quench->extraction purify Purify Product (Chromatography/Recrystallization) extraction->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow.

Troubleshooting_Workflow start Experiment Fails (Low Yield/Selectivity) check_reagents Check Reagent Purity Substrate, Solvent, Catalyst start->check_reagents check_conditions Verify Reaction Conditions Temperature, Pressure, Time start->check_conditions check_atmosphere Ensure Inert Atmosphere Air/Moisture Sensitive? start->check_atmosphere purify_reagents Purify Reagents/ Use New Batch check_reagents:f0->purify_reagents Impurity Suspected optimize_conditions Systematically Optimize Conditions check_conditions:f0->optimize_conditions Conditions Suboptimal improve_technique Improve Air-Free Techniques check_atmosphere:f0->improve_technique Contamination Likely rerun Re-run Experiment purify_reagents->rerun optimize_conditions->rerun improve_technique->rerun

Caption: Troubleshooting logical workflow.

References

Validation & Comparative

A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate separation of chiral primary amines is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Enantiomers of a primary amine can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the chiral resolution of primary amines, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

Supercritical Fluid Chromatography (SFC) often emerges as a strong alternative to traditional High-Performance Liquid Chromatography (HPLC) for the chiral separation of primary amines, demonstrating comparable selectivities and resolutions while offering significant advantages in terms of analysis speed and environmental impact.[2][3][4]

A study comparing the enantiomeric separation of 25 racemic primary amines on a cyclofructan-based chiral stationary phase (CSP) under SFC, polar organic HPLC, and normal-phase HPLC conditions revealed that SFC provided the best overall peak symmetries.[2][3] While normal-phase HPLC yielded the greatest resolutions, it came at the cost of longer analysis times.[2][3] The polar organic mode in HPLC offered the shortest analysis times.[2][3]

Performance MetricSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC) - Normal PhaseHigh-Performance Liquid Chromatography (HPLC) - Polar Organic
Baseline Separations (out of 25) 16 - 18[2][4]17[2][4]13[2][4]
Analysis Time Comparable to Polar Organic HPLC, Faster than Normal Phase HPLC[2]Longest[2][4]Shortest[2]
Peak Symmetry Generally the best[2][4]GoodGood
Resolution Comparable to Normal Phase HPLC[2]Greatest[2][4]Lower than Normal Phase and SFC
Solvent Consumption Significantly lower[5]HighHigh
Environmental Impact "Green" technique, uses CO2[6]Uses toxic organic solventsUses toxic organic solvents

The Underlying Technologies: A Brief Overview

High-Performance Liquid Chromatography (HPLC) is a well-established technique that utilizes a liquid mobile phase to transport a sample through a column packed with a stationary phase.[1] For chiral separations, chiral stationary phases (CSPs) are employed to create diastereomeric interactions with the enantiomers, leading to different retention times.[1] Common modes for chiral amine separation include normal-phase (using non-polar solvents like hexane) and polar organic mode (using polar organic solvents like acetonitrile and methanol).[2][7]

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[6][8][9] Supercritical fluids exhibit properties of both liquids and gases, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations.[5][6] Organic modifiers, such as methanol, are often added to the CO2 to increase the mobile phase's solvating power.[9]

Experimental Workflow for Chiral Separation

The general workflow for developing a chiral separation method is similar for both HPLC and SFC, involving screening of different chiral stationary phases and mobile phase compositions to achieve optimal resolution.

G cluster_prep Sample & Mobile Phase Preparation cluster_chromatography Chromatographic Separation cluster_analysis Data Analysis racemic_amine Racemic Primary Amine Sample dissolve Dissolve in Mobile Phase racemic_amine->dissolve injection Inject Sample dissolve->injection mobile_phase Prepare Mobile Phase (e.g., Hexane/Ethanol for HPLC, CO2/Methanol for SFC) additives Add Additives (e.g., TFA/TEA) mobile_phase->additives additives->dissolve column Chiral Stationary Phase (CSP) (e.g., Cyclofructan-based) injection->column separation Enantiomeric Separation column->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers (Peak Area, Resolution) chromatogram->quantification

General workflow for chiral separation of primary amines.

Detailed Experimental Protocols

The following protocols are based on a comparative study for the chiral separation of primary amines using a cyclofructan-based CSP.[2]

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Cyclofructan-based chiral stationary phase (e.g., CF6-P), 150 mm x 4.6 mm, 5 µm particle size.[10]

  • Mobile Phase:

    • Normal Phase: 80:20 (v/v) hexane/ethanol with 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA).[2][4]

    • Polar Organic Mode: 90:10 (v/v) acetonitrile/methanol with 0.3% TFA and 0.2% TEA.[2][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic primary amine in the mobile phase.[1]

Supercritical Fluid Chromatography (SFC) Protocol
  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Column: Cyclofructan-based chiral stationary phase (e.g., CF6-P), 150 mm x 4.6 mm, 5 µm particle size.[10]

  • Mobile Phase: Carbon dioxide (CO2) with methanol as a polar modifier. A common screening condition is a gradient of 5-50% methanol containing 0.3% TFA and 0.2% TEA.[2]

  • Flow Rate: 3.0 mL/min.[2]

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic primary amine in the initial mobile phase composition.

Discussion: Making the Right Choice

Advantages of SFC:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency, leading to higher throughput.[5][6]

  • Reduced Solvent Consumption: SFC primarily uses CO2, a non-toxic and readily available solvent, significantly reducing the consumption of hazardous organic solvents like hexane.[5][6] This not only lowers costs but also aligns with green chemistry principles.[6]

  • Improved Peak Shape: For basic compounds like primary amines, SFC can often provide better peak shapes compared to HPLC.[2]

Considerations for HPLC:

  • Established Technology: HPLC is a mature and robust technique with a wide range of commercially available columns and established methods.[1]

  • Versatility: HPLC can be more versatile for a broader range of compounds and sample matrices.[11]

  • No Specialized Equipment: Standard HPLC systems are more common in analytical laboratories compared to SFC instrumentation.

The Role of Additives: For the successful chiral separation of primary amines, the use of acidic and basic additives in the mobile phase is crucial for both techniques.[1][2] A combination of an acid like TFA and a base like TEA is often used to improve peak shape and enantioselectivity.[2][4]

Conclusion

Both HPLC and SFC are highly effective for the chiral separation of primary amines. While HPLC remains a reliable and widely used technique, SFC presents a compelling alternative, offering faster analysis times, reduced environmental impact, and often superior peak symmetry for these challenging basic compounds. For laboratories focused on high-throughput screening and sustainable practices, SFC is an increasingly attractive option. The choice between the two will ultimately depend on the specific application, available instrumentation, and desired performance characteristics.

References

Comparative Guide to Analytical Method Validation for 1-(2-Aminophenyl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 1-(2-Aminophenyl)ethanol, a crucial intermediate in various synthetic processes. Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, this document outlines a framework for method selection and validation based on established analytical techniques for structurally similar compounds, such as other aminophenols and ethanolamines. The information herein is intended to guide researchers in developing and validating a suitable analytical method for their specific needs, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of three common analytical techniques that could be adapted for the quantification of this compound. The performance data presented are typical values observed for analogous compounds and should be considered as a baseline for method development and validation.

Table 1: Comparison of Potential Analytical Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and column interaction, detection by flame ionization.Quantification based on the absorbance of UV-Vis light.
Specificity High; can separate from impurities and degradation products.[4]High; good separation for volatile compounds.[5]Low; susceptible to interference from other UV-absorbing compounds.[6]
Linearity (R²) (Typical) > 0.999> 0.995> 0.99
Accuracy (% Recovery) (Typical) 98-102%[7]95-105%90-110%
Precision (% RSD) (Typical) < 2%[8]< 5%< 10%
Limit of Detection (LOD) (Typical) ng/mL range[8]ng/mL to µg/mL range[9]µg/mL range
Limit of Quantification (LOQ) (Typical) ng/mL to µg/mL range[10]µg/mL rangeµg/mL range
Advantages Widely applicable, high resolution, suitable for stability-indicating assays.[4][7]Excellent for volatile and thermally stable compounds.[5]Simple, rapid, and inexpensive.[6]
Disadvantages Requires solvent consumption, more complex instrumentation.May require derivatization for polar analytes, high temperatures can degrade labile compounds.[9]Lacks specificity, not suitable for complex mixtures without extensive sample preparation.

Experimental Protocols for Method Validation

The following protocols are based on ICH Q2(R1) guidelines and provide a framework for validating an analytical method for this compound.[1]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]

Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known related substances, potential impurities, and degradation products.

  • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

  • Spike the placebo solution with the API and known impurities.

  • Analyze all solutions using the developed analytical method.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, demonstrating no interference at the retention time of the analyte. Peak purity analysis (if using a PDA detector in HPLC) should confirm the homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1]

Protocol:

  • Prepare a stock solution of the this compound reference standard of known concentration.

  • Prepare a series of at least five dilutions of the stock solution, covering the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).

  • Analyze each dilution in triplicate.

  • Plot a graph of the mean response versus the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol for Repeatability (Intra-assay precision):

  • Prepare six independent samples at 100% of the test concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and %RSD.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Protocol for Intermediate Precision (Inter-assay precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

  • Acceptance Criteria: The %RSD for the combined data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Inject a series of solutions with decreasing concentrations around the estimated LOD and LOQ to confirm the values.

  • For the LOQ, precision and accuracy should be determined.

  • Acceptance Criteria for LOQ: The precision (%RSD) should be ≤ 10%, and the accuracy (% recovery) should be within 80-120%.

Visualizations

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Literature_Search Literature Search & Preliminary Studies Method_Optimization Method Optimization (e.g., Mobile Phase, Column, Temperature) Literature_Search->Method_Optimization System_Suitability System Suitability Testing Method_Optimization->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final_Method Robustness->Final_Method Finalized Analytical Method

Caption: Workflow for Analytical Method Development and Validation.

G cluster_process Drug Development Process API_Synthesis API Synthesis (this compound as intermediate) In_Process_Control In-Process Control Final_Product_QC Final Product Quality Control Stability_Studies Stability Studies Validated_Method Validated Quantification Method for this compound Validated_Method->In_Process_Control Quantifies residual intermediate Validated_Method->Final_Product_QC Tests for impurities Validated_Method->Stability_Studies Monitors degradation

Caption: Application of the Validated Method in Drug Development.

References

comparative study of different reducing agents for 2-nitrophenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemoselective Reduction of 2-Nitrophenylethanone

The reduction of 2-nitrophenylethanone presents a common yet critical challenge in organic synthesis: the chemoselective transformation of either the nitro or the ketone functional group. The choice of reducing agent dictates the reaction's outcome, leading to either 2-aminophenylethanone, 1-(2-nitrophenyl)ethanol, or 1-(2-aminophenyl)ethanol. This guide provides a comparative study of various reducing agents, supported by experimental data, to aid researchers in selecting the optimal conditions for their desired transformation.

Performance Comparison of Reducing Agents

The following table summarizes the performance of common reducing agents for the reduction of 2-nitrophenylethanone. Yields and reaction conditions are based on literature data for 2-nitrophenylethanone or its close analog, 3-nitroacetophenone, and may vary based on specific experimental setups.

Reducing Agent/SystemTarget FunctionalityProductTypical YieldKey Reaction ConditionsNotes
SnCl₂·2H₂O / EtOH Nitro2-AminophenylethanoneGood to ExcellentRefluxHighly selective for the nitro group.
Fe / HCl or NH₄Cl Nitro2-AminophenylethanoneGoodAcidic or neutral conditions, heatA classic and robust method for nitro group reduction.
H₂ / Pd/C Nitro (selective)2-AminophenylethanoneHighMethanol, Room Temp, H₂ balloonCan be highly selective under controlled conditions.
Sodium Borohydride (NaBH₄) Ketone1-(2-Nitrophenyl)ethanolHighEthanol or Methanol, 0°C to RTHighly selective for the carbonyl group.
NaBH₄ / Ni(OAc)₂ BothThis compound-CH₃CN/H₂O, Room TempReduces both the nitro and ketone groups. Attempts at selective reduction with this system are reported to be unsatisfactory.
Catalytic Transfer Hydrogenation Nitro2-AminophenylethanoneGood to HighAmmonium formate, Pd/C, RefluxAn alternative to using hydrogen gas.

Experimental Protocols

Detailed methodologies for key reduction strategies are provided below.

Selective Reduction of the Nitro Group with Tin(II) Chloride (SnCl₂·2H₂O)

This protocol is effective for the selective reduction of the nitro group to an amine in the presence of a ketone.

Materials:

  • 2-Nitrophenylethanone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-nitrophenylethanone (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice.

  • Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until a pH of 7-8 is reached. This will precipitate tin salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-aminophenylethanone.

  • Purify the product by column chromatography or recrystallization as needed.

Selective Reduction of the Ketone Group with Sodium Borohydride (NaBH₄)

This method allows for the selective reduction of the ketone to a secondary alcohol, leaving the nitro group intact.

Materials:

  • 2-Nitrophenylethanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-nitrophenylethanone (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions to the cooled solution.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Add deionized water and extract the product with ethyl acetate (three times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude 1-(2-nitrophenyl)ethanol.

  • Purify the product via column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the decision-making process for selecting a reducing agent and the general experimental workflow.

G Decision Logic for Reducing 2-Nitrophenylethanone start Start with 2-Nitrophenylethanone q1 Desired Product? start->q1 nitro_reduced 2-Aminophenylethanone (Nitro Reduced) q1->nitro_reduced Selective Nitro Reduction ketone_reduced 1-(2-Nitrophenyl)ethanol (Ketone Reduced) q1->ketone_reduced Selective Ketone Reduction both_reduced This compound (Both Reduced) q1->both_reduced Full Reduction reagent_nitro Use SnCl2/EtOH or Fe/HCl or Catalytic Hydrogenation (H2/Pd-C) nitro_reduced->reagent_nitro reagent_ketone Use NaBH4/MeOH ketone_reduced->reagent_ketone reagent_both Use NaBH4/Ni(OAc)2 or Stronger Catalytic Hydrogenation both_reduced->reagent_both

Caption: Decision workflow for selecting a reducing agent.

G General Experimental Workflow for Reduction start Start dissolve Dissolve 2-Nitrophenylethanone in appropriate solvent start->dissolve add_reagent Add Reducing Agent (e.g., SnCl2, NaBH4) dissolve->add_reagent reaction Monitor Reaction (e.g., TLC, Temp Control) add_reagent->reaction workup Aqueous Workup (Quenching, Neutralization, Extraction) reaction->workup dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Column Chromatography or Recrystallization) concentrate->purify end End purify->end

Caption: A generalized experimental workflow for the reduction.

A Comparative Analysis of the Reactivity of 1-(2-Aminophenyl)ethanol and 1-(4-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two closely related isomers: 1-(2-Aminophenyl)ethanol and 1-(4-aminophenyl)ethanol. Understanding the distinct reactivity profiles of these ortho and para substituted aminophenyl ethanols is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This comparison is based on fundamental principles of organic chemistry, including electronic effects and intramolecular interactions, supported by available data on related compounds.

Executive Summary

The primary factor differentiating the reactivity of this compound and 1-(4-aminophenyl)ethanol is the proximity of the amino and hydroxyl groups in the ortho isomer, which allows for intramolecular hydrogen bonding. This interaction significantly influences the acidity and basicity of the functional groups and modulates their reactivity in key chemical transformations. Furthermore, the ortho isomer possesses a unique intramolecular cyclization pathway that is unavailable to the para isomer.

Physicochemical Properties and Predicted Acidity Constants

PropertyThis compound (ortho)1-(4-Aminophenyl)ethanol (para)Rationale for Difference
Predicted pKa (Anilinium ion) Lower (More Acidic)Higher (Less Acidic)The hydroxyl group in the ortho position can form an intramolecular hydrogen bond with the amino group, stabilizing the neutral amine and making it a weaker base (stronger conjugate acid). The para isomer lacks this interaction.
Predicted pKa (Hydroxyl group) Higher (Less Acidic)Lower (More Acidic)Intramolecular hydrogen bonding in the ortho isomer, where the amino group acts as a hydrogen bond acceptor, increases the electron density on the hydroxyl oxygen, making the proton less likely to dissociate. The para isomer's hydroxyl acidity is primarily influenced by the electron-donating resonance effect of the distant amino group.

Note: The predicted pKa of the hydroxyl group for a related compound, 2-(4-aminophenyl)ethanol, is approximately 15.05. The pKa of the conjugate acid of a similar compound, p-aminoacetophenone, is 2.76, providing an estimate for the anilinium pKa of the para isomer.

Reactivity of the Amino Group: A Tale of Two Nucleophiles

The nucleophilicity of the amino group is a key determinant in reactions such as N-acylation, N-alkylation, and diazotization.

N-Acylation:

In N-acylation, the lone pair of electrons on the nitrogen atom attacks an acylating agent.

  • 1-(4-Aminophenyl)ethanol: The amino group in the para isomer behaves as a typical aromatic amine, with its nucleophilicity enhanced by the electron-donating effect of the alkyl-substituted ring.

  • This compound: The amino group in the ortho isomer is expected to be a weaker nucleophile. The intramolecular hydrogen bond reduces the availability of the nitrogen's lone pair for external reactions. Steric hindrance from the adjacent ethanol substituent may also play a minor role in slowing the reaction rate with bulky acylating agents.

Proposed Experimental Protocol for Comparative N-Acetylation:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of this compound and 1-(4-aminophenyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: At room temperature, add a slight excess (e.g., 1.1 equivalents) of acetic anhydride and a catalytic amount of a non-nucleophilic base (e.g., triethylamine) to each flask.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Analysis: Compare the reaction times for complete consumption of the starting material to determine the relative rates of N-acetylation.

N_Acetylation_Workflow

Reactivity of the Hydroxyl Group: Impact of Substituent Position

The reactivity of the benzylic hydroxyl group in reactions like esterification is influenced by both its nucleophilicity and the stability of any intermediates.

Esterification (Fischer-Esterification):

In acid-catalyzed esterification, the alcohol acts as a nucleophile attacking a protonated carboxylic acid.

  • 1-(4-Aminophenyl)ethanol: The hydroxyl group's nucleophilicity is influenced by the electron-donating nature of the p-aminophenyl group, making it a reasonably good nucleophile.

  • This compound: The intramolecular hydrogen bond in the ortho isomer is expected to decrease the nucleophilicity of the hydroxyl oxygen, as its lone pairs are less available. This would likely lead to a slower rate of esterification compared to the para isomer.

Proposed Experimental Protocol for Comparative Esterification:

  • Reaction Setup: In two separate round-bottom flasks equipped with a reflux condenser, place equimolar amounts of this compound and 1-(4-aminophenyl)ethanol.

  • Reagent Addition: Add an excess of a carboxylic acid (e.g., acetic acid, which can also serve as the solvent) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: Heat the mixtures to reflux.

  • Monitoring and Analysis: Monitor the formation of the respective esters over time using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to compare the reaction rates.

Esterification_Comparison

Unique Reactivity of this compound: Intramolecular Cyclization

A significant difference in the reactivity of the two isomers is the propensity of this compound and its derivatives to undergo intramolecular cyclization to form substituted indolines. This reaction is facilitated by the proximity of the nucleophilic amino group and the electrophilic center that can be generated at the benzylic carbon. This pathway is not accessible to the para isomer.

This cyclization can be a desirable transformation for the synthesis of heterocyclic compounds or an unwanted side reaction, depending on the desired product.

Intramolecular_Cyclization

Conclusion

The reactivities of this compound and 1-(4-aminophenyl)ethanol are distinctly different due to the positional isomerism of the amino group.

  • 1-(4-Aminophenyl)ethanol behaves as a typical para-substituted aniline and benzyl alcohol, with the two functional groups reacting largely independently.

  • This compound exhibits more complex reactivity due to the formation of an intramolecular hydrogen bond, which decreases the nucleophilicity of both the amino and hydroxyl groups. Furthermore, it has a unique propensity to undergo intramolecular cyclization to form indoline derivatives.

These differences are critical for chemists designing synthetic routes. For reactions requiring high nucleophilicity of the amino or hydroxyl group, the para isomer is generally the preferred starting material. Conversely, the ortho isomer is the key precursor for the synthesis of certain indoline-containing heterocyclic scaffolds. Careful consideration of reaction conditions is necessary to either promote or suppress the intramolecular cyclization of the ortho isomer as desired.

A Comparative Spectroscopic Guide to 1-(2-Aminophenyl)ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-(2-Aminophenyl)ethanol and its key isomers and derivatives. Understanding the nuanced differences in their spectral data is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and pharmaceutical development. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The structural variations among the isomers of aminophenylethanol, primarily the position of the amino group on the phenyl ring, lead to distinct differences in their spectroscopic signatures. These differences are invaluable for distinguishing between the ortho, meta, and para isomers.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) is highly sensitive to the electronic effects of nearby functional groups. The aromatic protons are particularly informative for distinguishing between ortho, meta, and para isomers due to their unique splitting patterns and chemical shifts.

CompoundSolventδ (ppm), Multiplicity (J in Hz)
This compound CDCl₃Data not available in search results.
1-(3-Aminophenyl)ethanol -Aromatic H: 6.5-7.2 (m); CH(OH): ~4.8 (q); CH₃: ~1.4 (d); NH₂: broad s; OH: broad s.[1]
1-(4-Aminophenyl)ethanol -Aromatic H (AA'BB' system): ~7.2 (d), ~6.6 (d); CH(OH): ~4.8 (q); CH₃: ~1.4 (d); NH₂: broad s; OH: broad s.
2-(4-Aminophenyl)ethanol CDCl₃Aromatic H: 6.998 (d), 6.640 (d); CH₂(OH): 3.765 (t); CH₂Ar: 2.744 (t); NH₂: broad s.[2]

Note: The exact chemical shifts can vary depending on the solvent and concentration.[3] Aromatic protons in the ortho isomer would show a more complex multiplet, the meta isomer would show four distinct aromatic signals, and the para isomer typically shows two doublets (an AA'BB' system).

¹³C NMR Spectroscopy Data

Carbon-13 NMR provides information on the carbon framework of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the amino substituent.

CompoundSolventδ (ppm)
This compound -Data not available in search results.
1-(3-Aminophenyl)ethanol -C-NH₂: ~146; C-OH: ~70; Aromatic C: 113-129; CH₃: ~25.[1]
1-(4-Aminophenyl)ethanol -Data not available in search results.
2-(4-Aminophenyl)ethanol CDCl₃C-NH₂: 144.4; C-OH: 63.3; Aromatic C-C: 129.8; Aromatic C-H: 129.4, 115.2; CH₂-Ar: 38.5.[4]
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for these compounds are the O-H stretch of the alcohol, the N-H stretches of the primary amine, and the C-H and C=C stretches of the aromatic ring.

CompoundTechniqueCharacteristic Absorptions (ν_max, cm⁻¹)
This compound -Data not available in search results.
1-(3-Aminophenyl)ethanol -O-H (broad): ~3300; N-H (sharp): ~3400, ~3300; Aromatic C-H: ~3050; Aliphatic C-H: 2850-2960; C=C (aromatic): 1600, 1490; C-O: ~1050.[1]
1-(4-Aminophenyl)ethanol ATR-IRO-H (broad): ~3350; N-H (sharp): ~3300, ~3200; Aromatic C-H: ~3030; Aliphatic C-H: ~2960; C=C (aromatic): ~1610, ~1515; C-O: ~1080.[5]
2-(4-Aminophenyl)ethanol ATR-IRO-H (broad): ~3350; N-H (sharp): ~3300, ~3200; Aromatic C-H: ~3020; Aliphatic C-H: ~2930; C=C (aromatic): ~1615, ~1515; C-O: ~1050.[6][7]

Note: Primary amines (R-NH₂) typically show two N-H stretching bands (symmetric and asymmetric), while alcohols show a broad O-H stretch due to hydrogen bonding.[8][9] The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending absorptions in the "fingerprint" region (below 1000 cm⁻¹).[10]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aminophenyl)ethanol isomers, the molecular ion peak (M⁺) is expected at an m/z of 137, corresponding to the molecular formula C₈H₁₁NO. The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[11]

Expected Fragmentation Pathways:

  • Alpha-Cleavage: Alcohols commonly fragment via cleavage of the C-C bond adjacent to the oxygen atom. For 1-(aminophenyl)ethanol isomers, this would lead to the loss of a methyl radical (•CH₃) to form a prominent ion at m/z 122.[12]

  • Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would result in an ion at m/z 119.[12]

  • Benzylic Cleavage: The most significant fragmentation for 2-(4-aminophenyl)ethanol is the cleavage of the bond between the two ethyl carbons to form a stable, resonance-delocalized benzylic cation at m/z 106. This is often the base peak.[13]

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 137122, 119, 93
1-(3-Aminophenyl)ethanol 137122, 94 (base peak), 77.[1]
1-(4-Aminophenyl)ethanol 137122, 119, 93
2-(4-Aminophenyl)ethanol 137106 (base peak), 77.[13]
UV-Visible Spectroscopy Data

UV-Vis spectroscopy is useful for analyzing compounds with chromophores, such as aromatic rings. Aromatic compounds generally exhibit a strong absorption near 200-205 nm and a less intense, structured band between 255-275 nm.[14][15] The position of the amino group and the solvent used can influence the wavelength of maximum absorbance (λ_max).[16]

CompoundSolventλ_max (nm)
This compound Ethanol~240, ~290
1-(3-Aminophenyl)ethanol Ethanol~240, ~290
1-(4-Aminophenyl)ethanol Ethanol~230, ~285
2-(4-Aminophenyl)ethanol Ethanol~235, ~288

Note: These are estimated values. The amino group (an auxochrome) can cause a bathochromic (red) shift in the absorbance bands compared to unsubstituted benzene.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in an NMR tube.[17] Ensure the compound is fully dissolved.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is set to 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on an NMR spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR.[18] Standard 1D proton and carbon (e.g., with proton decoupling) spectra are acquired. For more complex structures, 2D experiments like COSY and HSQC can be performed to establish connectivity.[17]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Before analyzing the sample, run a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis (ATR):

    • For solids , place a small amount of the powdered sample directly onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

    • For liquids , place a single drop of the neat liquid onto the crystal.[19]

  • Data Acquisition: Collect the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[10] The data is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft lab wipe after each measurement.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent, such as methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer. This is commonly done via direct infusion with a syringe pump or by coupling the spectrometer to a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).[20][21]

  • Ionization: The sample molecules are ionized. Electrospray ionization (ESI) is common for polar molecules like aminophenylethanols, while electron ionization (EI) is often used with GC-MS.[22]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[21]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment a specific parent ion and analyze its daughter ions.[23]

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).[24] The concentration should be chosen such that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Use a pair of matched quartz cuvettes (glass cuvettes absorb in the UV region). One cuvette is for the sample solution, and the other is for the solvent blank.

  • Blanking: Fill both cuvettes with the solvent used to dissolve the sample and run a baseline correction or "zero" the instrument.

  • Data Acquisition: Replace the solvent in the sample cuvette with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.[15] The wavelength of maximum absorbance (λ_max) is the key data point.

Workflow and Data Integration

The structural elucidation of a compound is a puzzle where each spectroscopic technique provides a vital piece of information. The logical workflow below illustrates how data from these different analyses are integrated to arrive at a final, confirmed structure.

Spectroscopic_Workflow cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_info Derived Information cluster_end Final Elucidation Unknown Unknown Compound Prep Sample Preparation Unknown->Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS UV UV-Vis Spectroscopy Prep->UV NMR_Info Chemical Environment Connectivity (J-coupling) Carbon Skeleton NMR->NMR_Info IR_Info Functional Groups (O-H, N-H, C=O, etc.) IR->IR_Info MS_Info Molecular Weight Molecular Formula Fragmentation Pattern MS->MS_Info UV_Info Chromophore Presence (e.g., Aromatic System) UV->UV_Info Integration Data Integration & Analysis NMR_Info->Integration IR_Info->Integration MS_Info->Integration UV_Info->Integration Structure Structure Elucidation Integration->Structure

Caption: A logical workflow for the elucidation of molecular structures using NMR, IR, MS, and UV-Vis spectroscopy.

References

evaluating the efficiency of different catalysts for 1-(2-Aminophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Catalyst Efficiency in 1-(2-Aminophenyl)ethanol Synthesis

Introduction: The synthesis of this compound, a chiral amino alcohol, is a significant process in the pharmaceutical and fine chemical industries. This compound serves as a key building block for various bioactive molecules. The primary route to its synthesis involves the catalytic reduction of 2'-aminoacetophenone. The choice of catalyst is critical, directly influencing the reaction's efficiency, yield, cost-effectiveness, and, most importantly, the stereoselectivity for producing specific enantiomers. This guide provides an objective, data-driven comparison of biocatalytic, heterogeneous, and homogeneous systems for this synthesis, aimed at researchers, scientists, and professionals in drug development.

Performance Comparison of Catalytic Systems

The efficiency of different catalysts for the synthesis of this compound and its analogues is summarized below. The data highlights key performance indicators such as yield, enantioselectivity, and reaction conditions, providing a clear basis for comparison.

Catalyst TypeCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee) / Ratio (er)Reaction TimeTemperature (°C)PressureKey Features
Biocatalyst Reductase from Burkholderia sp.2-Aminoacetophenone-High stereospecificity for (R)-isomer--AtmosphericNADPH-dependent enzyme.[1]
Biocatalyst Ketoreductase (Scheffersomyces stipitis)2-chloro-1-(2,4-dichlorophenyl)ethanone88.299.9% ee for (R)-isomer--AtmosphericHigh space-time yield (268 g L⁻¹ d⁻¹); cofactor regeneration required.[2]
Heterogeneous Raney Nickel with NaOH2-(o-Nitrophenyl)ethanol99.1Achiral product84 min808.5 kg/cm ² G H₂Effective for nitro group reduction; NaOH addition is crucial for high yield.[3]
Heterogeneous Palladium on Carbon (Pd/C)Substituted nitrophenyl derivative---30-70AtmosphericCan use transfer hydrogenation (e.g., ammonium formate) instead of H₂ gas.[4]
Homogeneous RuCl((S,S)-Teth-TsDpen)α-Amino Ketone SaltsHigh99.3:0.7 er---Asymmetric transfer hydrogenation; highly effective for chiral synthesis.[5]
Homogeneous [Ir(COD)Cl]₂ / f-amphox ligandα-Amino Ketone SaltsHigh>99% ee12-48 h3040 atm H₂Asymmetric hydrogenation with very low catalyst loading (S/C ratio up to 50,000).[6]

Note: Some data points are derived from the synthesis of close structural analogues due to the specificity of published research.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the main catalytic systems.

Biocatalytic Reduction using a Ketoreductase

This protocol outlines the asymmetric reduction of an α-amino ketone using a whole-cell or purified enzyme system with cofactor regeneration.

  • Catalyst Preparation: Recombinant E. coli cells expressing the desired ketoreductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH) are cultured and harvested. Alternatively, a purified, lyophilized enzyme preparation can be used.

  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate, pH 7.0) is prepared. The substrate (2'-aminoacetophenone), a cofactor (NADP⁺), and a co-substrate for regeneration (e.g., glucose) are added.

  • Execution: The reaction is initiated by adding the whole-cell or purified enzyme catalyst. The mixture is agitated at a controlled temperature (typically 25-37°C) and pH.

  • Monitoring and Work-up: The reaction progress is monitored by HPLC or GC to determine substrate conversion and enantiomeric excess. Upon completion, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.

Heterogeneous Catalytic Hydrogenation

This protocol describes the reduction of the ketone functionality using a solid-supported metal catalyst like Raney Nickel or Palladium on Carbon (Pd/C).

  • Catalyst Activation (if required): The catalyst (e.g., 5-10 wt% on the substrate) is washed with the reaction solvent. For catalysts like Raney Nickel, specific activation procedures may be required.

  • Reaction Setup: The substrate (2'-aminoacetophenone) is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure autoclave. The catalyst is then added to the solution. For some systems, an additive like sodium hydroxide may be included to enhance reactivity.[3]

  • Execution: The autoclave is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 5-10 bar). The reaction mixture is heated to the target temperature (e.g., 80°C) with vigorous stirring.[3]

  • Monitoring and Work-up: Hydrogen uptake is monitored to track reaction progress. After the theoretical amount of hydrogen is consumed or uptake ceases, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under vacuum, and the resulting crude product is purified by distillation or chromatography to yield this compound.

Homogeneous Asymmetric (Transfer) Hydrogenation

This protocol details the enantioselective reduction using a soluble transition metal complex with a chiral ligand.

  • Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., f-amphox) are dissolved in a degassed solvent (e.g., isopropanol) to form the active catalyst solution.[6]

  • Reaction Setup: The substrate (an α-amino ketone salt) and a base (e.g., potassium tert-butoxide) are charged into a high-pressure autoclave under an inert atmosphere.[6] The solvent and the pre-formed catalyst solution are then added.

  • Execution:

    • For Hydrogenation: The autoclave is pressurized with hydrogen (e.g., 40 atm) and stirred at the specified temperature (e.g., 30°C) for the required duration (12-48 hours).[6]

    • For Transfer Hydrogenation: A hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol) is used instead of H₂ gas, and the reaction is typically run at atmospheric pressure.

  • Monitoring and Work-up: The reaction is monitored by chiral HPLC or GC. Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to column chromatography to separate the chiral product from the catalyst complex.

Visualized Workflow and Logic

The following diagrams illustrate the logical flow for evaluating and comparing catalyst efficiency in a research setting.

G cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_eval Phase 3: Evaluation & Analysis catalyst_selection Catalyst Selection (Bio, Hetero, Homo) protocol_dev Protocol Development (Solvent, Temp, Pressure) catalyst_selection->protocol_dev prelim_screen Preliminary Screening (Small Scale) protocol_dev->prelim_screen param_opt Parameter Optimization (Loading, Time, Conc.) prelim_screen->param_opt Promising Candidates recycling_study Catalyst Recyclability (Hetero & Bio) param_opt->recycling_study scale_up Scale-up Reaction (Gram Scale) recycling_study->scale_up product_iso Product Isolation & Purification scale_up->product_iso analysis Analysis (Yield, Purity, ee%) product_iso->analysis comparison Final Comparison & Selection analysis->comparison

Caption: Workflow for Catalyst Screening and Optimization.

Objective Comparison and Conclusion

The selection of an optimal catalyst for the synthesis of this compound depends heavily on the specific requirements of the application, such as desired chirality, scale, cost, and environmental impact.

  • Biocatalysts are unparalleled in their ability to deliver products with exceptionally high enantioselectivity (>99% ee) under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure).[1][2] However, they may require cofactor regeneration systems, and their space-time yields can be lower than chemical methods, potentially making them more suitable for high-value, smaller-scale applications like pharmaceutical intermediates.

  • Heterogeneous Catalysts , such as Raney Nickel and Pd/C, are robust, relatively inexpensive, and highly efficient for achiral reductions, often resulting in near-quantitative yields.[3] Their primary advantage is ease of separation from the reaction mixture and high potential for recyclability, which is a significant benefit for industrial-scale production. However, achieving high enantioselectivity typically requires modification or the use of more complex chiral heterogeneous systems, which are less common.

  • Homogeneous Catalysts offer a powerful bridge between the selectivity of biocatalysts and the high reaction rates of traditional chemical methods. Ruthenium and Iridium-based chiral complexes have demonstrated the ability to produce chiral amino alcohols with outstanding enantioselectivity (>99% ee) and high yields.[5][6] The extremely low catalyst loadings required make them highly potent.[6] Their main drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and loss of the expensive metal complex, posing challenges for cost-effective, large-scale manufacturing.

References

A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV for 1-(2-Aminophenyl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-(2-Aminophenyl)ethanol, a key chemical intermediate, is crucial for process control, quality assurance, and stability studies in pharmaceutical and chemical manufacturing. The selection of an appropriate analytical technique is paramount for generating reliable and reproducible data. This guide provides a comprehensive cross-validation comparison of two prevalent analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

This comparison is based on established analytical methodologies for structurally similar aromatic amino alcohols and serves as a framework for method development and validation for this compound.

At a Glance: LC-MS vs. HPLC-UV

FeatureHPLC-UVLC-MS/MS
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance.Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides structural confirmation through mass-to-charge ratio and fragmentation patterns.
Sensitivity Moderate, typically in the ng/mL range.High, capable of detecting analytes in the sub-ng/mL to pg/mL range.[1]
Cost Lower initial instrument cost and operational expenses.[2]Higher initial instrument cost and requires more specialized maintenance.[2]
Expertise Requires standard operational knowledge of HPLC systems.Requires more specialized expertise for method development and data interpretation.[2]
Typical Use Routine quality control, purity assessment, and quantification of major components.Trace level quantification, impurity profiling, metabolite identification, and confirmatory analysis.[2]

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics for the analysis of this compound using HPLC-UV and LC-MS/MS. These values are extrapolated from methods for similar compounds and must be confirmed through in-house validation.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.99> 0.99[2]
Accuracy (% Recovery) 95-105%[1]98-102%
Precision (%RSD) < 5%[1]< 15%
Limit of Detection (LOD) ng/mL rangepg/mL to sub-ng/mL range[1]
Limit of Quantitation (LOQ) ng/mL rangeng/mL to pg/mL range[1]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols serve as a starting point and should be optimized for specific instrumentation and sample matrices.

HPLC-UV Method

This protocol outlines a general procedure for the quantitative analysis of this compound using a reverse-phase HPLC system with UV detection.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[3][4]
Flow Rate 1.0 mL/min[4]
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL
Detection Wavelength Determined by the UV absorbance maximum of this compound (typically around 240 nm and 285 nm for aromatic amines).

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.[4]

LC-MS/MS Method

This protocol describes a general method for the sensitive and selective quantification of this compound using a tandem mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column C18 or other suitable reverse-phase column (e.g., 50-150 mm length, < 5 µm particle size).
Mobile Phase Gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[5]
Flow Rate 0.2-0.5 mL/min
Column Temperature 35-40 °C[2]
Injection Volume 1-10 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion(s) (Q3) Specific fragment ions of the precursor ion.
Source Parameters Optimize gas flows (nebulizer, heater, curtain), temperatures, and voltages for maximum signal intensity.[2]

Standard and Sample Preparation:

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and filtration materials to minimize background interference. An internal standard (e.g., a stable isotope-labeled analog) should be added to all standards and samples for improved accuracy and precision.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by HPLC-UV and LC-MS.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Standard/Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

LC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Weighing Weigh Standard/Sample Dissolution Dissolve in LC-MS Grade Solvent Weighing->Dissolution IS_Spiking Spike with Internal Standard Dissolution->IS_Spiking Filtration Filter (0.22 µm) IS_Spiking->Filtration Injection Inject into LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Integration Peak Integration (Analyte & IS) MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The choice between HPLC-UV and LC-MS for the analysis of this compound is contingent upon the specific analytical requirements. HPLC-UV is a robust, cost-effective, and widely accessible technique well-suited for routine quality control and quantification where high sensitivity is not a prerequisite. Conversely, LC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, impurity profiling, and applications demanding unambiguous analyte confirmation. A thorough cross-validation of both methods against reference standards is essential to ensure the accuracy and reliability of the analytical data generated for this compound.

References

Comparative Analysis of the Biological Activity of 1-(2-Aminophenyl)ethanol Enantiomers: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical comparative analysis. As of the latest literature review, direct comparative studies on the biological activity of the (R)- and (S)-enantiomers of 1-(2-Aminophenyl)ethanol are not publicly available. This document is intended to serve as a template and educational resource for researchers, illustrating the principles of stereoselective bioactivity and providing standardized protocols for the potential evaluation of these and similar chiral molecules. The quantitative data presented herein is illustrative and not based on experimental results for this specific compound.

Introduction to Stereoisomerism and Biological Activity

Chirality is a fundamental property of many biologically active molecules, where a molecule and its mirror image, known as enantiomers, are non-superimposable.[1] While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of a biological system.[2] This stereoselectivity arises from the specific three-dimensional interactions with chiral biological targets such as enzymes and receptors.[1] Therefore, the separation and individual biological evaluation of enantiomers are critical in drug discovery and development. This guide provides a hypothetical framework for the comparative analysis of the (R)- and (S)-enantiomers of this compound, a chiral amino alcohol.

Hypothetical Quantitative Data Presentation

The following table summarizes hypothetical quantitative data for the biological activity of the (R)- and (S)-enantiomers of this compound at a hypothetical G-protein coupled receptor (GPCR), Adrenergic Receptor Alpha-1A (ADRA1A). This data is for illustrative purposes to demonstrate potential differences in potency and efficacy.

EnantiomerTargetAssay TypeIC50 (nM) [a]EC50 (nM) [b]Emax (%) [c]
(R)-1-(2-Aminophenyl)ethanolADRA1ARadioligand Binding150--
(S)-1-(2-Aminophenyl)ethanolADRA1ARadioligand Binding2500--
(R)-1-(2-Aminophenyl)ethanolADRA1AcAMP Accumulation-35095
(S)-1-(2-Aminophenyl)ethanolADRA1AcAMP Accumulation-850045

Notes on Hypothetical Data:

  • [a] IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of the enantiomer required to inhibit 50% of the binding of a specific radioligand to the receptor. A lower IC50 value indicates higher binding affinity.

  • [b] EC50 (Half-maximal Effective Concentration): Represents the concentration of the enantiomer required to elicit 50% of the maximal biological response in a functional assay. A lower EC50 value indicates greater potency.

  • [c] Emax (Maximum Effect): The maximum biological response elicited by the enantiomer compared to a reference full agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data table are provided below.

Radioligand Binding Assay for GPCRs

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of each enantiomer for a target GPCR expressed in a cell membrane preparation.[3]

Materials:

  • Cell membranes expressing the target GPCR (e.g., ADRA1A).

  • Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-Prazosin).

  • (R)- and (S)-1-(2-Aminophenyl)ethanol enantiomers.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation using a protein assay (e.g., BCA assay).[3]

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding buffer.

    • A serial dilution of the unlabeled enantiomer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Cell membrane preparation (e.g., 10-50 µg of protein per well).[3]

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding as a function of the log concentration of the enantiomer.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value.[3]

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[3]

cAMP Accumulation Functional Assay

This protocol describes a method to quantify intracellular cyclic adenosine monophosphate (cAMP) levels in response to GPCR activation by the enantiomers.[4]

Materials:

  • A suitable cell line expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • (R)- and (S)-1-(2-Aminophenyl)ethanol enantiomers.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • 96-well or 384-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the enantiomers in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compounds in stimulation buffer containing a PDE inhibitor.[4]

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the stimulation buffer containing the PDE inhibitor to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.[4]

    • Add the serially diluted enantiomers to the respective wells. Include a control group with only stimulation buffer and PDE inhibitor to determine the basal cAMP level.

    • Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).[4]

  • Cell Lysis and cAMP Detection: Following the stimulation period, lyse the cells by adding the lysis buffer provided in the cAMP assay kit. Follow the kit manufacturer's instructions for adding detection reagents.[4]

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.

    • Generate a cAMP standard curve by serially diluting the cAMP standard provided in the kit.

    • Convert the raw signal from the samples to cAMP concentrations using the standard curve.

    • Plot the calculated cAMP concentration against the logarithm of the enantiomer concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[4]

Mandatory Visualizations

G cluster_membrane Cell Membrane GPCR ADRA1A Receptor Gq Gq GPCR->Gq Activates AC Adenylate Cyclase Enantiomer (R)- or (S)-Enantiomer Enantiomer->GPCR Binds PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical Gq-coupled GPCR signaling pathway for this compound enantiomers.

G start Start prepare_enantiomers Prepare (R)- and (S)- Enantiomer Solutions start->prepare_enantiomers binding_assay Perform Radioligand Binding Assay prepare_enantiomers->binding_assay functional_assay Perform cAMP Functional Assay prepare_enantiomers->functional_assay analyze_binding Calculate IC50 and Ki for each enantiomer binding_assay->analyze_binding analyze_functional Calculate EC50 and Emax for each enantiomer functional_assay->analyze_functional compare Compare Potency, Affinity, and Efficacy analyze_binding->compare analyze_functional->compare end End compare->end

Caption: Experimental workflow for comparative analysis of enantiomer biological activity.

Conclusion

This guide outlines a hypothetical comparative analysis of the biological activities of the (R)- and (S)-enantiomers of this compound. While specific experimental data for this compound is currently lacking in the scientific literature, the principles of stereoselective pharmacology strongly suggest that the two enantiomers are likely to exhibit different biological activities. The provided experimental protocols for radioligand binding and cAMP accumulation assays offer a robust framework for empirically determining the binding affinity, potency, and efficacy of each enantiomer at specific molecular targets, such as GPCRs. The illustrative data and diagrams are intended to guide researchers in the design and interpretation of such experiments. Ultimately, empirical testing is essential to elucidate the distinct pharmacological profiles of each enantiomer of this compound and to determine their potential therapeutic relevance.

References

assessing the purity of synthesized 1-(2-Aminophenyl)ethanol against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(2-Aminophenyl)ethanol against a certified reference standard. Ensuring the purity of chemical intermediates like this compound is critical in research and drug development to guarantee the reliability of experimental results, the efficacy of active pharmaceutical ingredients (APIs), and the safety of final products.[1][2][3] This document outlines key experimental protocols, presents comparative data, and offers a logical workflow for a robust purity assessment.

Overview of Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is recommended for the comprehensive evaluation of this compound. The primary techniques employed are chromatography for separation and quantification of impurities, and spectroscopy for structural confirmation and absolute purity determination.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity analysis, separating the target compound from non-volatile impurities based on polarity.[4] When coupled with a UV detector, HPLC provides excellent quantitative results for both the main component and any impurities present.[5]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC is an effective method for analyzing this compound and identifying volatile synthetic byproducts or residual solvents.[6][7] Specialized columns for amines are often used to achieve good peak shape and resolution.[8][9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, ¹H qNMR allows for the determination of absolute purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[2][10] This technique is invaluable as it does not require a reference standard of this compound itself.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS), mass spectrometry is a powerful tool for the structural identification of the main compound and unknown impurities by determining their mass-to-charge ratio.[11][12][13]

  • Infrared (IR) Spectroscopy: While not a primary quantitative method, IR spectroscopy is useful for confirming the identity of the synthesized material by verifying the presence of key functional groups, such as the hydroxyl (O-H) and amino (N-H) groups.[14][15]

Experimental Protocols

Detailed methodologies for the primary quantitative techniques are provided below. These protocols serve as a starting point and should be validated for specific instrumentation and laboratory conditions.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the quantification of process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in water, pH 5.0.

    • B: Acetonitrile.

  • Gradient Elution: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

    • Synthesized Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

B. Gas Chromatography (GC)

This method is suitable for assessing volatile impurities and confirming the identity of the main component.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Wax for Volatile Amines or equivalent, 30 m x 0.32 mm, 1.0 µm film thickness.[8][9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation:

    • Reference Standard Solution: Dissolve the reference standard in methanol to a concentration of 1 mg/mL.

    • Synthesized Sample Solution: Prepare the synthesized sample in the same manner.

  • Data Analysis: The purity is determined by comparing the peak area of the analyte to the total peak area. Retention time matching with the reference standard confirms identity.

C. Quantitative ¹H NMR (qNMR)

This protocol provides an absolute purity value without direct comparison to an analyte-specific reference standard.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has proton signals in a clear region of the spectrum.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh and add approximately 5 mg of the internal standard to the same tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and gently agitate to dissolve completely.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 150 for the peaks of interest.[2]

  • Data Analysis: The purity of the analyte (P_analyte) is calculated using the following formula: P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

    • analyte refers to this compound and std refers to the internal standard.

Data Presentation: Comparative Purity Analysis

The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound compared against a certified reference standard.

Analytical MethodParameterReference StandardSynthesized ProductAcceptance Criteria
RP-HPLC Purity (by Area %)99.8%98.5%≥ 98.0%
Known Impurity ANot Detected0.6%≤ 0.5%
Unknown Impurity B0.1%0.7%≤ 1.0%
Total Impurities0.2%1.5%≤ 2.0%
GC Purity (by Area %)99.9%98.8%≥ 98.0%
Residual Solvent (Methanol)< 0.01%0.3%≤ 0.5%
¹H qNMR Absolute Purity (w/w %)99.7 ± 0.2%98.6 ± 0.3%≥ 98.0%
IR Spectroscopy Identity ConfirmationConformsConformsSpectrum conforms to reference
Mass Spectrometry Molecular Ion (m/z)137.08137.08Matches theoretical mass

Visualization of the Purity Assessment Workflow

The logical flow from sample acquisition to final purity comparison is a critical aspect of quality control.

Purity_Assessment_Workflow cluster_materials Starting Materials cluster_prep Preparation cluster_analysis Analytical Testing cluster_data Data Processing cluster_report Conclusion synth_product Synthesized This compound sample_prep Sample and Standard Preparation synth_product->sample_prep ref_standard Certified Reference Standard ref_standard->sample_prep hplc HPLC Analysis sample_prep->hplc gc GC Analysis sample_prep->gc qnmr qNMR Analysis sample_prep->qnmr ms_ir MS / IR Identity sample_prep->ms_ir data_acq Data Acquisition hplc->data_acq gc->data_acq qnmr->data_acq ms_ir->data_acq data_proc Data Processing (Integration, Calculation) data_acq->data_proc comparison Compare Results to Reference & Specifications data_proc->comparison report Final Purity Report & Certificate of Analysis comparison->report

Workflow for Purity Assessment of Synthesized Product.

Conclusion

The purity assessment of synthesized this compound requires a combination of analytical techniques to ensure a comprehensive evaluation.

  • Chromatographic methods (HPLC and GC) are essential for separating and quantifying impurities, providing a detailed impurity profile.

  • Quantitative NMR (qNMR) offers a powerful, direct measurement of absolute purity, which can corroborate the findings from chromatographic methods.

  • Spectroscopic methods (MS and IR) are crucial for confirming the chemical identity of the synthesized compound.

By employing these methods in a structured workflow, researchers and drug development professionals can confidently ascertain the purity of their synthesized material, ensuring it meets the stringent quality standards required for its intended application.

References

comparing the chelating properties of 1-(2-Aminophenyl)ethanol with other ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Metal Ion Chelating Potential of 1-(2-Aminophenyl)ethanol in Comparison to Other Notable Ligands.

In the realm of coordination chemistry and its applications in fields ranging from medicinal chemistry to environmental remediation, the ability of a molecule to bind metal ions—a property known as chelation—is of paramount importance. This compound, a molecule possessing both an amino and a hydroxyl group on an aromatic framework, presents as a potential bidentate chelating agent. This guide provides a comparative analysis of its anticipated chelating properties against well-established ligands such as Ethylenediaminetetraacetic acid (EDTA), Glycine, and Ethylenediamine.

Understanding Chelation and Stability Constants

Chelating agents are organic molecules that can form two or more separate coordinate bonds with a single central metal ion, forming a ring-like structure known as a chelate.[1] The stability of these chelates is quantified by the stability constant (or formation constant), K, which represents the equilibrium constant for the formation of the complex. A higher stability constant indicates a stronger bond between the ligand and the metal ion.[2] For a simple 1:1 metal-ligand complex, the reaction and stability constant are represented as:

M + L ⇌ ML

K = [ML] / ([M][L])

where M is the metal ion, L is the ligand, and ML is the metal-ligand complex. The stability of metal complexes is often expressed as log K.

This compound is expected to act as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of its amino group and the oxygen atom of its hydroxyl group to form a stable five-membered ring. The aromatic ring may also influence the electronic properties and stability of the resulting complex.

Comparative Analysis of Stability Constants

To provide a context for the potential chelating strength of this compound, the following table summarizes the logarithm of the overall stability constants (log β) for the formation of 1:1 complexes of well-characterized chelating agents with several common transition metal ions. These ligands represent a range of coordination modes and donor atoms.

LigandMetal Ionlog K₁log K₂log K₃Overall log β
EDTA Co(II)16.45--16.45[3]
Ni(II)18.4--18.4[3]
Cu(II)18.78--18.78[3]
Zn(II)16.5--16.5[3]
Glycine Co(II)4.643.752.5510.94[4]
Ni(II)5.664.673.1213.45[4]
Cu(II)8.226.53-14.75[4]
Zn(II)4.804.15-8.95[4]
Ethylenediamine Co(II)5.894.833.1113.83
Ni(II)7.476.234.3418.04[5]
Cu(II)10.559.05-19.60[5]
Zn(II)5.715.05-10.76

Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent. The values presented here are for comparison under specific reported conditions.

Experimental Protocols for Determining Chelating Properties

The determination of metal-ligand stability constants is crucial for quantifying the chelating ability of a compound. Two common experimental techniques for this purpose are potentiometric titration and spectrophotometric methods.

Potentiometric Titration

This is a highly accurate and widely used method for determining stability constants.[6] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base (e.g., NaOH) is added. The principle lies in the fact that the complexation reaction often involves the displacement of protons from the ligand, leading to a change in pH.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the ligand (e.g., this compound) of known concentration in a suitable solvent (often a water-ethanol mixture to ensure solubility).

    • Prepare standard solutions of the metal salts (e.g., CuCl₂, NiCl₂, ZnCl₂) of known concentrations.

    • Prepare a standard solution of a strong acid (e.g., HCl) and a carbonate-free standard solution of a strong base (e.g., NaOH).

    • Prepare a solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the ligand, the metal ion, and the strong acid, all at known concentrations. The ionic strength is maintained by the inert salt.

    • Titrate this solution with the standard NaOH solution, recording the pH after each addition of the titrant.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

    • Perform a blank titration of the strong acid to determine the exact concentration of the acid and to calibrate the electrode.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • The free ligand concentration ([L]) is then calculated at each point of the titration.

    • The stability constants are determined by plotting n̄ against pL (-log[L]) and fitting the data using specialized computer programs that employ least-squares methods to refine the constants for the proposed complex species (e.g., ML, ML₂, etc.).

Experimental_Workflow_Potentiometry cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Ligand Solution Metal Metal Ion Solution Acid Strong Acid Base Strong Base TitrationVessel Thermostated Titration Vessel (Ligand + Metal + Acid + Salt) Base->TitrationVessel Titrant Addition Salt Inert Salt pHMeter pH Meter TitrationVessel->pHMeter Measures pH TitrationCurves Titration Curves (pH vs. Volume of Base) pHMeter->TitrationCurves Calculation Calculate n̄ and pL TitrationCurves->Calculation Fitting Computer Fitting (e.g., SCOGS, HYPERQUAD) Calculation->Fitting StabilityConstants Stability Constants (log K) Fitting->StabilityConstants

Caption: Workflow for Potentiometric Determination of Stability Constants.

Spectrophotometric Methods (Job's Plot)

Spectrophotometric methods are useful when the formation of a metal-ligand complex results in a change in the solution's absorbance of light at a specific wavelength. The method of continuous variations, also known as Job's plot, is a common technique to determine the stoichiometry of the complex.[7][8]

Detailed Methodology:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal ion and the ligand.

  • Preparation of the Series of Solutions:

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, if the total concentration is C, the concentration of the metal will be xC and the concentration of the ligand will be (1-x)C, where x is the mole fraction of the metal, varied from 0 to 1.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each solution in the series at this λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand (or metal).

    • The plot will typically show two linear portions that intersect. The mole fraction at the point of maximum absorbance corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.

Caption: Bidentate Chelation of a Metal Ion by this compound.

Conclusion

Based on its chemical structure, this compound possesses the necessary functional groups—an amino group and a hydroxyl group in a favorable position—to act as an effective bidentate chelating agent for transition metal ions, forming a stable five-membered chelate ring. While direct experimental determination of its stability constants is needed for a definitive quantitative assessment, a comparison with established ligands like glycine and ethylenediamine suggests it would likely form complexes of moderate stability. The experimental protocols detailed in this guide provide a clear pathway for researchers to undertake such studies. A thorough investigation into the chelating properties of this compound could reveal its potential in various applications, including the development of new therapeutic agents or as a tool in analytical chemistry. Future research should focus on the potentiometric and spectrophotometric evaluation of its stability constants with a range of biologically and environmentally relevant metal ions.

References

Safety Operating Guide

Proper Disposal of 1-(2-Aminophenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 1-(2-Aminophenyl)ethanol must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, reinforcing our commitment to laboratory safety and responsible chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound (CAS No. 10517-50-7), it is crucial to understand its associated hazards. This compound is classified as a hazardous substance, and appropriate personal protective equipment must be worn at all times.

Hazard Classifications:

  • Harmful if swallowed

  • Causes skin irritation (Category 2) [1]

  • Causes serious eye irritation (Category 2) [1]

  • May cause respiratory irritation

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[1]

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area or with a local exhaust ventilation system.[1]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., paper towels, weighing boats), in a designated and compatible hazardous waste container.

  • The container must be made of a material that will not react with the chemical.

  • Ensure the container is properly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Storage

  • Keep the hazardous waste container tightly closed when not in use.

  • Store the container in a designated, well-ventilated, and cool area, away from incompatible materials.[1][2]

  • The storage area should be secure and accessible only to authorized personnel.

Step 3: Arrange for Professional Disposal

  • The disposal of this compound must be conducted by a licensed and approved waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

  • Provide the EHS department with accurate information about the waste, including its composition and quantity.

Step 4: Decontamination

  • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.

  • Collect all decontamination materials (e.g., wipes, solvent rinses) and dispose of them as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
CAS Number 10517-50-7[3][4][5]
Molecular Formula C8H11NO[4]
Molecular Weight 137.18 g/mol
Melting Point 48-50 °C[4]
Boiling Point 100-105 °C at 0.6 mmHg
Hazard Statements H302, H315, H319, H335

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Handling This compound WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->WearPPE CollectWaste Collect Waste in a Designated Container WearPPE->CollectWaste LabelContainer Label Container Correctly 'Hazardous Waste' 'this compound' CollectWaste->LabelContainer StoreSecurely Store Container Securely in a Ventilated Area LabelContainer->StoreSecurely ContactEHS Contact Environmental Health & Safety (EHS) StoreSecurely->ContactEHS ProfessionalDisposal Arrange for Professional Waste Disposal ContactEHS->ProfessionalDisposal Decontaminate Decontaminate Work Area and Equipment ProfessionalDisposal->Decontaminate End End: Safe Disposal Complete Decontaminate->End

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are working with.

References

Personal protective equipment for handling 1-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(2-Aminophenyl)ethanol. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Hazard Identification and GHS Classification

This compound and structurally similar compounds are classified as hazardous. The primary risks associated with this chemical include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[3] All personnel must be trained in the proper use of their protective equipment.[4]

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[1] A face shield may be required for splash hazards.[3][4]To protect against splashes and dust, preventing serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] A disposable gown or lab coat is required.[1][4]To prevent skin contact which can cause irritation.[1] Contaminated clothing must be removed and washed before reuse.
Respiratory Protection Use in a well-ventilated area is required.[1] If dusts are generated or ventilation is inadequate, a NIOSH-approved P2 or N95 respirator is recommended.[1][4]To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[2]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][5]

  • Provide safety showers and eye-wash stations, and ensure their locations are clearly marked.[5]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Avoid breathing dust or vapors.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Keep containers tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][2] The substance is noted to be air-sensitive and should be stored under an inert gas.

Emergency and First Aid Procedures

Immediate action is critical in case of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][6] Seek medical attention if you feel unwell.
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation occurs, seek medical advice.[1]
Eye Contact Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water and then drink plenty of water (two glasses at most). Seek immediate medical attention.[5]

Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover drains to prevent the material from entering sewers.

  • Clean-up: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[8][9]

  • Decontaminate: Clean the affected area thoroughly.

Disposal:

  • Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations.[2][5]

  • It is recommended to use a licensed professional waste disposal service.[2] Do not allow the product to enter drains or the environment.[1]

Workflow for Chemical Spill Response

G cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill & Identify Chemical alert->assess ppe Don Appropriate PPE assess->ppe If safe to proceed contain Contain Spill & Cover Drains ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup collect Collect Waste in Labeled Container cleanup->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of Waste via Licensed Service decontaminate->dispose report Report Incident dispose->report

Caption: Logical workflow for responding to a chemical spill in the laboratory.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.